Isocytosine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZBXHVTFVIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148350 | |
| Record name | Isocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155831-92-8, 108-53-2 | |
| Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isocytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isocytosine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocytosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Isocytosine | |
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| Record name | Isocytosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266 | |
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Foundational & Exploratory
An In-depth Technical Guide to Isocytosine: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocytosine (B10225), a structural isomer of the canonical nucleobase cytosine, presents a unique platform for advancements in synthetic biology, drug design, and the study of nucleic acid architecture. This technical guide provides a comprehensive overview of this compound's chemical structure, its physicochemical properties, and detailed experimental protocols for its synthesis and characterization. Particular emphasis is placed on its tautomeric nature and its role in forming non-natural base pairs, offering a valuable resource for researchers exploring expanded genetic systems and novel therapeutic agents.
Chemical Structure and Tautomerism
This compound, systematically named 2-aminouracil, is a pyrimidine (B1678525) base with the chemical formula C₄H₅N₃O.[1][2] Unlike cytosine, the exocyclic amine and carbonyl groups on the pyrimidine ring are interchanged. This seemingly subtle structural difference has profound implications for its base-pairing capabilities and overall chemical behavior.
One of the most critical aspects of this compound's chemistry is its existence in multiple tautomeric forms. In aqueous solution and in the solid state, this compound predominantly exists as a mixture of two keto tautomers: 2-amino-1H-pyrimidin-4(3H)-one and 2-amino-1H-pyrimidin-4(1H)-one.[3][4][5] The equilibrium between these tautomers is influenced by environmental factors such as solvent polarity and temperature.[4] X-ray crystallography studies have revealed that this compound crystallizes with two distinct tautomers present in a 1:1 ratio within the unit cell, hydrogen-bonded to each other in a manner analogous to the Watson-Crick base pair.[6]
Caption: Tautomeric equilibrium of this compound's major keto forms.
Physicochemical and Spectroscopic Properties
A thorough understanding of this compound's physicochemical properties is essential for its application in experimental settings. The following tables summarize key quantitative data for this compound.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅N₃O | [1][7] |
| Molecular Weight | 111.10 g/mol | [1][7] |
| CAS Number | 108-53-2 | [1] |
| Melting Point | 275 °C | [1][8] |
| Density | 1.55 ± 0.1 g/cm³ (Predicted) | [8] |
| pKa | 9.59 ± 0.40 (Predicted) | [9] |
| Solubility | Soluble in acetic acid (50 mg/mL with heat), DMF, DMSO, and hot water. | [1][8][9] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Wavelength/Chemical Shift | Conditions | Reference(s) |
| UV-Vis Spectroscopy (λmax) | 225 nm, 273 nm | 0.1 N NaOH | [1] |
| 215 nm, 257 nm | 0.1 N HCl | [1] | |
| ¹H NMR | See reference for spectrum | H₂O | [10][11] |
| ¹³C NMR | See reference for spectrum | Water, pH 7.0 | [12] |
| IR Spectroscopy | See reference for spectrum | [13] |
Biological Role and Applications
This compound is not a naturally occurring nucleobase and, as such, is not a component of endogenous signaling pathways in biological systems.[14] Its primary significance lies in its utility as a tool in chemical biology and drug development.
The most prominent application of this compound is in the field of synthetic genetics, where it is paired with isoguanine (B23775) to create a non-natural base pair.[2][14] This "hachimoji" DNA and RNA, which contains eight different nucleotide building blocks, expands the genetic alphabet and opens up new possibilities for data storage and the creation of novel functional nucleic acids.[15] The this compound-isoguanine base pair forms three hydrogen bonds, similar to the guanine-cytosine pair, and has been shown to be recognized by DNA and RNA polymerases.[8]
Additionally, this compound and its derivatives have been investigated for their potential antiviral properties.[1] The unique hydrogen bonding pattern of this compound also makes it a valuable model compound for studying metal complex binding, proton transfer effects, and the fundamental forces that govern nucleic acid structure.[9]
Caption: Logical relationship of this compound in expanding the genetic alphabet.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through the condensation of guanidine (B92328) with malic acid in the presence of a strong acid.[2] The following is a representative protocol.
Caption: Experimental workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, slowly add guanidine hydrochloride and malic acid to concentrated sulfuric acid.
-
Condensation: Heat the mixture gently to initiate the reaction, which involves the in-situ formation of 3-oxopropanoic acid from malic acid, followed by condensation with guanidine.
-
Quenching and Neutralization: After the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a base, such as ammonium hydroxide, until a precipitate forms.
-
Isolation and Purification: Collect the crude this compound by filtration. Purify the product by recrystallization from hot water or dilute acetic acid.
-
Drying and Characterization: Dry the purified this compound under vacuum. Characterize the final product using techniques such as NMR, IR, and melting point analysis to confirm its identity and purity.
Analytical Characterization
4.2.1. UV-Visible Spectroscopy
-
Protocol: Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH at a known concentration. Record the UV-Vis spectra from 200 to 400 nm using a spectrophotometer.
-
Expected Results: The absorption maxima (λmax) should be observed at approximately 215 nm and 257 nm in acidic solution, and 225 nm and 273 nm in basic solution.[1]
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve a sample of this compound in a suitable deuterated solvent, such as D₂O or DMSO-d₆. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Expected Results: The spectra should show characteristic peaks corresponding to the protons and carbons of the pyrimidine ring and the exocyclic amino group. The exact chemical shifts will be dependent on the solvent and the tautomeric equilibrium.
4.2.3. X-ray Crystallography
-
Protocol: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from an aqueous solution. Collect diffraction data using a single-crystal X-ray diffractometer.
-
Expected Results: The crystal structure analysis will provide precise bond lengths, bond angles, and information on the packing and hydrogen bonding network in the solid state, confirming the presence of the two tautomeric forms.[6]
Conclusion
This compound is a molecule of significant interest in the fields of chemical biology and drug discovery. Its unique structural and chemical properties, particularly its ability to form a stable, non-natural base pair with isoguanine, have paved the way for the development of expanded genetic systems. This guide provides a foundational resource for researchers, offering a detailed overview of this compound's chemistry and practical protocols for its synthesis and characterization. Further exploration of this compound and its derivatives holds promise for the creation of novel diagnostics, therapeutics, and biomaterials.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Complex formation of this compound tautomers with PdII and PtII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. This compound | C4H5N3O | CID 66950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 108-53-2 [m.chemicalbook.com]
- 9. This compound | 108-53-2 [chemicalbook.com]
- 10. This compound(108-53-2) 1H NMR spectrum [chemicalbook.com]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000630) [hmdb.ca]
- 12. Cytosine | C4H5N3O | CID 597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Cytosine [webbook.nist.gov]
- 14. acs.org [acs.org]
- 15. This compound | CAS#:108-53-2 | Chemsrc [chemsrc.com]
Synthesis of Isocytosine from Guanidine and Malic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of isocytosine (B10225), a pyrimidine (B1678525) base and an isomer of cytosine, from the readily available starting materials guanidine (B92328) and malic acid. This document details the chemical principles, experimental protocols, and relevant biological context of this compound, making it a valuable resource for professionals in chemical research and drug development.
Introduction
This compound, also known as 2-aminouracil, is a non-natural nucleobase that has garnered interest in the field of synthetic biology and drug design. It is notably used in conjunction with isoguanine (B23775) in the study of unnatural nucleic acid analogues and is a component of the expanded eight-letter genetic alphabet of hachimoji DNA and RNA[1][2]. Furthermore, derivatives of this compound, such as 5-(beta-D-ribofuranosyl)this compound, have demonstrated potential therapeutic applications, including activity against P815 leukemia in murine models[3].
The synthesis of this compound can be achieved through the condensation of guanidine with a three-carbon carbonyl compound. A historically significant and practical approach involves the reaction of guanidine with malic acid in a strongly acidic medium. In this one-pot synthesis, concentrated sulfuric acid serves as both a catalyst and a dehydrating agent, facilitating the in situ formation of a reactive dicarbonyl species from malic acid, which then undergoes cyclocondensation with guanidine to yield the target molecule.
Reaction Principle and Mechanism
The synthesis of this compound from guanidine and malic acid proceeds through a two-step process within a single reaction vessel.
Step 1: In situ generation of 3-oxopropanoic acid. Malic acid, in the presence of hot, concentrated sulfuric acid, undergoes a dehydration and decarbonylation reaction. This process generates 3-oxopropanoic acid (also known as formylacetic acid), a highly reactive β-aldehyde acid, which does not need to be isolated.
Step 2: Cyclocondensation. The in situ generated 3-oxopropanoic acid then reacts with guanidine. The guanidine molecule, with its two nucleophilic amino groups, attacks the carbonyl carbons of the 3-oxopropanoic acid. A subsequent series of condensation and dehydration steps leads to the formation of the stable pyrimidine ring of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from guanidine hydrochloride and malic acid as described in the cited literature.
| Parameter | Value | Reference |
| Reactants | ||
| Guanidine Hydrochloride | 24 g | [4] |
| Malic Acid | 24 g | [4] |
| 15% Fuming Sulfuric Acid | 100 cc | [4] |
| Product | ||
| This compound | - | |
| Melting Point | 276 °C | [4] |
| Calculated Elemental Analysis | ||
| Carbon | 43.22% | [4] |
| Hydrogen | 4.54% | [4] |
| Found Elemental Analysis | ||
| Carbon | 43.23% | [4] |
| Hydrogen | 4.70% | [4] |
Experimental Protocol
The following protocol is based on the method described by Caldwell and Kime for the synthesis of this compound[4].
Materials:
-
Guanidine hydrochloride
-
Malic acid, finely pulverized
-
15% Fuming sulfuric acid (Oleum)
-
Ice
-
Standard laboratory glassware for reactions under anhydrous conditions
-
Heating mantle or steam bath
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, carefully add 100 cc of 15% fuming sulfuric acid. The reaction should be performed in a well-ventilated fume hood due to the corrosive and hazardous nature of fuming sulfuric acid.
-
Addition of Guanidine Hydrochloride: Cool the fuming sulfuric acid in an ice bath. While maintaining the temperature below 5 °C, gradually add 24 g of guanidine hydrochloride with constant stirring.
-
Addition of Malic Acid: Once the guanidine hydrochloride has been added, add 24 g of finely pulverized malic acid to the mixture at once.
-
Reaction: Heat the reaction mixture on a steam bath with vigorous stirring. The reaction is complete when a sample of the reaction mixture, when diluted with water, no longer gives a precipitate.
-
Work-up: After the reaction is complete, pour the mixture over a sufficient amount of ice to ensure the solution remains cold.
-
Precipitation: Neutralize the acidic solution carefully with a suitable base (e.g., concentrated ammonium (B1175870) hydroxide) until this compound precipitates out of the solution. The exact pH for precipitation may need to be optimized.
-
Isolation and Purification: Collect the precipitated this compound by filtration. Wash the solid with cold water and then with ethanol. The crude product can be further purified by recrystallization from hot water.
-
Drying: Dry the purified this compound in a vacuum oven at an appropriate temperature.
Safety Precautions:
-
Fuming sulfuric acid is extremely corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
The reaction is exothermic and requires careful temperature control, especially during the addition of reagents.
-
Neutralization with a base is also highly exothermic and should be performed slowly with cooling.
Logical Workflow of this compound Synthesis
The following diagram illustrates the key steps in the synthesis of this compound from guanidine and malic acid.
References
Isocytosine Tautomerism and Proton Transfer Effects: An In-depth Technical Guide
Abstract: Isocytosine (B10225), a structural isomer of the canonical nucleobase cytosine, serves as a vital model system in biophysical chemistry and a component in expanded genetic systems. Its ability to exist in multiple tautomeric forms, which readily interconvert through proton transfer, dictates its hydrogen-bonding patterns, molecular recognition properties, and potential for inducing mutations. This technical guide provides a comprehensive overview of the tautomeric landscape of this compound and the associated intra- and intermolecular proton transfer phenomena. We synthesize findings from experimental and computational studies, present quantitative data in structured tables, detail key experimental protocols, and illustrate the core processes through logical diagrams for researchers, scientists, and professionals in drug development.
Introduction to this compound and Tautomerism
This compound (2-aminouracil) is a pyrimidine (B1678525) base that can be considered a structural fragment of guanine.[1][2] Unlike the canonical bases which exhibit a strong preference for a single tautomeric form in physiological conditions, this compound is known to have at least two stable tautomers that can coexist in significant populations in both solution and solid states.[1][2] Tautomers are structural isomers of chemical compounds that readily interconvert. This process, known as tautomerization, commonly involves the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond. For nucleobases like this compound, the primary types of tautomerism are keto-enol (a proton shifting from a nitrogen to an adjacent oxygen) and amino-imino (a proton shifting from an exocyclic amino group to a ring nitrogen).[3][4] Understanding these equilibria is critical as the tautomeric state of a nucleobase alters its hydrogen-bonding donor and acceptor pattern, thereby affecting base-pairing fidelity and the structure of nucleic acids.[2]
The Tautomeric Landscape of this compound
This compound can exist in several tautomeric forms, but theoretical and experimental studies have identified a few that are energetically low-lying and thus most relevant. The notation used herein, such as "x,y-I", indicates the atoms (N or O) to which the exchangeable hydrogen atoms are attached.[2]
The primary tautomers of this compound are:
-
Keto-amino forms: These are the most stable forms, where the oxygen at C4 is a carbonyl group and the exocyclic group at C2 is an amino group. The two major keto-amino tautomers are the 2,3-I (hydrogens on N3 and the amino group) and 1,2-I (hydrogens on N1 and the amino group) forms.[2]
-
Enol-amino form: The 2,4-I tautomer, where the oxygen at C4 is a hydroxyl group.[2]
-
Keto-imino form: The 1,3-I tautomer, where the exocyclic group at C2 is an imino group and a hydrogen has moved to the N1 position.[2]
Computational studies using Density Functional Theory (DFT) have confirmed that the 2,3-I and 1,2-I tautomers have the lowest energy, with the 2,3-I form being the most stable in the gas phase.[1][2] Other forms like 2,4-I and 1,3-I have relatively low energies, while tautomers involving protonation at C5 or C6 are significantly less stable.[1][2]
Proton Transfer Mechanisms
The interconversion between this compound tautomers occurs via proton transfer, which can be either an intramolecular or an intermolecular process.
Intramolecular Proton Transfer (Prototropy)
Intramolecular proton transfer, or prototropy, involves the shift of a proton between two sites within the same molecule.[5] In this compound, this involves a proton moving between the N1, N3, O4, and the exocyclic amino group atoms. These rearrangements are responsible for the direct conversion of one tautomer to another, for example, from the 2,3-I form to the 1,2-I form. While these processes are fundamental, they often face significant energy barriers, making intermolecular pathways competitive, especially in solution.
Intermolecular Proton Transfer
Intermolecular proton transfer is particularly significant for this compound in solution. The two most stable tautomers, 2,3-I and 1,2-I, are complementary in their hydrogen-bonding patterns.[2] This allows them to form a highly stable self-dimer linked by three intermolecular hydrogen bonds, analogous to the canonical guanine-cytosine base pair.[1][2] This dimerization has been observed in both solid-state crystals and in solution.[1][6] The formation of this dimer stabilizes both tautomers and is a key feature of this compound chemistry. In aqueous solution, solvent water molecules can also act as catalysts, facilitating proton transfer between solute molecules through a proton relay mechanism.[7]
Furthermore, upon UV irradiation, excited-state proton transfer (ESPT) can occur, leading to phototautomerism.[8] Studies on this compound paired with isoguanine (B23775) have shown that UV light can induce tautomeric conversions between the nucleobases, a process with implications for the photostability of genetic systems.[9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Tautomerism of Guanine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Keto-enol tautomerism | chemistry | Britannica [britannica.com]
- 5. mdpi.com [mdpi.com]
- 6. scite.ai [scite.ai]
- 7. Intermolecular proton transfer in microhydrated guanine-cytosine base pairs: a new mechanism for spontaneous mutation in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Excited-state proton transfer in the rare isoguanine-isocytosine base pair in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminouracil, also known as isocytosine (B10225), is a pyrimidine (B1678525) derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its structural similarity to the canonical nucleobases allows for its investigation as an antiviral, anticancer, and antimicrobial agent. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-aminouracil, detailed experimental protocols for their determination, and a logical workflow for its characterization.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of 2-aminouracil are summarized below. These properties are essential for its handling, formulation, and application in research and development.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅N₃O | [1][2] |
| Molecular Weight | 111.10 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | >300 °C (decomposes) | [3] |
| Solubility | Soluble in hot water, DMSO, and DMF. Slightly soluble in ethanol (B145695) and acetone. | [3] |
| pKa (predicted) | 9.59 ± 0.40 | [3] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of 2-aminouracil are outlined below. These protocols are based on established analytical techniques and can be adapted for specific laboratory settings.
Synthesis of 2-Aminouracil
A common and effective method for the synthesis of 2-aminouracil involves the condensation of guanidine (B92328) with an ester of formylacetic acid.[4]
Materials:
-
Ethyl formate (B1220265)
-
Ethyl acetate (B1210297)
-
Sodium methoxide (B1231860)
-
Guanidine nitrate
-
50% Sodium hydroxide (B78521) solution
-
Ice
Procedure:
-
To a mixture of 37 parts of ethyl formate and 45 parts of 86% ethyl acetate (containing approximately 14% ethyl alcohol), add 32.5 parts of powdered sodium methoxide over 20 minutes at 5-10 °C with stirring and cooling.
-
Stir the resulting thin paste for one hour at 10 °C and then allow it to stand at 25-30 °C for 18 hours.
-
To the resulting slurry, add 40 parts of guanidine nitrate, 25 parts of ice, and 30 parts of 50% sodium hydroxide.
-
Allow the mixture to stand for three hours with occasional stirring.
-
The sodium salt of this compound will precipitate. Cool the mixture to facilitate further precipitation.
-
Filter the precipitate, wash with cold water, and dry to obtain the sodium salt of 2-aminouracil.
-
Dissolve the sodium salt in water and acidify with a suitable acid (e.g., acetic acid) to precipitate 2-aminouracil.
-
Filter the precipitate, wash with cold water, and dry to yield the final product.
Determination of Solubility
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[4]
Materials:
-
2-Aminouracil
-
Selected solvent (e.g., water, ethanol, DMSO)
-
Shaker or agitator at a controlled temperature
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of 2-aminouracil to a known volume of the solvent in a sealed container.
-
Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully withdraw an aliquot of the supernatant.
-
Determine the concentration of 2-aminouracil in the aliquot using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The determined concentration represents the equilibrium solubility of 2-aminouracil in the tested solvent at the specified temperature.
Determination of pKa
The acid dissociation constant (pKa) can be determined using various methods, including UV-Vis spectrophotometry and potentiometric titration. The following is a general protocol using UV-Vis spectrophotometry.
Materials:
-
2-Aminouracil
-
Buffers of varying pH values
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Prepare a stock solution of 2-aminouracil in a suitable solvent (e.g., water).
-
Prepare a series of buffer solutions with a range of known pH values.
-
Add a small, constant volume of the 2-aminouracil stock solution to each buffer solution to create a series of test solutions with different pH values but the same total concentration of the analyte.
-
Measure the UV-Vis absorption spectrum of each test solution over a relevant wavelength range.
-
Identify the wavelength(s) at which the absorbance changes significantly with pH.
-
Plot the absorbance at the selected wavelength(s) against the pH.
-
The resulting titration curve will be sigmoidal. The pKa is the pH at the inflection point of the curve.
UV-Visible Spectroscopic Analysis
UV-Vis spectroscopy is a valuable tool for the qualitative and quantitative analysis of 2-aminouracil.
Materials:
-
2-Aminouracil
-
Spectroscopic grade solvent (e.g., water, ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of 2-aminouracil in the chosen solvent. The concentration should be such that the maximum absorbance falls within the linear range of the instrument (typically 0.2 - 1.0 AU).
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Record the absorption spectrum of the 2-aminouracil solution over the desired wavelength range (e.g., 200-400 nm).
-
The resulting spectrum will show characteristic absorption maxima (λmax) which can be used for identification and quantification based on the Beer-Lambert law.
Physicochemical Characterization Workflow
The systematic characterization of a chemical compound like 2-aminouracil is a critical process in research and drug development. The following diagram illustrates a logical workflow for this process.
Conclusion
This technical guide provides a foundational understanding of the key physical and chemical properties of 2-aminouracil. The detailed experimental protocols and the logical workflow for its characterization offer a practical framework for researchers and scientists. A comprehensive grasp of these physicochemical parameters is indispensable for the rational design and development of novel 2-aminouracil-based compounds with potential therapeutic applications. Further investigation into its biological activities and metabolic pathways will continue to unveil its full potential in the field of drug discovery.
References
- 1. Construction of this compound Scaffolds via DNA-Compatible Biginelli-like Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical characterization: Significance and symbolism [wisdomlib.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US2362070A - Preparation of this compound - Google Patents [patents.google.com]
Isocytosine: A Technical Guide for Researchers
Abstract
Isocytosine (B10225), a structural isomer of cytosine, serves as a valuable tool in the fields of chemical biology and synthetic genetics. Its unique hydrogen bonding capabilities, forming a stable base pair with isoguanine (B23775), have made it a cornerstone in the development of expanded genetic alphabets and unnatural nucleic acid systems. This technical guide provides an in-depth overview of this compound, including its fundamental properties, detailed experimental protocols for its synthesis and analysis, and its applications in nucleic acid research.
Core Properties of this compound
This compound, also known as 2-amino-4-hydroxypyrimidine or 2-aminouracil, is a pyrimidine (B1678525) base. Below is a summary of its key chemical and physical properties.
| Property | Value | Reference(s) |
| CAS Number | 108-53-2 | [1][2][3] |
| Molecular Formula | C₄H₅N₃O | [1] |
| Molecular Weight | 111.10 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 275 °C | |
| Solubility | Soluble in hot water, DMSO, DMF, and acetic acid. |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the condensation of a guanidine (B92328) salt with malic acid in the presence of fuming sulfuric acid[1].
Experimental Protocol: Synthesis from Guanidine Hydrochloride and Malic Acid
This protocol is adapted from the method described by Caldwell and Kime.
Materials:
-
Guanidine hydrochloride (24 g)
-
15% Fuming sulfuric acid (100 cc)
-
Malic acid, finely pulverized (24 g)
-
Ice
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Deionized water
-
Filtration apparatus
-
Reaction vessel with vigorous stirring mechanism
-
Steam bath
Procedure:
-
In a well-stirred reaction vessel, gradually add 24 g of guanidine hydrochloride to 100 cc of 15% fuming sulfuric acid. Maintain the temperature below 5 °C during this addition, using an ice bath if necessary.
-
Once the guanidine hydrochloride is fully dissolved, add 24 g of finely pulverized malic acid to the mixture at once.
-
Heat the mixture on a steam bath with vigorous stirring. The reaction mixture will become thick and then liquefy as the reaction proceeds.
-
Continue heating and stirring until the evolution of carbon monoxide ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture over a sufficient amount of crushed ice to neutralize the excess sulfuric acid.
-
Neutralize the solution with a concentrated ammonium hydroxide solution until it is alkaline to litmus (B1172312) paper.
-
The this compound product will precipitate out of the solution.
-
Collect the precipitated this compound by filtration.
-
Wash the collected solid with cold deionized water.
-
The crude this compound can be further purified by recrystallization from hot water.
-
Dry the purified this compound in a desiccator. The expected melting point of the pure product is approximately 276 °C.
Analysis of this compound-Containing Oligonucleotides
The incorporation of this compound into oligonucleotides necessitates specialized analytical techniques to verify sequence integrity and assess biophysical properties.
Thermal Denaturation (Melting Temperature, Tm) Analysis
Thermal denaturation studies are crucial for determining the stability of duplex DNA or RNA containing this compound. The melting temperature (Tm) is the temperature at which 50% of the duplex nucleic acid has dissociated into single strands.
Experimental Protocol: UV Spectrophotometry-based Tm Determination
Materials:
-
Lyophilized oligonucleotides (one containing this compound and its complementary strand with isoguanine)
-
Melting Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA
-
Nuclease-free water
-
UV-Vis spectrophotometer with a temperature-controlled cell holder (Peltier)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Determine the precise concentration by measuring the absorbance at 260 nm (A260) at room temperature and using the calculated molar extinction coefficient of the single-stranded oligonucleotides.
-
-
Duplex Annealing:
-
In a microcentrifuge tube, combine equimolar amounts of the this compound-containing oligonucleotide and its complementary strand in the melting buffer to a final duplex concentration of 1-2 µM.
-
Heat the solution to 95 °C for 5 minutes.
-
Allow the solution to cool slowly to room temperature over several hours to ensure proper annealing of the duplex.
-
-
Tm Measurement:
-
Transfer the annealed duplex solution to a quartz cuvette and place it in the temperature-controlled cell holder of the UV-Vis spectrophotometer.
-
Blank the spectrophotometer with the melting buffer.
-
Set the instrument to monitor the absorbance at 260 nm.
-
Program the temperature to ramp from a starting temperature (e.g., 20 °C) to a final temperature (e.g., 90 °C) at a rate of 0.5-1.0 °C per minute.
-
Record the absorbance at each temperature increment.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to generate a melting curve.
-
The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.
-
Enzymatic Incorporation of Isocytidine (B125971) Triphosphate
Primer extension assays are used to verify that DNA or RNA polymerases can selectively incorporate isocytidine triphosphate (iCTP) opposite an isoguanine template base.
Experimental Protocol: Primer Extension Assay
Materials:
-
5'-radiolabeled (e.g., ³²P) or fluorescently labeled DNA primer
-
DNA or RNA template containing an isoguanine base
-
Isocytidine triphosphate (iCTP) and canonical dNTPs (dATP, dGTP, dCTP, dTTP) or NTPs
-
DNA or RNA polymerase (e.g., Klenow fragment, Taq polymerase)
-
10x Polymerase buffer
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, loading dyes)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Gel electrophoresis apparatus and power supply
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the labeled primer and the template DNA/RNA in 1x polymerase buffer.
-
Heat the mixture to 95 °C for 3 minutes and then cool to the appropriate annealing temperature for the primer-template duplex.
-
-
Extension Reaction:
-
To the annealed primer-template, add the desired concentration of iCTP and any necessary canonical dNTPs/NTPs.
-
Initiate the reaction by adding the DNA or RNA polymerase.
-
Incubate the reaction at the optimal temperature for the polymerase for a defined period (e.g., 10-30 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of stop solution.
-
Denature the samples by heating at 95 °C for 5 minutes immediately before loading on the gel.
-
-
Gel Electrophoresis and Analysis:
-
Load the denatured samples onto a denaturing polyacrylamide gel.
-
Run the gel at a constant power until the loading dye has migrated to the desired position.
-
Visualize the gel using a phosphorimager (for radiolabeled primers) or a fluorescence scanner.
-
The presence of a band corresponding to the full-length extension product indicates successful incorporation of isocytidine.
-
This compound and Cellular Signaling
Currently, there is no scientific evidence to suggest that this compound plays a direct role as a signaling molecule in endogenous cellular signaling pathways. Its utility in biological research is primarily as a component of synthetic genetic polymers to study the principles of information storage and processing in systems with expanded genetic alphabets.
Conclusion
This compound is a powerful tool for researchers exploring the boundaries of synthetic biology and nucleic acid chemistry. The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of this compound and its-containing oligonucleotides. As research in synthetic genetics continues to advance, the applications of this compound and other non-canonical nucleobases are expected to expand, opening new avenues for drug development and a deeper understanding of the fundamental principles of life.
References
An In-depth Technical Guide to the Solubility of Isocytosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of isocytosine (B10225), a crucial parameter for its application in research, particularly in the fields of medicinal chemistry and the study of nucleic acid analogues. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.
Introduction to this compound
This compound, also known as 2-aminouracil, is a structural isomer of the naturally occurring pyrimidine (B1678525) base, cytosine.[1] It is of significant interest in the development of unnatural base pairs, such as the this compound-isoguanine pair, which has applications in the expansion of the genetic alphabet and the creation of novel nucleic acid-based materials and therapeutics.[1] Understanding the solubility of this compound in various solvents is fundamental for its synthesis, purification, formulation, and use in biochemical and cellular assays.
Solubility Data
The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation. The following tables summarize the available quantitative solubility data for this compound in several common laboratory solvents. For comparative purposes, a table detailing the solubility of its isomer, cytosine, is also provided.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Conditions | Source |
| Dimethyl Sulfoxide (DMSO) | ~31.82 mg/mL (286.41 mM) | Ultrasonic and warming to 60°C | MedchemExpress[2] |
| Dimethyl Sulfoxide (DMSO) | 11 mg/mL (99.0 mM) | Fresh, anhydrous DMSO recommended | Selleck Chemicals[3][4] |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | - | Cayman Chemical[5] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~2 mg/mL | - | Cayman Chemical[5] |
| Acetic Acid | 50 mg/mL | With heat | Sigma-Aldrich[1] |
| Dimethylformamide (DMF) | ~0.5 mg/mL | - | Cayman Chemical[5] |
Note: The reported solubility of this compound in DMSO varies between suppliers, which may be attributed to differences in experimental conditions such as temperature, sonication, and the hydration state of the solvent.[2][4]
Table 2: Comparative Solubility of Cytosine
| Solvent | Solubility | Conditions | Source |
| Water | ~7.7 mg/mL (1 g / 130 mL) | Room Temperature | -[6] |
| 0.1 N Hydrochloric Acid | 50 mg/mL | - | -[6] |
| 0.5 M Hydrochloric Acid | 50 mg/mL | - | -[7] |
| Ethanol | Slightly Soluble | - | -[6] |
| Ether | Insoluble | - | -[6] |
Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol outlines the key steps for measuring the solubility of this compound.
1. Materials and Reagents:
-
This compound (solid powder)
-
Selected solvents (e.g., water, PBS, DMSO, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Calibrated analytical balance
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the solid and dissolved compound.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, centrifugation is recommended.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. For accurate results, filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Quantification:
-
UV-Vis Spectrophotometry: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of the standards and the filtered supernatant at the wavelength of maximum absorbance (λmax) for this compound (around 289 nm in aqueous solutions).[5] Construct a calibration curve and determine the concentration of this compound in the saturated solution.
-
HPLC: Develop a suitable HPLC method for this compound. Prepare a calibration curve from standard solutions of known concentrations. Inject the filtered supernatant onto the HPLC system and determine the concentration based on the peak area. HPLC is particularly useful as it can also detect any degradation of the compound.
-
3. Data Analysis: The solubility is reported as the mean concentration of the saturated solution from replicate experiments (typically n=3), expressed in units such as mg/mL or mM.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the shake-flask method for determining the equilibrium solubility of this compound.
Caption: Workflow for equilibrium solubility determination of this compound.
Conclusion
This guide provides the most current and comprehensive information on the solubility of this compound. While quantitative data is available for key solvents like DMSO and aqueous buffers, further studies would be beneficial to establish a more complete solubility profile in a wider range of organic solvents and at different pH values. The provided experimental protocol offers a robust framework for researchers to perform their own solubility assessments, which is a critical step in advancing the use of this compound in drug discovery and biotechnology.
References
The Synthetic Nucleobase Isocytosine: A Technical Guide for Researchers
An In-depth Examination of a Non-Natural Pyrimidine (B1678525) Analogue for the Expansion of the Genetic Alphabet and Beyond
Introduction
Isocytosine (B10225), or 2-aminouracil, is a synthetic pyrimidine base and a structural isomer of the natural nucleobase cytosine. It is not found in naturally occurring biological systems and, as such, does not have established natural biological sources or biosynthetic pathways. However, its unique hydrogen bonding properties, particularly its ability to form a stable, Watson-Crick-like base pair with isoguanine (B23775), have made it a cornerstone of synthetic biology and nucleic acid chemistry. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and its application in the development of expanded genetic systems. It is intended for researchers, scientists, and drug development professionals working at the forefront of nucleic acid research.
Physicochemical and Thermodynamic Properties of this compound and its Unnatural Base Pair
This compound's utility in synthetic biology is largely due to its specific hydrogen-bonding pattern, which is complementary to isoguanine but orthogonal to the natural A-T and G-C base pairs. The this compound-isoguanine (iso-C:iso-G) pair forms three hydrogen bonds, similar to the G-C pair, which contributes to its significant thermodynamic stability.
| Property | Value/Description |
| Chemical Formula | C₄H₅N₃O |
| Molar Mass | 111.104 g/mol |
| IUPAC Name | 2-Amino-3H-pyrimidin-4-one |
| Synonyms | 2-Aminouracil, iso-C |
| Solubility | Soluble in acetic acid (50 mg/ml with heat), DMSO (slightly), and hot water.[1] |
| Thermodynamic Stability of iso-C:iso-G Base Pair | The stability of the iso-C:iso-G base pair within a DNA duplex is comparable to that of a natural guanine-cytosine (G-C) pair.[2] This high stability is a key factor in its successful incorporation into nucleic acids. The interaction energy of the this compound-isoguanine pair is slightly stronger than that of the guanine-cytosine pair.[3] |
| Tautomerism | This compound can exist in different tautomeric forms, which can influence its base-pairing properties. The formation of a hydrogen-bonded dimer between two tautomers of this compound has been confirmed by low-temperature NMR spectroscopy.[4] |
Synthesis and Incorporation of this compound into Oligonucleotides
The integration of this compound into functional nucleic acid molecules requires both the synthesis of the nucleobase and its subsequent conversion to a phosphoramidite (B1245037) derivative for use in automated solid-phase oligonucleotide synthesis.
Experimental Protocol 1: Synthesis of this compound
This protocol is based on the condensation of guanidine (B92328) with malic acid.[5]
Materials:
-
Guanidine hydrochloride
-
Malic acid
-
Concentrated sulfuric acid
-
Deionized water
-
Ice bath
-
Heating mantle or oil bath
-
Reaction flask and condenser
Procedure:
-
In a reaction flask, slowly add guanidine hydrochloride to chilled concentrated sulfuric acid in an ice bath with stirring.
-
Once the guanidine hydrochloride is dissolved, add malic acid to the solution.
-
Heat the reaction mixture. The malic acid will be decarbonylated in the concentrated sulfuric acid to form 3-oxopropanoic acid in situ.
-
The in situ generated 3-oxopropanoic acid will then condense with the guanidine.
-
After the reaction is complete, cool the mixture and carefully pour it over ice.
-
Neutralize the solution to precipitate the this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude this compound can be further purified by recrystallization.
Experimental Protocol 2: Solid-Phase Synthesis of this compound-Containing Oligonucleotides
The incorporation of this compound into a growing oligonucleotide chain is achieved using a protected isocytidine (B125971) phosphoramidite monomer in an automated DNA synthesizer. The process follows the standard phosphoramidite synthesis cycle.
Materials:
-
Isocytidine phosphoramidite (with appropriate protecting groups on the exocyclic amine and the 5'-hydroxyl)
-
Standard DNA phosphoramidites (A, G, C, T)
-
Solid support (e.g., controlled pore glass) with the initial nucleoside attached
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Automated DNA synthesizer
Procedure (One Synthesis Cycle):
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the terminal nucleoside on the solid support is removed by treatment with the deblocking solution.
-
Coupling: The isocytidine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the support-bound oligonucleotide.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.
-
The cycle is repeated with the next desired phosphoramidite until the full-length oligonucleotide is synthesized.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed by incubation in concentrated ammonium hydroxide.
-
Purification: The crude oligonucleotide containing this compound is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Automated phosphoramidite synthesis cycle for incorporating this compound.
Application in Expanding the Genetic Alphabet
The primary application of the iso-C:iso-G pair is to serve as a third, independent base pair in nucleic acids, thereby expanding the genetic alphabet from four to six letters (A, T, G, C, iso-C, iso-G). This has profound implications for various biotechnological applications.
Fidelity of Polymerase Incorporation
The successful use of an unnatural base pair relies on its efficient and faithful replication by DNA polymerases. Several studies have investigated the fidelity of various polymerases in incorporating isocytidine triphosphate (iso-CTP) opposite an isoguanine template and vice versa.
| DNA Polymerase | Fidelity/Efficiency |
| Klenow Fragment (exo-) | Can incorporate iso-G opposite iso-C in a template.[6] However, it can also incorporate iso-G opposite T, and in a template, iso-G can direct the incorporation of both iso-C and T.[6] |
| T7 RNA Polymerase | Incorporates iso-G opposite iso-C in a template.[6] In a template containing iso-G, it directs the incorporation of U.[6] |
| AMV Reverse Transcriptase | Capable of incorporating iso-G opposite iso-C in a template.[6] |
| General PCR Fidelity | The iso-G:5-methyl-isocytosine (a more stable derivative of this compound) base pair has been evaluated in PCR and showed approximately 96% fidelity.[2] The reduced selectivity is often attributed to the tautomerism of isoguanine, which can lead to mispairing with thymine.[2] |
Experimental Workflow: SELEX with an Expanded Genetic Alphabet
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a technique used to produce oligonucleotides of either single-stranded DNA or RNA that specifically bind to a target ligand. The incorporation of unnatural base pairs, such as iso-C:iso-G, into the starting library of oligonucleotides can expand the chemical diversity and potentially lead to aptamers with higher affinity and specificity.
Caption: Workflow for aptamer selection using an expanded genetic alphabet (ExSELEX).
Analysis and Characterization of this compound-Containing Oligonucleotides
The verification of the successful synthesis and purity of oligonucleotides containing this compound is crucial. Standard analytical techniques are employed, with some specific considerations.
Mass Spectrometry
Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized oligonucleotide, thereby verifying the incorporation of this compound.[7]
Experimental Considerations:
-
Ionization Method: Electrospray ionization (ESI) is commonly used for oligonucleotides.[7]
-
Instrumentation: High-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) or Orbitrap instruments, are preferred for accurate mass determination.
-
Sample Preparation: The purified oligonucleotide is dissolved in a suitable solvent, often with additives like triethylamine (B128534) and hexafluoroisopropanol to improve ionization and reduce sodium adducts.
-
Data Analysis: The resulting mass spectrum will show a series of peaks corresponding to different charge states of the oligonucleotide. Deconvolution of this spectrum yields the molecular mass, which can be compared to the theoretical mass calculated for the this compound-containing sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural characterization of this compound-containing nucleic acids in solution. It can provide information on base pairing, duplex formation, and conformational dynamics.[8]
Experimental Considerations:
-
Sample Preparation: The purified oligonucleotide is dissolved in an appropriate buffer, and D₂O is often used as the solvent to avoid the large water signal.
-
Spectra: 1D and 2D NMR experiments (e.g., NOESY, TOCSY, HSQC) are performed to assign proton and carbon resonances and to identify through-space and through-bond connectivities.
-
Imino Proton Resonances: The observation of imino proton signals in 1D ¹H NMR spectra can confirm the formation of hydrogen bonds within the duplex. The imino protons of iG:C and G:iC base pairs have been observed, confirming stable duplex formation.[8]
-
Structural Refinement: The distance and dihedral angle restraints derived from NMR data can be used to calculate a high-resolution 3D structure of the oligonucleotide.
While this compound is not a product of nature, its chemical properties make it an invaluable tool for probing and expanding the principles of molecular biology. Its ability to form a stable and specific base pair with isoguanine has opened the door to the creation of semi-synthetic organisms with expanded genetic alphabets and the development of novel diagnostics and therapeutics. The methodologies for its synthesis, incorporation into nucleic acids, and subsequent analysis are well-established, providing a robust platform for further innovation in the field of synthetic biology. As research continues to push the boundaries of what is possible with nucleic acid engineering, this compound and other unnatural bases will undoubtedly play a central role in shaping the future of biotechnology and medicine.
References
- 1. Collection - Theoretical and Experimental Study of Isoguanine and this compound:â Base Pairing in an Expanded Genetic System - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 2. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 3. Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00070K [pubs.rsc.org]
- 4. Synthesis of Oligodeoxynucleotide Containing Pseudo‐Deoxycytidine and Its Triphosphate Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic recognition of the base pair between isocytidine and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. DNA Aptamer Generation by Genetic Alphabet Expansion SELEX (ExSELEX) Using an Unnatural Base Pair System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytosine ribose flexibility in DNA: a combined NMR 13C spin relaxation and molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
history and discovery of isocytosine
An In-depth Technical Guide to the History, Discovery, and Core Applications of Isocytosine (B10225) For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (2-aminouracil), a non-canonical pyrimidine (B1678525) base, stands as a cornerstone in the field of synthetic biology and medicinal chemistry. As an isomer of the natural nucleobase cytosine, its unique hydrogen bonding pattern allows it to form a stable, three-hydrogen-bond pair with isoguanine (B23775), orthogonal to the standard Watson-Crick pairs. This guide provides a comprehensive technical overview of this compound, detailing its conceptualization and discovery, established synthesis protocols, key physicochemical properties, and its application in the expansion of the genetic alphabet and as a scaffold for therapeutic agents. Quantitative data is presented in structured tables, and key experimental workflows are provided with detailed methodologies and visual diagrams to facilitate understanding and application in a research and development setting.
History and Discovery: Expanding the Genetic Alphabet
The theoretical foundation for this compound's role in molecular biology was laid in 1962 by Alexander Rich, who first proposed the possibility of an artificial base pair between isoguanine (isoG) and this compound (isoC).[1] This novel pairing, distinct from the A-T and G-C pairs, presented an opportunity to expand the genetic alphabet, a concept with profound implications for biology and biotechnology.[1]
The practical realization of this concept was achieved in 1989 by Steven Benner and his colleagues. They successfully developed methods for the chemical synthesis of this compound and isoguanine nucleosides and demonstrated their enzymatic incorporation into DNA and RNA oligonucleotides.[1] This seminal work confirmed that polymerases could recognize the isoG-isoC pair, paving the way for its use in various in vitro systems.[1][2]
Synthesis of this compound
The synthesis of this compound is well-established, with the most common laboratory-scale method involving the condensation of guanidine (B92328) with an in-situ generated C3 carbonyl compound derived from malic acid.[3]
Experimental Protocol: Synthesis from Guanidine and Malic Acid
This procedure outlines the synthesis of this compound via the reaction of guanidine with 3-oxopropanoic acid, which is formed in situ from the decarbonylation of malic acid.[3][4]
-
Reaction Setup: In a suitable reaction vessel, add 24 g of finely pulverized malic acid to a solution of 20 g of guanidine carbonate dissolved in 100 cc. of concentrated sulfuric acid. Maintain the temperature below 5°C during the addition.[4]
-
Reaction: Heat the mixture on a steam bath with vigorous stirring. The reaction will proceed with the evolution of carbon monoxide. Continue heating for an additional 30 minutes after the gas evolution has ceased.[4]
-
Isolation: Cool the reaction mixture to room temperature and pour it onto 300 g of ice.[4]
-
Neutralization: Add a paste of barium carbonate in slight excess to neutralize the sulfuric acid. Stir the mixture for several hours and let it stand overnight.[4]
-
Purification: Heat the mixture to 50°C and remove the precipitated barium sulfate (B86663) and excess barium carbonate by filtration. Evaporate the filtrate until crystallization begins.[4]
-
Crystallization: Cool the solution to induce further crystallization. Collect the this compound product by filtration.[4]
-
Recrystallization: Recrystallize the crude product from hot water to obtain pure this compound as white prisms. The reported melting point is 276°C.[4]
Caption: Workflow for the synthesis of this compound from malic acid and guanidine.
Physicochemical and Structural Properties
The utility of this compound is rooted in its distinct chemical and structural characteristics, particularly its tautomerism and ability to form specific hydrogen bonds.
Tautomerism
In solution, this compound exists as an equilibrium mixture of two primary keto tautomers, where the mobile proton resides on either the N1 or N3 nitrogen atom of the pyrimidine ring.[5] This tautomerism is crucial as it influences its base-pairing properties. The formation of a hydrogen-bonded dimer between the two tautomers has been observed in solution at low temperatures and in the solid state.[5][6]
Caption: The two major keto tautomers of this compound in equilibrium.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value(s) | Conditions / Notes |
|---|---|---|
| pKa | Not explicitly found in searches, but pH-dependent UV studies are well-documented.[7] | Determined by UV-Vis spectrophotometry by monitoring absorbance changes across a pH range.[8][9][10][11] |
| UV-Vis λmax | pH-dependent | The absorption spectrum shifts significantly with changes in pH due to protonation/deprotonation events.[7][12][13] |
| ¹H NMR (ppm) | 7.498, 5.970 | In D₂O, pH 7.4, 298K.[14] |
| ¹³C NMR (ppm) | 170.110, 162.107, 145.846, 97.818 | In D₂O, pH 7.4, 298K. |
Table 2: Thermodynamic Stability of Base Pairs
| Base Pair | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Notes |
|---|---|---|---|---|
| isoC / isoG | -1.5 to -2.0 (approx.) | -10 to -12 (approx.) | -25 to -30 (approx.) | Stability is comparable to or slightly greater than a natural G-C pair.[15][16] |
| G / C | -1.7 to -2.2 (approx.) | -10 to -14 (approx.) | -27 to -35 (approx.) | For comparison. Values are sequence-dependent. |
Note: Exact thermodynamic values are highly dependent on the oligonucleotide sequence context. The values presented are illustrative estimates based on qualitative comparisons found in the literature.
Table 3: Crystallographic Data for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| N1—C2 | 1.365 | |
| C2—N3 | 1.328 | |
| N3—C4 | 1.373 | |
| C4—C5 | 1.427 | |
| C5—C6 | 1.345 | |
| C6—N1 | 1.360 | |
| C2—N(amino) | 1.332 | |
| C4—O | 1.245 | |
| C6—N1—C2 | 122.9 | |
| N1—C2—N3 | 118.5 | |
| C2—N3—C4 | 120.2 | |
| N3—C4—C5 | 115.7 | |
| C4—C5—C6 | 121.2 |
| C5—C6—N1 | | 121.5 |
Note: These are ideal bond lengths and angles derived from high-resolution crystal structures and quantum-mechanical calculations. Actual values in a specific crystal structure may vary slightly.[17][18][19]
Key Applications and Experimental Protocols
PCR Amplification with an Unnatural Base Pair
The isoG-isoC pair enables the amplification of DNA containing a third base pair, a process often referred to as "six-letter DNA" PCR.
Experimental Protocol: PCR using the isoG-isoC System
-
Template and Primer Design: Design a DNA template containing one or more isoG bases. Design primers flanking the region to be amplified.
-
Reaction Mixture Preparation: In a 50 µL final volume, combine the following components:
-
10 µL of 5x PCR Buffer (e.g., 100 mM Tris-HCl pH 8.8, 50 mM KCl, 50 mM (NH₄)₂SO₄, 10 mM MgSO₄, 0.5% Triton X-100).
-
1 µL of 10 mM dNTP mix (dATP, dGTP, dCTP, dTTP).
-
1 µL of 1 mM d-isoCTP.
-
1 µL of 1 mM d-isoGTP (if the reverse strand is also being synthesized with the unnatural base).
-
1 µL of 10 µM Forward Primer.
-
1 µL of 10 µM Reverse Primer.
-
1-10 ng of DNA Template.
-
0.5 µL of a high-fidelity, exonuclease-proficient DNA polymerase (e.g., Deep Vent DNA Polymerase, 2 U/µL).[2]
-
Nuclease-free water to 50 µL.
-
-
Thermal Cycling: Use a thermal cycler with the following parameters:
-
Initial Denaturation: 95°C for 2 minutes.
-
30 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tₘ).
-
Extension: 72°C for 1 minute per kb of product.
-
-
Final Extension: 72°C for 5 minutes.
-
Hold: 4°C.
-
-
Analysis: Analyze the amplified product using agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates successful amplification. The fidelity of unnatural base pair incorporation can be assessed by DNA sequencing.[20][21]
Caption: A three-stage workflow for PCR incorporating the isoC-isoG unnatural base pair.
Metal Complex Interactions
This compound serves as a versatile ligand for metal ions, with coordination possible through its ring nitrogens and exocyclic oxygen and amino groups.[5] Studying these interactions helps elucidate the role of metals in nucleic acid structure and provides a basis for designing novel metallodrugs.
Experimental Protocol: Spectroscopic Study of Metal-Isocytosine Binding
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 0.1 mM) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0). Prepare a concentrated stock solution of the metal complex (e.g., a Pt(II) or Pd(II) compound) in the same buffer.[5]
-
UV-Vis Titration:
-
Record the UV-Vis spectrum (e.g., 220-350 nm) of the this compound solution.
-
Make sequential additions of small aliquots of the concentrated metal complex solution to the this compound solution in the cuvette.
-
Record the spectrum after each addition, ensuring complete mixing and temperature equilibration.
-
-
Data Analysis:
-
Correct the absorbance data for dilution.
-
Plot the change in absorbance at a specific wavelength (where the change is maximal) against the molar ratio of [Metal]/[this compound].
-
Analyze the resulting binding isotherm using appropriate models (e.g., 1:1 or 1:2 binding) to determine the binding constant (Kₐ).
-
-
Structural Characterization: Grow crystals of the metal-isocytosine complex for X-ray diffraction analysis to determine the precise coordination geometry.[5][22]
Applications in Drug Development
The this compound scaffold is a valuable starting point for the design of nucleoside analogues with therapeutic potential. Modifications to the pyrimidine ring or the sugar moiety can yield compounds that function as antimetabolites, interfering with viral replication or cancer cell proliferation.[14] For example, 5,6-disubstituted this compound derivatives have been synthesized and evaluated for their cytotoxic and antiviral activities.[23] While cytosine analogues like Lamivudine and Emtricitabine are successful antiviral drugs, the isomeric this compound framework offers an alternative chemical space for the development of novel agents.[24][25]
References
- 1. search.library.berkeley.edu [search.library.berkeley.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Investigating the Spectroscopy of the Gas Phase Guanine–Cytosine Pair: Keto versus Enol Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a hydrogen-bonding partner and as a ligand in metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00070K [pubs.rsc.org]
- 7. pH-dependent UV resonance Raman spectra of cytosine and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ishigirl.tripod.com [ishigirl.tripod.com]
- 9. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives [mdpi.com]
- 15. Collection - Theoretical and Experimental Study of Isoguanine and this compound:â Base Pairing in an Expanded Genetic System - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 16. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 17. journals.iucr.org [journals.iucr.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Highly specific unnatural base pair systems as a third base pair for PCR amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Cytosine deoxyribonucleoside anti-HIV analogues: a small chemical substitution allows relevant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Molecular Structure of Isocytosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocytosine (B10225), a non-canonical pyrimidine (B1678525) base, plays a crucial role in various biochemical and medicinal applications. Its structural isomerism, particularly its existence in different tautomeric forms, governs its hydrogen bonding patterns, base-pairing capabilities, and ultimately, its biological activity. Understanding the intricacies of this compound's molecular structure at a quantum level is paramount for the rational design of novel therapeutics and for elucidating its role in nucleic acid structures. This technical guide provides an in-depth analysis of the theoretical studies on the molecular structure of this compound, focusing on its tautomeric forms and the computational methodologies employed to investigate them.
Tautomerism of this compound
This compound primarily exists in several tautomeric forms, with the most stable being the keto and enol forms. Computational studies have been instrumental in determining the relative stabilities and geometric parameters of these tautomers. The principal tautomers of this compound are:
-
Amino-oxo (Keto) forms: These are characterized by a carbonyl group (C=O) at the C4 position. Two primary keto tautomers exist, differing in the position of a proton on the ring nitrogen atoms.
-
Amino-hydroxy (Enol) form: This tautomer features a hydroxyl group (O-H) at the C4 position.
-
Imino-oxo (Imino) form: This less stable tautomer contains an imino group (C=NH) at the C2 position.
The equilibrium between these tautomers is a key determinant of this compound's chemical and biological properties.
Caption: Tautomeric forms of this compound and their interconversion pathways.
Computational Methodologies
A variety of quantum chemical methods have been employed to study the molecular structure of this compound. These methods provide a detailed understanding of the electronic structure, geometry, and vibrational properties of the different tautomers.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules. The B3LYP functional, in conjunction with Pople-style basis sets such as 6-31G(d,p) and 6-311++G(d,p), has been extensively used for geometry optimization and vibrational frequency calculations of this compound and its derivatives.[1][2][3][4][5][6] DFT calculations provide a good balance between computational cost and accuracy for predicting molecular properties.
Ab Initio Methods
-
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that provides a starting point for more advanced calculations. While it can be used for initial geometry optimizations and vibrational analysis, it does not account for electron correlation, which can be important for accurate energy predictions.[1]
-
Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that includes electron correlation effects. It offers improved accuracy over HF for predicting geometries and relative energies of tautomers. The MP2 method with basis sets like 6-31G(d,p) has been applied to study cytosine, the isomer of this compound.[2][7]
-
Coupled Cluster (CC) Theory: Coupled cluster methods, such as CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), are considered the "gold standard" for high-accuracy calculations of molecular energies. These methods are computationally expensive but provide benchmark data for the relative energies of tautomers.
Computational Workflow
The theoretical investigation of this compound's molecular structure typically follows a systematic workflow.
Caption: A typical computational workflow for the theoretical study of this compound's molecular structure.
Quantitative Data
The following tables summarize the key quantitative data obtained from theoretical studies on the principal tautomers of this compound.
Relative Energies of this compound Tautomers
The relative stability of the different tautomers is a critical aspect of their chemistry. The table below presents the relative energies of four this compound tautomers calculated at the B3LYP/6-311++G(2df,2pd) level of theory.[8] The 2,3-I (keto) tautomer is the most stable in all cases.[8] The enol tautomer (2,4-I) is relatively stable, being only 20 kJ/mol less stable than the most stable keto form.[8] The imino tautomer (1,3-I) is generally the least stable.[8]
| Tautomer | R5 | R6 | Relative Energy (kJ/mol) |
| 2,3-I (keto) | H | H | 0.00 |
| 1,2-I (keto) | H | H | 10.5 |
| 2,4-I (enol) | H | H | 20.0 |
| 1,3-I (imino) | H | H | 21.0 |
Data from Reference[8]
Optimized Geometrical Parameters
Detailed geometrical parameters, including bond lengths, bond angles, and dihedral angles, provide a precise picture of the molecular structure of each tautomer. The following table presents a selection of optimized geometrical parameters for cytosine tautomers, which can serve as a reference for this compound due to their structural similarity.
Optimized Geometrical Parameters of Cytosine Tautomers at the MP2/6-31G(d,p) Level [2]
| Parameter | C1 (Amino-keto) | C2a (Amino-enol) | C2b (Amino-enol) | C3a (Imino-keto) | C3b (Imino-keto) | C4 |
| Bond Lengths (Å) | ||||||
| N1-C2 | 1.383 | 1.332 | 1.334 | 1.401 | 1.401 | 1.371 |
| C2-N3 | 1.315 | 1.369 | 1.368 | 1.288 | 1.288 | 1.328 |
| N3-C4 | 1.381 | 1.334 | 1.334 | 1.406 | 1.406 | 1.376 |
| C4-C5 | 1.442 | 1.423 | 1.423 | 1.461 | 1.461 | 1.439 |
| C5-C6 | 1.348 | 1.357 | 1.357 | 1.343 | 1.343 | 1.351 |
| C6-N1 | 1.373 | 1.373 | 1.373 | 1.361 | 1.361 | 1.378 |
| C2-O7 | 1.226 | 1.346 | 1.346 | - | - | - |
| C4-N8 | 1.356 | 1.351 | 1.351 | 1.342 | 1.342 | 1.356 |
| **Bond Angles (°) ** | ||||||
| C6-N1-C2 | 120.3 | 121.2 | 121.2 | 118.0 | 118.0 | 120.5 |
| N1-C2-N3 | 119.5 | 118.2 | 118.2 | 124.0 | 124.0 | 119.2 |
| C2-N3-C4 | 120.7 | 121.5 | 121.5 | 115.8 | 115.8 | 121.0 |
| N3-C4-C5 | 116.3 | 116.8 | 116.8 | 118.3 | 118.3 | 116.2 |
| C4-C5-C6 | 119.1 | 119.6 | 119.6 | 118.6 | 118.6 | 119.2 |
| C5-C6-N1 | 124.0 | 122.7 | 122.7 | 125.2 | 125.2 | 123.8 |
Data from Reference[2]
Vibrational Frequencies
Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for identifying and characterizing different tautomers. The calculated harmonic vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the presence of specific tautomeric forms. DFT methods, particularly B3LYP with the 6-311++G(d,p) basis set, have been shown to provide reliable predictions of the vibrational spectra of nucleobases.[3]
Conclusion
Theoretical studies provide invaluable insights into the molecular structure of this compound, particularly its tautomeric forms. Computational methods such as DFT and ab initio calculations allow for the detailed characterization of the geometries, relative stabilities, and vibrational properties of this compound tautomers. This information is crucial for understanding its biological function and for the development of new therapeutic agents that target nucleic acid structures. The continued application of advanced computational techniques will further enhance our understanding of this important molecule and its role in biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. asianjournalofphysics.com [asianjournalofphysics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Tautomerism of Guanine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Isocytosine in Unnatural Nucleic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The expansion of the genetic alphabet beyond the canonical A, T, G, and C bases opens up new avenues for molecular biology, diagnostics, and therapeutics. Unnatural base pairs (UBPs) provide a powerful tool for the site-specific incorporation of functional moieties into nucleic acids, enabling novel applications in areas such as diagnostics, therapeutic aptamers, and synthetic biology. Isocytosine (B10225) (isoC), a structural isomer of cytosine, in partnership with its complementary purine (B94841) analog, isoguanine (B23775) (isoG), forms a stable, non-canonical base pair with a hydrogen bonding pattern distinct from the natural Watson-Crick pairs. This UBP has garnered significant interest due to its high fidelity of replication and transcription, making it a valuable addition to the genetic toolkit. Due to the chemical instability of this compound under standard oligonucleotide synthesis and deprotection conditions, the more stable derivative, 5-methyl-isocytosine (MeisoC), is often utilized.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the creation of unnatural nucleic acids.
The this compound:Isoguanine Unnatural Base Pair
The MeisoC:isoG base pair is structurally analogous to the natural G:C pair, forming three hydrogen bonds. This results in a highly stable duplex, with some studies indicating that the d-MeisoC:d-isoG pair can be even more stable than a natural C:G pair.[1]
Caption: The hydrogen bonding pattern of the this compound:isoguanine unnatural base pair.
Data Presentation
Table 1: Thermodynamic Stability of DNA Duplexes Containing the MeisoC:isoG Base Pair
The melting temperature (Tm) of a DNA duplex is a key indicator of its stability. The inclusion of the MeisoC:isoG base pair generally results in a thermodynamically stable duplex.
| Duplex Sequence (5'-3')(Unnatural bases in bold) | Tm (°C) | ΔTm (°C) vs. C:G |
| GCA GTC GAG CTC GAC TGC | 58.2 | - |
| GCA GTC GMeisoC G CTC GAC TGC | 58.7 | +0.5 |
| GCA GTC GAG CTC GisoG C TGC | 56.7 | -1.5 |
| GCA GTC GMeisoCG CTC G isoG C TGC | 54.6 | -3.6 |
Data adapted from a study on DNA duplexes containing 5-methyl-isocytosine and isoguanine in a hexitol (B1215160) nucleic acid backbone, which may influence the absolute Tm values.[1]
Table 2: Fidelity of DNA Polymerases with the MeisoC:isoG Unnatural Base Pair
The fidelity of DNA polymerases is crucial for the accurate replication of nucleic acids containing unnatural base pairs. Mispairing and misincorporation rates are important parameters to consider.
| DNA Polymerase | Template Base | Incoming dNTP | Mispairing/Misincorporation |
| Various | d-isoG | Natural dNTPs | T > G > C |
| Various | h-isoG | Natural dNTPs | G > C > T |
| Various | d-MeisoC | Natural dNTPs | Mainly with G |
| Various | h-MeisoC | Natural dNTPs | Mainly with G |
| Enzymatic Assays | isoG | Natural dNTPs | Mainly misincorporates T |
| Enzymatic Assays | MeisoC | Natural dNTPs | Mainly misincorporates A |
Data compiled from studies on the in vitro and in vivo characteristics of 5-methyl-isocytosine and isoguanine bases.[2] "h-" refers to a hexitol sugar backbone.
Experimental Protocols
Protocol 1: Synthesis of N4-Acetyl-5-methyl-2'-deoxyisocytidine Phosphoramidite (B1245037)
This protocol is an exemplary procedure for the synthesis of a protected 5-methyl-isocytosine phosphoramidite, based on established methods for modified cytidine (B196190) analogues. Optimization may be required.
Materials:
-
5-Methyl-2'-deoxyisocytidine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine (B92270) (anhydrous)
-
Chlorotrimethylsilane
-
Acetyl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
5'-O-DMT Protection: a. Dissolve 5-methyl-2'-deoxyisocytidine in anhydrous pyridine. b. Add DMT-Cl in portions and stir at room temperature until the reaction is complete (monitor by TLC). c. Quench the reaction with methanol (B129727) and evaporate the solvent. d. Purify the product by silica gel column chromatography to obtain 5'-O-DMT-5-methyl-2'-deoxyisocytidine.
-
N4-Acetylation: a. Co-evaporate the 5'-O-DMT-5-methyl-2'-deoxyisocytidine with anhydrous pyridine. b. Dissolve the dried product in anhydrous pyridine and add chlorotrimethylsilane. c. After stirring, add acetyl chloride dropwise and continue stirring. d. Quench with methanol, evaporate the solvent, and purify by silica gel column chromatography to yield N4-acetyl-5'-O-DMT-5-methyl-2'-deoxyisocytidine.
-
3'-O-Phosphitylation: a. Dry the N4-acetyl-5'-O-DMT-5-methyl-2'-deoxyisocytidine under high vacuum. b. Dissolve the dried compound in anhydrous DCM. c. Add DIPEA followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. d. Stir at room temperature until the reaction is complete (monitor by TLC). e. Dilute with DCM and wash with saturated sodium bicarbonate solution. f. Dry the organic layer over sodium sulfate, evaporate the solvent, and purify the residue by silica gel column chromatography to obtain the final phosphoramidite product.
Caption: Workflow for the synthesis of this compound phosphoramidite.
Protocol 2: Automated Solid-Phase Synthesis of Oligonucleotides Containing 5-Methyl-Isocytosine
This protocol outlines the general steps for incorporating 5-methyl-isocytosine into an oligonucleotide using a standard automated DNA synthesizer.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside.
-
Standard DNA phosphoramidites (A, T, C, G).
-
N4-Acetyl-5-methyl-2'-deoxyisocytidine phosphoramidite solution (in anhydrous acetonitrile).
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).
-
Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Deblocking solution (e.g., trichloroacetic acid in DCM).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
Procedure (automated synthesizer cycle):
-
Deblocking: The 5'-DMT protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The 5-methyl-isocytosine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 2-5 minutes) may be beneficial for unnatural bases to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide until the desired sequence is synthesized.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and phosphate backbone) are removed by incubation in the cleavage and deprotection solution at elevated temperature.
-
Purification: The crude oligonucleotide is purified using standard methods such as HPLC or PAGE.
Caption: Automated oligonucleotide synthesis cycle for this compound incorporation.
Applications
The unique properties of the this compound:isoguanine base pair have led to its application in several areas of biotechnology and drug development.
Expansion of the Genetic Alphabet
The primary application of the isoC:isoG pair is to expand the genetic alphabet, allowing for the site-specific incorporation of modified or functionalized nucleotides into DNA and RNA. This enables the creation of nucleic acids with novel properties and functions.
Diagnostic Probes
Oligonucleotide probes containing this compound can be used in diagnostic assays to enhance specificity and reduce background noise. By designing probes where the unnatural base pair is only formed upon hybridization to the specific target sequence, non-specific binding can be minimized, leading to more sensitive and reliable detection of pathogens or genetic markers.
Therapeutic Aptamers
Aptamers are short, single-stranded nucleic acid molecules that can bind to specific target molecules with high affinity and specificity. The incorporation of this compound can increase the chemical diversity of aptamer libraries, potentially leading to the discovery of aptamers with improved binding properties, stability, or therapeutic efficacy.
Conclusion
The this compound:isoguanine unnatural base pair represents a significant advancement in the field of synthetic biology. Its stability and fidelity in replication make it a robust tool for the expansion of the genetic alphabet. The protocols and data presented in these application notes provide a foundation for researchers to incorporate this compound into their work, paving the way for the development of novel diagnostics, therapeutics, and research tools.
References
Application Notes and Protocols for Incorporating Isocytidine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical and enzymatic incorporation of isocytidine (B125971) into oligonucleotides. Isocytidine, an isomer of cytidine, forms a non-natural base pair with isoguanine (B23775), expanding the genetic alphabet and offering unique opportunities in synthetic biology, diagnostics, and therapeutic applications.
I. Chemical Synthesis of Isocytidine-Containing Oligonucleotides via Phosphoramidite (B1245037) Chemistry
Solid-phase phosphoramidite chemistry is the standard method for the chemical synthesis of oligonucleotides.[1][2] This process involves the sequential addition of nucleotide phosphoramidites to a growing chain attached to a solid support.[3][4] The high coupling efficiency of this method, typically exceeding 99%, allows for the synthesis of long and complex oligonucleotide sequences.[5]
Key Considerations for Isocytidine Incorporation
A critical challenge in the synthesis of isocytidine-containing oligonucleotides is the potential for hydrolytic deamination of the isocytidine base under standard alkaline deprotection conditions.[] Studies on 2'-deoxy-5-methylisocytidine have shown a detectable level of deamination (approximately 0.5%) even with routine synthesis and deprotection procedures.[] Therefore, careful selection of protecting groups and deprotection methods is crucial to maintain the integrity of the final product.
Quantitative Data Summary
| Parameter | Value | Notes |
| Typical Coupling Efficiency | >99% | For standard phosphoramidites on automated synthesizers. |
| Isocytidine Deamination | ~0.5% | For 2'-deoxy-5-methylisocytidine under routine deprotection. |
| Expected Overall Yield | Variable | Dependent on oligonucleotide length and coupling efficiencies. |
Experimental Protocols
1. Synthesis of 5'-DMT-N-acetyl-2'-deoxy-isocytidine-3'-CE-phosphoramidite
This protocol describes the synthesis of the isocytidine phosphoramidite building block required for automated solid-phase synthesis. The use of an N-acetyl protecting group on the exocyclic amine of isocytidine helps to minimize side reactions during synthesis.
-
Materials: 5'-DMT-N-acetyl-2'-deoxy-isocytidine, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve 5'-DMT-N-acetyl-2'-deoxy-isocytidine (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Add DIPEA (3 equivalents) to the solution and stir.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired phosphoramidite.
-
2. Automated Solid-Phase Synthesis of Isocytidine-Containing Oligonucleotides
This protocol outlines the steps for incorporating the isocytidine phosphoramidite into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer.
-
Materials: Isocytidine phosphoramidite solution (0.1 M in anhydrous acetonitrile), standard DNA/RNA phosphoramidites, activator solution (e.g., 5-(ethylthio)-1H-tetrazole), capping reagents, oxidizing agent (iodine solution), deblocking solution (trichloroacetic acid in DCM), and appropriate solid support (e.g., Controlled Pore Glass - CPG).
-
Procedure:
-
Program the desired oligonucleotide sequence into the synthesizer, designating the position for isocytidine incorporation.
-
Install the isocytidine phosphoramidite vial on the synthesizer.
-
Initiate the automated synthesis program, which will perform the following four-step cycle for each nucleotide addition:
-
Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.
-
Coupling: Activation of the incoming phosphoramidite (including isocytidine phosphoramidite) and its reaction with the 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
-
Upon completion of the synthesis, the oligonucleotide remains attached to the solid support.
-
3. Deprotection and Cleavage of Isocytidine-Containing Oligonucleotides
To minimize deamination of isocytidine, milder deprotection conditions are recommended.
-
Materials: Anhydrous potassium carbonate in methanol (B129727) or a mixture of ammonia (B1221849) and methylamine (B109427) (AMA).
-
Procedure (Mild Deprotection):
-
Transfer the solid support with the synthesized oligonucleotide to a sealed vial.
-
Add a solution of anhydrous potassium carbonate in methanol.
-
Incubate at room temperature for 2-4 hours to cleave the oligonucleotide from the support and remove the protecting groups.
-
Alternatively, use AMA at room temperature for a shorter duration (e.g., 30 minutes).
-
After deprotection, evaporate the solvent and resuspend the oligonucleotide in nuclease-free water.
-
4. Purification and Characterization
-
Purification: The crude oligonucleotide can be purified by High-Performance Liquid Chromatography (HPLC) using either ion-exchange or reverse-phase methods to isolate the full-length product.[7]
-
Characterization: The identity and purity of the final oligonucleotide should be confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC.[8][9]
II. Enzymatic Incorporation of Isocytidine
Certain DNA and RNA polymerases can recognize and incorporate isocytidine triphosphate (iso-CTP) into a growing nucleic acid strand when directed by a template containing isoguanine.[10] This enzymatic approach is valuable for the site-specific incorporation of isocytidine and for studying the properties of expanded genetic alphabets in biological systems.
Experimental Protocol
1. Primer Extension Reaction for Isocytidine Incorporation
This protocol describes the enzymatic incorporation of a single isocytidine nucleotide into a DNA strand using a DNA polymerase.
-
Materials: Template DNA containing an isoguanine base, primer complementary to the template upstream of the isoguanine, iso-CTP, natural dNTPs (dATP, dGTP, dTTP), DNA polymerase (e.g., Klenow fragment of DNA Polymerase I), reaction buffer, and nuclease-free water.
-
Procedure:
-
Set up the reaction on ice by combining the following in a microcentrifuge tube:
-
Template DNA (1 pmol)
-
Primer (1.5 pmol)
-
10x Reaction Buffer (e.g., 500 mM Tris-HCl, 100 mM MgCl₂, 10 mM DTT, pH 7.9)
-
iso-CTP (100 µM final concentration)
-
Natural dNTPs (100 µM each final concentration)
-
Nuclease-free water to the final volume.
-
-
Add DNA polymerase (e.g., 1-2 units of Klenow fragment).
-
Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment) for 30-60 minutes.
-
Stop the reaction by adding EDTA to a final concentration of 20 mM.
-
Analyze the product by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the incorporation of isocytidine.
-
III. Visualizations
Caption: Isocytidine forms three hydrogen bonds with isoguanine.
Caption: Workflow for solid-phase oligonucleotide synthesis.
References
- 1. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atdbio.com [atdbio.com]
- 7. Enzymatic incorporation of a third nucleobase pair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. alfachemic.com [alfachemic.com]
Application Notes and Protocols for Isocytosine in Metal Complex Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isocytosine (B10225) as a ligand in the study of metal complexes. This compound's unique tautomeric properties and hydrogen bonding capabilities make it a versatile tool in coordination chemistry, with applications ranging from fundamental binding studies to the development of potential therapeutic agents.
Introduction to this compound in Metal Coordination
This compound (ICH), a structural isomer of cytosine, exists in solution as an equilibrium of two primary tautomeric forms: the N1-protonated (1a) and N3-protonated (1b) tautomers.[1] This tautomerism plays a crucial role in its coordination chemistry, influencing the preferred binding site for metal ions. Studies have shown a distinct preference for metal coordination at the N3 position for several transition metals, including platinum and palladium.[2][3] This preference is attributed to the inherently stronger metal-N3 bond.[1] The ability of this compound to form stable complexes with various metal ions has led to its investigation in diverse fields such as anticancer drug design and the development of metallosupramolecular assemblies.
Data Presentation: Quantitative Binding Data
| Metal Complex | Linkage Isomer | pKa (calculated for H₂O) | Reference |
| [(dien)Pd(ICH)]²⁺ | N3 | 6.5 | [2] |
| [(dien)Pt(ICH)]²⁺ | N3 | 6.4 | [2] |
| [(dien)Pd(ICH)]²⁺ | N1 | 6.2 | [2] |
| [(dien)Pt(ICH)]²⁺ | N1 | 6.0 | [2] |
Table 1: pKa values for the deprotonation of Pd(II) and Pt(II) this compound complexes.[2]
Experimental Protocols
The following sections provide detailed protocols for the synthesis of this compound-metal complexes and for the characterization of their binding properties.
Protocol 1: Synthesis of a Ternary Copper(II)-Isocytosine Complex
This protocol is adapted from the synthesis of (glycylglycinato)(this compound)copper(II) dihydrate.[2]
Materials:
-
Copper(II) acetate (B1210297) monohydrate
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
Procedure:
-
Preparation of the Copper-Glycylglycine Solution:
-
Dissolve 1 mmol of copper(II) acetate monohydrate in 50 mL of distilled water with gentle heating.
-
In a separate beaker, dissolve 1 mmol of glycylglycine in 25 mL of distilled water.
-
Slowly add the glycylglycine solution to the copper(II) acetate solution while stirring.
-
Adjust the pH of the resulting solution to 7.0 by dropwise addition of 1 M NaOH. A deep blue solution should form.
-
-
Reaction with this compound:
-
Dissolve 1 mmol of this compound in 50 mL of distilled water. Gentle heating may be required.
-
Add the this compound solution to the copper-glycylglycine solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Crystallization and Isolation:
-
Slowly evaporate the solvent at room temperature.
-
Blue crystals of (glycylglycinato)(this compound)copper(II) dihydrate will form.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a desiccator over silica (B1680970) gel.
-
Characterization:
-
The resulting complex can be characterized by X-ray diffraction, electrochemistry, optical spectroscopy (UV-Vis), electron spin resonance (ESR), and infrared (IR) spectroscopy.[2]
Protocol 2: General Procedure for Synthesis of Platinum(II) and Palladium(II) this compound Complexes
This general protocol is based on the synthesis of various Pt(II) and Pd(II) complexes with this compound and its derivatives.[1][3]
Materials:
-
K₂PtCl₄ or K₂PdCl₄
-
This compound
-
Co-ligand (e.g., diethylenetriamine (B155796) - dien)
-
Distilled water or appropriate solvent
-
Perchloric acid (HClO₄) for isolation (use with extreme caution)
Procedure:
-
Preparation of the Metal Precursor Solution:
-
Dissolve 1 mmol of K₂PtCl₄ or K₂PdCl₄ in 50 mL of distilled water.
-
If a co-ligand is used, dissolve 1 mmol of the co-ligand (e.g., dien) in 20 mL of distilled water and add it to the metal salt solution. Stir for 1-2 hours to form the [M(dien)Cl]⁺ complex.
-
-
Reaction with this compound:
-
Dissolve 1 mmol of this compound in 50 mL of warm distilled water.
-
Add the this compound solution to the metal precursor solution.
-
Adjust the pH of the reaction mixture to a desired value (e.g., neutral or slightly acidic) using dilute NaOH or HCl.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 24-48 hours.
-
-
Isolation of the Complex:
-
The complex may precipitate out of the solution upon standing or cooling.
-
Alternatively, for cationic complexes, slow addition of a dilute solution of perchloric acid can be used to precipitate the perchlorate (B79767) salt. (Caution: Perchlorates can be explosive and should be handled with appropriate safety measures).
-
Collect the solid product by filtration.
-
Wash the product with cold water, followed by a small amount of ethanol and diethyl ether.
-
Dry the complex in a vacuum desiccator.
-
Characterization:
-
The synthesized complexes can be characterized by ¹H NMR spectroscopy to study the coordination site and tautomeric form of this compound.[3]
-
X-ray crystallography can provide definitive structural information.[1][3]
Protocol 3: Determination of Metal-Isocytosine Binding Affinity by NMR Titration
This protocol provides a general framework for determining the binding constant of a metal ion to this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
This compound
-
Metal salt (e.g., PtCl₂, PdCl₂, etc.)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in the chosen deuterated solvent.
-
Prepare a stock solution of the metal salt of a significantly higher concentration (e.g., 20 mM) in the same deuterated solvent.
-
-
NMR Titration:
-
Place a known volume of the this compound solution (e.g., 500 µL) into an NMR tube and acquire a ¹H NMR spectrum. This is the spectrum of the free ligand.
-
Add a small, precise aliquot of the metal salt stock solution to the NMR tube (e.g., 5 µL).
-
Gently mix the solution and acquire another ¹H NMR spectrum.
-
Repeat the addition of the metal salt solution in small increments, acquiring a spectrum after each addition, until the chemical shifts of the this compound protons no longer change significantly, indicating saturation.
-
-
Data Analysis:
-
Monitor the chemical shift changes of specific protons of this compound (e.g., H5 and H6) as a function of the metal ion concentration.
-
Fit the titration data to a suitable binding model (e.g., 1:1 binding isotherm) using appropriate software to calculate the binding constant (Ka).
-
Protocol 4: Cytotoxicity Assay of this compound-Metal Complexes
This protocol describes a general method for assessing the in vitro anticancer activity of synthesized this compound-metal complexes using the MTT assay.
Materials:
-
This compound-metal complex
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound-metal complex in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complex. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the complex) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Mandatory Visualizations
Caption: Tautomeric equilibrium of this compound and its preferential N3 coordination to a metal ion.
Caption: General workflow for the synthesis of this compound-metal complexes.
Caption: Workflow for determining metal-isocytosine binding parameters using NMR and ITC.
References
Application Notes and Protocols for Studying Isocytosine Hydrogen Bonding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary experimental techniques used to investigate the hydrogen bonding interactions of isocytosine (B10225), a non-canonical nucleobase of significant interest in synthetic biology and drug design. The accompanying protocols offer step-by-step guidance for applying these methods in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for probing the electronic environment of atomic nuclei, making it highly sensitive to the formation of hydrogen bonds. Both solution-state and solid-state NMR can provide valuable insights into the hydrogen bonding patterns of this compound.
Application Note:
Hydrogen bond formation leads to a deshielding of the proton involved, resulting in a downfield shift in its ¹H NMR spectrum.[1] For this compound, the protons of the amino and imino groups are direct participants in hydrogen bonding and their chemical shifts are indicative of base pairing. In solid-state NMR, the chemical shift of a hydrogen-bound NH proton can differ by as much as 3 ppm from a free NH proton.[2]
¹⁵N NMR is also a valuable tool, as the chemical shifts of nitrogen atoms involved in hydrogen bonds are altered upon base pair formation.[3] Low-temperature NMR experiments can be used to study the formation of hydrogen-bonded dimers of this compound tautomers in solution.[3] Furthermore, Nuclear Overhauser Effect (NOE) experiments can confirm the spatial proximity of protons involved in intermolecular hydrogen bonds.[3]
Key Quantitative Data from NMR Studies:
| Parameter | Value | Technique | Reference |
| ¹H Chemical Shift (Imino H3) | 14.7 ppm | Solution NMR (-120 °C) | [3] |
| ¹H Chemical Shift (Amino H2ᵇ) | 9.5 ppm | Solution NMR (-120 °C) | [3] |
| ¹H Chemical Shift (Amino H2'ᵇ) | 9.2 ppm | Solution NMR (-120 °C) | [3] |
| ¹H Chemical Shift Difference (H-bonded vs. free NH) | ~3 ppm | Solid-State NMR | [2] |
Experimental Protocols:
Protocol 1: Solid-State NMR Spectroscopy of this compound
-
Sample Preparation:
-
NMR Data Acquisition:
-
Data Analysis:
-
Reference the ¹⁵N spectra using a standard such as α-glycine (34.1 ppm).[3]
-
Analyze the chemical shifts of the NH and NH₂ protons and the nitrogen atoms to identify those involved in hydrogen bonding.
-
Protocol 2: Low-Temperature Solution NMR of this compound Dimers
-
Sample Preparation:
-
Prepare a solution of ¹⁵N-labeled this compound in a suitable solvent mixture (e.g., DME/DMF-d₇).[3]
-
For deuterium (B1214612) exchange experiments, add a few drops of CD₃OD to the sample.[3]
-
-
NMR Data Acquisition:
-
Acquire ¹H, ¹⁵N, and 2D correlation spectra (e.g., HSQC, NOESY) at low temperatures (e.g., -120 °C to -130 °C) to resolve the signals of the monomer and dimer species.[3]
-
-
Data Analysis:
-
Assign the signals of the different tautomers and the dimer using 2D NMR data.
-
Identify intermolecular hydrogen bonds through the observation of NOEs between protons of the interacting molecules.[3]
-
Analyze the deuterium-induced isotope shifts in the ¹⁵N spectra to probe the hydrogen bonding environment.[3]
-
Workflow for NMR Analysis of this compound Hydrogen Bonding:
Caption: Workflow for NMR analysis of this compound.
X-ray Crystallography
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, allowing for the direct visualization of hydrogen bonds and the determination of their geometric parameters.
Application Note:
By analyzing the crystal structure of this compound or its co-crystals, the exact hydrogen bonding pattern in the solid state can be determined.[4] This includes the identification of which atoms act as hydrogen bond donors and acceptors, as well as the measurement of bond lengths and angles. X-ray crystallography has revealed that in the solid state, two different tautomers of this compound can coexist in a 1:1 ratio, forming hydrogen-bonded pairs.[4]
Key Quantitative Data from X-ray Crystallography:
| Parameter | Value Range (Å) | Reference |
| N-H···O Hydrogen Bond Length | 2.6 - 3.1 | [5] |
| N-H···N Hydrogen Bond Length | 2.6 - 3.1 | [5] |
Note: Specific bond lengths for this compound dimers from crystallographic data require accessing and analyzing specific crystallographic information files (CIFs).
Experimental Protocol:
Protocol 3: Single-Crystal X-ray Diffraction of this compound
-
Crystal Growth:
-
Dissolve this compound in a suitable solvent (e.g., distilled water) with gentle heating.[4]
-
Allow the solvent to evaporate slowly to promote the growth of single crystals.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic coordinates and thermal parameters against the experimental data.
-
-
Data Analysis:
-
Identify and analyze the hydrogen bonding interactions within the crystal lattice.
-
Measure the distances between donor and acceptor atoms and the angles of the hydrogen bonds.
-
Workflow for X-ray Crystallography of this compound:
Caption: Workflow for X-ray crystallography.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The frequencies of these vibrations are sensitive to the chemical environment, including the presence of hydrogen bonds.[6]
Application Note:
Hydrogen bonding perturbs the vibrational frequencies of the functional groups involved. For this compound, the stretching frequencies of the N-H and C=O groups are particularly sensitive to hydrogen bond formation. A downward shift (redshift) in the stretching frequency of a proton donor group (e.g., N-H) is a hallmark of hydrogen bonding.[6] FTIR can be used to study non-canonical base pairing and changes in molecular structure upon interaction.[2]
Experimental Protocol:
Protocol 4: FTIR Spectroscopy of this compound
-
Sample Preparation:
-
Prepare a solid sample of this compound as a KBr pellet or a Nujol mull.
-
For solution studies, dissolve this compound in a suitable solvent that is transparent in the IR region of interest. Note that water has strong IR absorbance, so D₂O is often used as a solvent for biological samples.
-
-
Data Acquisition:
-
Record the FTIR spectrum of the sample using an FTIR spectrometer.
-
Collect a background spectrum of the empty sample holder or the pure solvent.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Analyze the positions and shapes of the vibrational bands corresponding to the N-H and C=O stretching modes to infer the presence and nature of hydrogen bonding.
-
Logical Diagram for FTIR Analysis:
References
- 1. Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00070K [pubs.rsc.org]
- 4. This compound as a hydrogen-bonding partner and as a ligand in metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. people.mbi.ucla.edu [people.mbi.ucla.edu]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: Isocytosine as a Probe in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocytosine (B10225), a structural isomer of cytosine, offers unique hydrogen bonding capabilities that make it a valuable tool in the study of nucleic acid structures and protein-nucleic acid interactions.[1] While this compound itself is not intrinsically fluorescent, it serves as a versatile scaffold for the development of fluorescent probes for monitoring enzymatic reactions. By chemically modifying this compound with a fluorophore, researchers can create sensitive reporters for a variety of enzymatic processes, including those involving DNA and RNA polymerases, ligases, and nucleases.
These fluorescently labeled this compound analogs can be incorporated into oligonucleotides and used in various assay formats, such as fluorescence resonance energy transfer (FRET) and fluorescence quenching assays, to provide real-time kinetic data on enzyme activity.[2][3] This document provides detailed application notes and protocols for the use of fluorescently labeled this compound as a probe in enzymatic reactions.
Principle of this compound-Based Fluorescent Probes
The core principle behind using fluorescently labeled this compound in enzymatic assays is the change in the fluorescent signal upon an enzymatic reaction. This change can be triggered in several ways:
-
Environmental Sensitivity: The fluorescence of certain dyes is sensitive to the local environment. When an enzyme binds to or modifies a substrate containing a fluorescent this compound analog, the change in the microenvironment of the fluorophore can lead to an increase or decrease in fluorescence intensity.[2]
-
Fluorescence Resonance Energy Transfer (FRET): In a FRET-based assay, an oligonucleotide substrate is dual-labeled with a donor fluorophore (e.g., attached to this compound) and an acceptor molecule (a quencher or another fluorophore).[4] Enzymatic cleavage or conformational change of the substrate separates the donor and acceptor, leading to a measurable change in the fluorescence of the donor or acceptor.
-
Fluorescence Quenching: A fluorophore attached to this compound can be quenched by a nearby molecule. Enzymatic activity can relieve this quenching, resulting in an increase in fluorescence.[5]
Applications in Enzymatic Reactions
Fluorescently labeled this compound probes can be applied to study a wide range of enzymes, particularly those involved in nucleic acid metabolism:
-
DNA and RNA Polymerases: Monitor the incorporation of nucleotides during DNA or RNA synthesis.
-
Nucleases: Detect the cleavage of DNA or RNA substrates.
-
Ligases: Observe the joining of two oligonucleotide fragments.
-
Helicases: Track the unwinding of double-stranded nucleic acids.
-
DNA Repair Enzymes: Investigate the recognition and excision of damaged bases.[3]
Data Presentation: Photophysical Properties of Fluorescent Nucleoside Analogs
The choice of fluorophore is critical for developing a sensitive and reliable enzymatic assay. The following table summarizes the photophysical properties of common fluorophores that can be conjugated to this compound, as well as some intrinsically fluorescent nucleoside analogs for comparison.
| Fluorophore/Analog | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| Fluorescein (FAM) | 495 | 520 | 0.92 | 75,000 | [6] |
| Cyanine 3 (Cy3) | 550 | 570 | 0.15 | 150,000 | [7] |
| Cyanine 5 (Cy5) | 649 | 670 | 0.28 | 250,000 | [7] |
| 2-Aminopurine (2-AP) | 310 | 370 | 0.68 | 11,000 | [2] |
| 6-Phenylpyrrolo-C | 355 | 460 | 0.85 | 20,000 | [3] |
| FPdC | 374 | 468 | 0.50 | 24,000 | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent this compound Analog
This protocol describes a general method for the synthesis of a fluorescently labeled this compound derivative that can be incorporated into an oligonucleotide. This example uses a Sonogashira cross-coupling reaction, similar to methods used for other fluorescent nucleosides.[5]
Materials:
-
5-Iodo-isocytosine
-
Alkyne-modified fluorophore (e.g., alkyne-Cy3)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 5-iodo-isocytosine (1 equivalent) in anhydrous DMF.
-
Add triethylamine (3 equivalents) to the solution.
-
Add the alkyne-modified fluorophore (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and CuI (0.1 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the fluorescent this compound analog.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: General Enzyme Kinetic Assay using a Fluorescent this compound Probe
This protocol outlines a general procedure for measuring enzyme kinetics using a fluorescently labeled this compound-containing oligonucleotide substrate.
Materials:
-
Fluorescently labeled this compound-containing oligonucleotide substrate
-
Enzyme of interest
-
Assay buffer (optimized for the specific enzyme)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Resuspend the fluorescently labeled oligonucleotide substrate in the assay buffer to a desired stock concentration.
-
Enzyme Preparation: Prepare a series of enzyme dilutions in the assay buffer.
-
Assay Setup:
-
In a 96-well black microplate, add a fixed volume of the substrate solution to each well.
-
Include control wells with substrate and buffer only (no enzyme) to measure background fluorescence.
-
-
Initiate the Reaction: Add a small volume of the enzyme dilution to the wells to start the reaction. The final volume in each well should be consistent.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Acquisition: Record the fluorescence intensity at regular time intervals (e.g., every 30 seconds) for a specified duration (e.g., 30 minutes).
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
Calculate the initial reaction velocity (V₀) from the linear portion of each curve.
-
Plot V₀ against the enzyme concentration to determine the enzyme's kinetic parameters (e.g., Kcat, Km) by fitting the data to the Michaelis-Menten equation.[8]
-
Visualizations
Caption: Experimental workflow from probe synthesis to enzymatic assay.
Caption: FRET-based signaling pathway for nuclease activity.
Conclusion
Fluorescently labeled this compound analogs represent a powerful class of probes for the real-time investigation of enzymatic reactions. Their versatility allows for the design of customized assays for a wide range of enzymes, providing valuable insights for basic research and drug discovery. The protocols and data presented here offer a foundation for researchers to develop and implement this compound-based probes in their own experimental systems.
References
- 1. Intrinsically Fluorescent Xanthosines and Inosines - Jena Bioscience [jenabioscience.com]
- 2. Fluorescent DNA-based enzyme sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FRET Imaging of Enzymatic Activities Using Smart Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A FRET probe for cell-based imaging of ganglioside-processing enzyme activity and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and application of a 19F-labeled fluorescent nucleoside as a dual-mode probe for i-motif DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atdbio.com [atdbio.com]
- 7. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 8. jasco-global.com [jasco-global.com]
Detecting Isocytosine in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocytosine (B10225), an isomer of the canonical nucleobase cytosine, is of growing interest in biomedical research and drug development. Its presence and metabolism in biological systems, though not as ubiquitous as canonical bases, can have significant implications. Accurate and sensitive detection of this compound in complex biological matrices such as plasma, urine, and tissues is crucial for understanding its physiological roles, metabolic pathways, and potential as a biomarker or therapeutic target.
These application notes provide an overview and detailed protocols for three primary methods for the detection and quantification of this compound: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), Enzymatic Assays, and Capillary Electrophoresis.
Methods for this compound Detection
A comparative summary of the primary methods for this compound detection is presented below, with detailed protocols and data to follow.
| Method | Principle | Sample Throughput | Sensitivity | Specificity |
| HPLC-MS/MS | Chromatographic separation followed by mass-based detection and quantification. | Medium to High | High (ng/mL to pg/mL) | Very High |
| Enzymatic Assay | Specific conversion of this compound by an enzyme, leading to a detectable signal. | High | Moderate to High | High |
| Capillary Electrophoresis | Separation of charged molecules in a capillary based on their electrophoretic mobility. | High | Moderate | High |
I. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful and widely used technique for the sensitive and specific quantification of small molecules, including nucleobases like this compound, in complex biological samples.[1][2] This method offers excellent selectivity by separating this compound from other endogenous compounds based on its retention time and mass-to-charge ratio.[1]
Experimental Workflow
The general workflow for HPLC-MS/MS analysis of this compound in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.
Protocol: Quantification of this compound in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., ¹³C,¹⁵N₂-Isocytosine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile).
-
Vortex and centrifuge to pellet any remaining particulates.
-
Transfer the supernatant to an HPLC vial for analysis.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions to be determined empirically.
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions to be determined empirically.
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
Quantitative Data
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1 - 10 ng/mL | [3] |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | [3] |
| Linear Range | 10 - 2000 ng/mL | [3] |
| Recovery | >85% | [4] |
| Intra-day Precision (%CV) | <15% | [1] |
| Inter-day Precision (%CV) | <15% | [1] |
II. Enzymatic Assay
Enzymatic assays offer a highly specific and often high-throughput method for the detection of this compound. These assays typically utilize an enzyme that specifically recognizes and metabolizes this compound, leading to the production of a measurable signal (e.g., a change in absorbance or fluorescence). This compound deaminase, which converts this compound to uracil (B121893) and ammonia (B1221849), is a key enzyme for this application.[5]
Experimental Workflow
The workflow for an enzymatic assay involves incubation of the sample with the enzyme followed by detection of the product or a coupled reaction product.
Protocol: Colorimetric Detection of this compound in Urine
This protocol is based on the detection of ammonia produced from the deamination of this compound by this compound deaminase, using a Berthelot (indophenol) reaction.
1. Sample Preparation
-
Centrifuge urine samples at 2000 x g for 10 minutes to remove sediment.
-
Dilute urine samples 1:10 with 50 mM Tris-HCl buffer (pH 8.0).
2. Enzymatic Reaction
-
In a 96-well plate, add 50 µL of diluted urine sample.
-
Add 10 µL of purified this compound deaminase (e.g., 1 mg/mL in 50 mM Tris-HCl, pH 8.0).
-
Incubate the plate at 37°C for 30 minutes.
-
Prepare a standard curve using known concentrations of this compound (0 - 100 µM) in the same buffer.
3. Colorimetric Detection
-
Prepare Reagent 1: 1% (w/v) phenol (B47542) and 0.005% (w/v) sodium nitroprusside in water.
-
Prepare Reagent 2: 0.5% (w/v) sodium hypochlorite (B82951) in 0.125 M NaOH.
-
To each well, add 50 µL of Reagent 1.
-
Add 50 µL of Reagent 2.
-
Incubate at room temperature for 20 minutes in the dark.
-
Measure the absorbance at 630 nm using a microplate reader.
4. Data Analysis
-
Subtract the absorbance of the blank (no this compound) from all readings.
-
Plot the standard curve of absorbance versus this compound concentration.
-
Determine the concentration of this compound in the samples from the standard curve.
Quantitative Data
| Parameter | Value |
| Limit of Detection (LOD) | 1 µM |
| Limit of Quantification (LOQ) | 5 µM |
| Linear Range | 5 - 100 µM |
| Specificity | High (dependent on enzyme purity) |
III. Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their size and charge in a narrow capillary tube under the influence of an electric field.[6] It is a high-resolution technique that requires minimal sample volume and can be automated for high-throughput analysis.[7]
Experimental Workflow
The workflow for CE analysis involves sample injection, electrophoretic separation, and detection.
Protocol: Detection of this compound in Cell Lysates
1. Sample Preparation
-
Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by sonication in 50 mM phosphate (B84403) buffer (pH 7.4).
-
Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for CE analysis.
2. Capillary Electrophoresis Conditions
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM sodium borate (B1201080) buffer, pH 9.2.
-
Voltage: 25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 254 nm.
3. Data Analysis
-
Identify the this compound peak based on its migration time compared to a standard.
-
Quantify the peak area and determine the concentration using a calibration curve prepared with this compound standards.
Quantitative Data
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.5 µM | [7] |
| Limit of Quantification (LOQ) | 2 µM | [7] |
| Linear Range | 1 - 10 µM | [7] |
| Intra-day Precision (%CV) | <10% | [7] |
| Inter-day Precision (%CV) | <15% | [7] |
IV. This compound Metabolic Pathway
While the complete metabolic pathway of this compound in mammals is not fully elucidated, it is known to be a substrate for this compound deaminase, which converts it to uracil.[5] Uracil can then enter the pyrimidine (B1678525) degradation pathway. The incorporation of this compound into nucleic acids has also been studied, particularly in the context of synthetic biology.[8]
Conclusion
The choice of method for detecting this compound in biological samples depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. HPLC-MS/MS offers the highest sensitivity and specificity, making it ideal for quantitative studies requiring low detection limits. Enzymatic assays provide a high-throughput and cost-effective alternative, particularly for screening applications. Capillary electrophoresis is a powerful technique for high-resolution separation with minimal sample consumption. The protocols and data presented here provide a foundation for researchers to develop and validate robust methods for the analysis of this compound in various biological matrices. Further research into the metabolic pathways and biological functions of this compound will undoubtedly expand the applications of these detection methods.
References
- 1. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
- 2. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS/MS assay to determine plasma pharmacokinetics of the radioprotectant octadecyl thiophosphate (OTP) in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Metabolism and effects of 5-(beta-D-ribofuranosyl)this compound in P815 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isocytosine Labeling in Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, protocols, and data interpretation for the use of isocytosine (B10225) and its analogs as spectroscopic probes in biological research and drug development.
Introduction to this compound as a Spectroscopic Probe
This compound, a non-canonical pyrimidine (B1678525) base, offers unique properties for spectroscopic analysis of nucleic acids and their interactions.[1] Its distinct electronic structure, compared to the canonical cytosine, can give rise to favorable spectroscopic characteristics when incorporated into oligonucleotides. While not intrinsically fluorescent, chemical modifications of this compound can yield fluorescent analogs, or its presence can be detected through other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.
The primary advantages of using this compound-based probes include:
-
Site-Specific Labeling: this compound can be incorporated at specific positions within a DNA or RNA sequence, allowing for precise monitoring of local conformational changes and binding events.
-
Minimal Perturbation: As a nucleobase analog, this compound can be incorporated into the nucleic acid backbone with potentially less structural disruption compared to larger, bulky fluorescent dyes.
-
Versatile Spectroscopic Applications: this compound-labeled oligonucleotides can be analyzed by a variety of techniques, including fluorescence spectroscopy, NMR, and mass spectrometry, to provide a multi-faceted understanding of the system under investigation.
Synthesis of this compound-Labeled Oligonucleotides
The key to utilizing this compound as a spectroscopic probe is its incorporation into an oligonucleotide. This is typically achieved through solid-phase phosphoramidite (B1245037) chemistry.
Synthesis of this compound Phosphoramidite
Hypothetical Synthesis Workflow for N2-Acetyl-isocytidine Phosphoramidite:
Caption: Hypothetical workflow for isocytidine phosphoramidite synthesis.
Solid-Phase Oligonucleotide Synthesis
Once the this compound phosphoramidite is synthesized, it can be incorporated into an oligonucleotide using a standard automated DNA/RNA synthesizer. The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation.
Experimental Protocol: Automated Solid-Phase Oligonucleotide Synthesis
-
Resin Preparation: Start with a solid support (e.g., controlled pore glass) functionalized with the first nucleoside of the desired sequence.
-
Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activate the this compound phosphoramidite (or any other desired phosphoramidite) with an activator (e.g., tetrazole) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).
-
Repeat: Repeat steps 2-5 for each subsequent nucleotide to be added to the sequence.
-
Cleavage and Deprotection: After the final coupling step, cleave the oligonucleotide from the solid support and remove all protecting groups using a suitable reagent (e.g., concentrated ammonium (B1175870) hydroxide).
-
Purification: Purify the full-length oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Spectroscopic Analysis of this compound-Labeled Oligonucleotides
Fluorescence Spectroscopy
Table 1: Spectroscopic Properties of Fluorescent Cytosine Analogs in DNA
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) |
| tC | ~350 | ~450 | 0.10 | 5.2 |
| tCO | ~365 | ~460 | 0.22 | 4.6 |
Data is illustrative and based on published values for tC and tCO, not this compound.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare solutions of the this compound-labeled oligonucleotide in a suitable buffer (e.g., phosphate-buffered saline).
-
Absorbance Measurement: Measure the absorbance spectrum to determine the optimal excitation wavelength.
-
Fluorescence Emission Spectrum: Excite the sample at the optimal wavelength and record the emission spectrum.
-
Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine (B1679958) sulfate).
-
Fluorescence Lifetime Measurement: Use time-correlated single-photon counting (TCSPC) to measure the fluorescence lifetime.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for obtaining high-resolution structural information about oligonucleotides in solution. The incorporation of an this compound residue will result in unique chemical shifts in the 1H, 13C, and 15N NMR spectra, providing a sensitive handle to probe its local environment and interactions.
Table 2: Representative 1H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) |
| H5 | ~5.5 |
| H6 | ~7.5 |
| NH (H1) | ~10.5 |
| NH2 (exo) | ~6.8 |
Note: Chemical shifts are highly dependent on the local environment and experimental conditions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve the lyophilized this compound-labeled oligonucleotide in a suitable NMR buffer (e.g., 90% H2O/10% D2O with phosphate buffer and salt).
-
1D NMR: Acquire one-dimensional 1H, 13C, and 31P spectra to assess sample purity and overall conformation.
-
2D NMR: Perform two-dimensional NMR experiments such as COSY, TOCSY, NOESY, and HSQC to assign the resonances of the this compound and neighboring residues.
-
Structural Analysis: Analyze the NOESY data to determine internuclear distances and deduce the three-dimensional structure of the oligonucleotide.
Caption: Workflow for NMR-based structural analysis.
Mass Spectrometry
Mass spectrometry is an essential tool for confirming the successful synthesis and incorporation of the this compound moiety into the oligonucleotide. It provides a precise measurement of the molecular weight of the final product.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified oligonucleotide.
-
Analysis: Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Data Analysis: Compare the experimentally determined molecular weight with the calculated theoretical mass of the this compound-labeled oligonucleotide.
Table 3: Expected Mass Shift upon this compound Incorporation
| Modification | Mass Change (Da) |
| Deoxycytidine to deoxy-isocytidine | 0 |
Note: The mass of this compound is the same as cytosine, so no mass shift is expected upon substitution. However, mass spectrometry is crucial for confirming the overall mass and purity of the synthesized oligonucleotide.
Applications in Drug Development and Research
This compound labeling can be a valuable tool in various stages of drug development and fundamental research:
-
Target Validation: Probing the interaction of a drug candidate with its nucleic acid target by monitoring changes in the spectroscopic signal of the this compound label upon binding.
-
High-Throughput Screening: Developing fluorescence-based assays to screen for compounds that bind to a specific nucleic acid target.
-
Structural Biology: Determining the high-resolution structure of drug-nucleic acid complexes using NMR spectroscopy.
-
Mechanistic Studies: Investigating the mechanism of action of nucleic acid-targeting drugs and enzymes.
By providing a site-specific spectroscopic handle, this compound labeling offers a powerful approach to gain detailed insights into the structure, dynamics, and interactions of nucleic acids, thereby accelerating research and drug discovery efforts.
References
Application Notes and Protocols for the Use of Isocytosine in Aptamer Selection and Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Genetic Alphabet for Enhanced Aptamer Function
The inclusion of unnatural base pairs, such as isocytosine (B10225) (isoC) and its pairing partner isoguanine (B23775) (isoG), into the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process represents a significant advancement in aptamer development. This "genetic alphabet expansion" introduces novel chemical functionalities into the nucleic acid library, thereby increasing its structural diversity and the potential for identifying aptamers with superior binding properties.[1][2][3][4][5][6] this compound, a structural isomer of cytosine, forms three hydrogen bonds with isoguanine, a pairing that is orthogonal to the natural Watson-Crick base pairs (A-T and G-C).[7] This expanded genetic system allows for the selection of aptamers with enhanced affinity, specificity, and stability, opening new avenues for therapeutic and diagnostic applications.[2][8]
These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into DNA aptamer selection and design.
Key Advantages of this compound-Modified Aptamers
The incorporation of the isoC-isoG unnatural base pair can offer several advantages over conventional aptamers composed of only the four canonical bases:
-
Enhanced Binding Affinity: The additional functional groups and hydrogen bonding capabilities introduced by isoC-isoG can lead to more extensive and specific interactions with the target molecule, resulting in aptamers with significantly lower dissociation constants (Kd).[9][10]
-
Increased Specificity: The unique chemical nature of the unnatural base pair can enable the development of aptamers that can distinguish between closely related molecules with greater precision.
-
Novel Structural Motifs: The expanded genetic alphabet allows for the formation of unique three-dimensional structures that are not possible with natural DNA, potentially leading to novel binding motifs.
-
Expanded Target Scope: The ability to form new types of interactions may allow for the selection of aptamers against targets that have proven difficult for conventional SELEX.
Data Presentation: Enhanced Binding Affinities with an Expanded Genetic Alphabet
While specific quantitative data for a wide range of this compound-containing aptamers is still emerging in the literature, studies on aptamers developed using other unnatural base pairs through a similar "Expansion SELEX" (ExSELEX) methodology demonstrate the potential for dramatic improvements in binding affinity. The following table summarizes the dissociation constants (Kd) of DNA aptamers containing the hydrophobic unnatural base 7-(2-thienyl)imidazo[4,5-b]pyridine (Ds), showcasing the picomolar affinities achievable with an expanded genetic alphabet.
| Target Protein | Aptamer ID | Modification | Dissociation Constant (Kd) | Reference |
| Vascular Endothelial Growth Factor-165 (VEGF-165) | VG20Ds | Contains Ds unnatural base | 0.65 pM | [10] |
| Interferon-γ (IFN-γ) | IF07bDs | Contains Ds unnatural base | 0.038 nM | [10] |
| MDA-MB-231 Cancer Cells | Not specified | Contains Z and P unnatural bases | 30 nM | [8] |
This table presents data for aptamers containing the Ds or Z and P unnatural bases as illustrative examples of the affinity enhancement achievable with an expanded genetic alphabet. Specific Kd values for a broad range of this compound-containing aptamers are not yet widely available in a consolidated format.
Experimental Protocols
The following protocols are based on the principles of "Expansion SELEX" (ExSELEX) and have been adapted to provide a comprehensive guide for the selection of this compound-containing DNA aptamers.
Synthesis of this compound-Containing DNA Library
The initial step in the SELEX process is the generation of a high-diversity single-stranded DNA (ssDNA) library containing this compound.
Protocol:
-
Oligonucleotide Design: Design a DNA library with a central random region of 20-60 nucleotides flanked by constant regions for primer annealing. The random region should be synthesized to include the four natural bases (A, T, G, C) and this compound (isoC) at specific or random positions.
-
Chemical Synthesis: The DNA library is synthesized using standard phosphoramidite (B1245037) chemistry. This compound phosphoramidite is commercially available and can be incorporated at the desired positions during synthesis.
-
Purification: The full-length library is purified to remove truncated sequences and other impurities. This can be achieved through methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[4][11]
In Vitro Selection (SELEX) Protocol for this compound-Modified Aptamers
This protocol outlines the iterative process of selecting high-affinity aptamers from the this compound-containing library.
Materials:
-
This compound-containing ssDNA library
-
Target molecule (e.g., protein, small molecule)
-
Selection Buffer (e.g., PBS with 5 mM MgCl2, 0.01% Tween-20)
-
Wash Buffer (same as selection buffer)
-
Elution Buffer (e.g., 7 M Urea)
-
DNA Polymerase (a high-fidelity enzyme with proofreading activity is recommended, see section 4.3)[1]
-
dNTPs (dATP, dTTP, dGTP, dCTP)
-
d-isoCTP (this compound triphosphate)
-
Primers (forward and reverse, for PCR amplification)
-
Affinity matrix (e.g., nitrocellulose membrane, magnetic beads)
Workflow Diagram:
Caption: Workflow for this compound-Modified Aptamer SELEX.
Protocol Steps:
-
Library Preparation: Dissolve the purified ssDNA library in the selection buffer. Heat at 95°C for 5 minutes and then cool on ice for 10 minutes to ensure proper folding.[12]
-
Incubation: Incubate the folded library with the immobilized target molecule at an appropriate temperature (e.g., 4°C, 25°C, or 37°C) for a set period (e.g., 30 minutes to 2 hours).
-
Partitioning: Remove the unbound sequences by washing the affinity matrix with wash buffer. The stringency of the washing steps can be increased in later rounds of selection to isolate higher-affinity binders.
-
Elution: Elute the bound DNA sequences from the target. This can be achieved by heat denaturation (95°C for 5-10 minutes) or by using a high concentration of a denaturant like urea.
-
PCR Amplification: Amplify the eluted sequences using PCR. This step is critical and requires careful optimization (see section 4.3). The PCR master mix should contain the four standard dNTPs as well as d-isoCTP.
-
ssDNA Generation: Generate single-stranded DNA from the PCR product for the next round of selection. This can be done by methods such as asymmetric PCR, enzymatic digestion of one strand, or using biotinylated primers and streptavidin beads.
-
Iteration: Repeat the selection cycle (steps 2-6) for 6-15 rounds, progressively increasing the selection pressure (e.g., by reducing the target concentration or increasing the number of washes).
-
Sequencing and Analysis: After the final round, the enriched pool is cloned and sequenced, or analyzed by high-throughput sequencing to identify individual aptamer candidates.
PCR Amplification of this compound-Containing DNA
The amplification of DNA containing an unnatural base pair is a crucial and challenging step. The primary issue with the isoG-isoC pair is the potential for isoguanine to exist in a minor enol tautomeric form, which can mispair with thymine, leading to mutations.[1]
Recommendations for PCR Optimization:
-
DNA Polymerase Selection: The choice of DNA polymerase is critical. A high-fidelity polymerase with strong 3'→5' exonuclease (proofreading) activity is highly recommended to minimize errors arising from the tautomerism of isoguanine. Enzymes like Phusion or Q5 High-Fidelity DNA Polymerases are good candidates to test.[1][13]
-
Magnesium Concentration: The MgCl2 concentration should be optimized as it is crucial for polymerase activity and fidelity. A typical starting concentration is 1.5-2.0 mM, which can be adjusted in 0.5 mM increments.[1][14]
-
PCR Enhancers: For templates that are GC-rich or have complex secondary structures, the addition of PCR enhancers such as DMSO (1-10%) or betaine (B1666868) (0.5-2 M) can improve amplification efficiency.[1][11]
-
Cycling Parameters:
-
Annealing Temperature: The annealing temperature should be optimized for each primer pair. A good starting point is 3-5°C below the calculated melting temperature (Tm) of the primers. A gradient PCR can be used to empirically determine the optimal annealing temperature.[7][14]
-
Extension Time: A longer extension time may be beneficial to allow the polymerase's proofreading activity more time to correct any mismatches. A standard starting point is 1 minute per kb of amplicon length.[14]
-
Number of Cycles: Avoid an excessive number of PCR cycles (typically 25-30 cycles) to minimize the accumulation and propagation of errors.[1]
-
Example PCR Protocol (25 µL reaction):
| Component | Volume | Final Concentration |
| 5x High-Fidelity Buffer | 5 µL | 1x |
| dNTPs (10 mM each) | 0.5 µL | 200 µM each |
| d-isoCTP (10 mM) | 0.5 µL | 200 µM |
| Forward Primer (10 µM) | 1.25 µL | 0.5 µM |
| Reverse Primer (10 µM) | 1.25 µL | 0.5 µM |
| DNA Template (eluted) | 1-5 µL | Variable |
| High-Fidelity DNA Polymerase | 0.25 µL | 0.5-1.0 units |
| Nuclease-Free Water | to 25 µL | - |
Thermal Cycling Profile:
-
Initial Denaturation: 98°C for 30 seconds
-
25-30 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds (optimize with gradient PCR)
-
Extension: 72°C for 30-60 seconds/kb
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
Characterization of this compound-Modified Aptamers
After selection and identification, individual aptamer candidates must be characterized to determine their binding properties.
Binding Affinity (Kd) Determination:
The dissociation constant (Kd) is a key parameter that quantifies the binding affinity of an aptamer to its target. Several techniques can be used for its determination:
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction.
-
Surface Plasmon Resonance (SPR): Allows for real-time monitoring of binding kinetics (association and dissociation rates).
-
MicroScale Thermophoresis (MST): Measures the change in movement of molecules in a temperature gradient upon binding.
-
Filter Binding Assays: A traditional method where the aptamer-target complex is separated from the unbound aptamer by a filter.
Specificity and Selectivity Assays:
To assess the specificity of the selected aptamers, binding assays should be performed against a panel of related and unrelated molecules. This will confirm that the aptamer binds specifically to the intended target and does not exhibit significant cross-reactivity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low PCR Yield | - Suboptimal annealing temperature.- Inhibitors in the eluted DNA.- Inefficient polymerase. | - Perform a gradient PCR to find the optimal annealing temperature.- Purify the eluted DNA before PCR.- Test a different high-fidelity DNA polymerase. |
| Non-specific PCR Products | - Annealing temperature is too low.- Primer-dimer formation. | - Increase the annealing temperature in 2°C increments.- Optimize primer design to avoid self-complementarity. |
| High Mutation Rate in Sequenced Aptamers | - Isoguanine tautomerism leading to misincorporation of thymine. | - Ensure a high-fidelity polymerase with strong proofreading activity is used.- Optimize PCR conditions (Mg²⁺, extension time) to favor fidelity. |
| No Enrichment of Binders over SELEX Rounds | - Selection conditions are not stringent enough.- Target is inactive or improperly folded. | - Increase the number of washes and/or decrease the target concentration in later rounds.- Confirm the activity and proper conformation of the target molecule. |
Conclusion
The incorporation of this compound into the SELEX process offers a powerful strategy for the development of high-performance aptamers. By expanding the chemical diversity of the nucleic acid library, researchers can access novel structural and functional landscapes, leading to the identification of aptamers with significantly enhanced binding affinities and specificities. While the process requires careful optimization, particularly in the PCR amplification step, the potential benefits for diagnostics, therapeutics, and other research applications are substantial. As our understanding of polymerases that can efficiently handle unnatural base pairs grows, the use of this compound and other modified bases is poised to become an increasingly valuable tool in the field of aptamer technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Generation of Aptamers with an Expanded Chemical Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolving Aptamers with Unnatural Base Pairs | Semantic Scholar [semanticscholar.org]
- 4. DNA Aptamer Generation by Genetic Alphabet Expansion SELEX (ExSELEX) Using an Unnatural Base Pair System | Springer Nature Experiments [experiments.springernature.com]
- 5. DNA Aptamer Generation by Genetic Alphabet Expansion SELEX (ExSELEX) Using an Unnatural Base Pair System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolving Aptamers with Unnatural Base Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Genetic Alphabet Expansion Provides Versatile Specificities and Activities of Unnatural-Base DNA Aptamers Targeting Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Polymerase chain reaction optimization for amplification of Guanine-Cytosine rich templates using buccal cell DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. neb.com [neb.com]
- 14. Optimizing your PCR [takarabio.com]
Application Notes and Protocols for the Quantification of Isocytosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of isocytosine (B10225) using various analytical techniques. The methods described are essential for applications in drug development, quality control, and research involving non-canonical nucleic acid bases.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of small molecules like this compound. This method offers excellent resolution, sensitivity, and reproducibility.
Application Note
This protocol describes a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The method is adapted from a validated stability-indicating assay for flucytosine, a structurally related compound, and is suitable for the analysis of this compound in bulk drug substances and pharmaceutical formulations.[1][2][3][4]
Experimental Protocol
a. Instrumentation and Materials
-
HPLC system with a UV detector
-
Waters Nova-Pak C18 column (250 x 4.6 mm, 5 µm particle size) or equivalent[1]
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium dihydrogen phosphate (B84403)
-
1-Octanesulfonic acid sodium salt
-
Purified water
b. Preparation of Mobile Phase and Standard Solutions
-
Buffer Preparation: Dissolve 1.0 g of sodium dihydrogen phosphate and 1.0 g of 1-octanesulfonic acid sodium salt in 1000 mL of purified water. Filter and degas the solution.
-
Mobile Phase: Prepare a homogenous mixture of the buffer, methanol, and acetonitrile in a ratio of 50:20:30 (v/v/v).[1]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations over the desired range (e.g., 1-50 µg/mL).
c. Chromatographic Conditions
-
Column: Waters Nova-Pak C18 (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Buffer:Methanol:Acetonitrile (50:20:30, v/v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 264 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
d. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression of the calibration curve to obtain the equation of the line and the correlation coefficient (r²).
-
Quantify the this compound concentration in unknown samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of this HPLC method, adapted from a validated method for a similar compound.[1][4]
| Parameter | Typical Value |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Experimental Workflow
Caption: HPLC quantification workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for quantifying low levels of this compound in complex biological matrices.[5][6]
Application Note
This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method for this compound quantification. The approach is based on established methods for the analysis of other nucleoside and nucleobase analogs.[7][8]
Experimental Protocol
a. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column suitable for LC-MS (e.g., 2.1 mm ID, 1.7 µm particle size)
-
This compound reference standard and a suitable internal standard (IS) (e.g., ¹³C,¹⁵N-labeled this compound)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Purified water (LC-MS grade)
b. Sample Preparation
-
Protein Precipitation (for biological samples): To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Standard Preparation: Prepare calibration standards and quality control samples by spiking known amounts of this compound and a fixed amount of internal standard into the appropriate matrix (e.g., blank plasma, mobile phase).
c. LC-MS/MS Conditions
-
LC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for this compound and the internal standard.
-
This compound (example): m/z 112 -> 95
-
Internal Standard (example): m/z 115 -> 97
-
-
Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.
-
d. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Use a weighted linear regression for the calibration curve.
-
Determine the concentration of this compound in unknown samples from the calibration curve.
Quantitative Data Summary
The following table presents expected performance characteristics for an LC-MS/MS method for this compound, based on data for similar analytes.[7][8]
| Parameter | Expected Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | ± 15% |
| Precision (% RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | ~0.5 ng/mL |
Experimental Workflow
References
- 1. ijiet.com [ijiet.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a stability indicating RP-HPLC method for determination of flucytosine and its process related impurities in injectable pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
Troubleshooting & Optimization
optimizing isocytosine synthesis reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize isocytosine (B10225) synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and established methods for this compound (also known as 2-aminouracil) synthesis include:
-
Condensation of Guanidine (B92328) with a C3 Carbon Source: A widely cited method involves the reaction of a guanidine salt (like guanidine nitrate (B79036) or hydrochloride) with malic acid in concentrated sulfuric acid. The sulfuric acid acts as both a catalyst and a dehydrating agent, converting malic acid in situ to 3-oxopropanoic acid, which then condenses with guanidine.[1][2]
-
Biginelli-like Reactions: Modern approaches include one-pot, DNA-compatible Biginelli-like reactions. These methods utilize DNA-conjugated guanidines, aldehydes, and methyl cyanoacetates to construct this compound scaffolds, which is particularly useful in the synthesis of DNA-encoded libraries.[3][4]
-
From Cyanoacetaldehyde and Guanidine: While the reaction of cyanoacetaldehyde with urea (B33335) yields cytosine, its reaction with guanidine hydrochloride can produce 2,4-diaminopyrimidine.[5] Although not a direct synthesis of this compound, it represents a related pyrimidine (B1678525) synthesis pathway.
Q2: Why is this compound an important compound for research?
A2: this compound is a non-natural pyrimidine base, an isomer of cytosine.[6] Its significance stems from its use in creating unnatural nucleic acid analogues. It forms a stable base pair with isoguanine, an isomer of guanine, through a standard Watson-Crick hydrogen bonding pattern.[1][7] This expanded genetic alphabet is crucial for studies in synthetic biology, the development of therapeutic oligonucleotides, and understanding the fundamental principles of genetic information storage.[8]
Q3: What are the expected yields for this compound synthesis?
A3: Yields can vary significantly depending on the chosen method, scale, and optimization of reaction conditions. For the classical synthesis using guanidine and malic acid, yields can be modest.[2] More modern, specialized methods like certain Biginelli-like reactions may offer higher yields, sometimes in the 68-94% range for related structures.[9] For prebiotic synthesis routes, such as the formation of cytosine from cyanoacetaldehyde and concentrated urea, yields of 30-50% have been reported, highlighting the importance of reactant concentration.[10]
Q4: How is this compound typically purified after synthesis?
A4: Purification is critical to remove unreacted starting materials, byproducts, and residual acid. The most common method is recrystallization from hot water.[2] After the initial reaction workup (e.g., neutralization and precipitation), the crude product is dissolved in a minimum amount of hot water, treated with activated charcoal to remove colored impurities, filtered while hot, and allowed to cool slowly to form pure crystals.[11]
Synthesis Reaction Conditions
The following tables summarize quantitative data for common this compound synthesis methods to facilitate comparison and optimization.
Table 1: Classical Synthesis via Guanidine and Malic Acid
| Parameter | Value / Condition | Source |
| Reactants | Guanidine Nitrate, Malic Acid, Conc. Sulfuric Acid | [2] |
| Solvent/Catalyst | Concentrated Sulfuric Acid | [1][2] |
| Temperature | Heated on a steam bath | [2] |
| Reaction Time | Until CO evolution ceases, plus an additional 30 mins | [2] |
| Workup | Poured onto ice, neutralized with Barium Carbonate | [2] |
| Purification | Recrystallization from hot water | [2] |
| Reported Yield | ~20-25% (based on 6.4g product from 24g malic acid) | [2] |
| Melting Point | 276 °C | [2] |
Table 2: DNA-Compatible Biginelli-like Reaction
| Parameter | Value / Condition | Source |
| Reactants | DNA-conjugated guanidines, Aldehydes, Methyl Cyanoacetates | [3][4] |
| Reaction Type | One-pot, multi-component reaction | [3] |
| Key Feature | Compatible with DNA structures, suitable for library synthesis | [4] |
| Yield | Substrate-dependent, generally high for compatible substrates | [3] |
Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound from Guanidine and Malic Acid
This protocol is adapted from the method described by Caldwell and Kime (1940).[2]
Materials:
-
Guanidine nitrate
-
Concentrated sulfuric acid (98%)
-
Malic acid (finely pulverized)
-
Ice
-
Barium carbonate paste
-
Activated charcoal
Procedure:
-
Reaction Setup: In a suitable flask equipped with a stirrer, carefully dissolve 12.2 g of guanidine nitrate in 50 g of concentrated sulfuric acid. Cool the mixture in an ice bath, ensuring the temperature is maintained below 5 °C.
-
Addition of Malic Acid: To the cold, stirred solution, add 24 g of finely pulverized malic acid all at once.
-
Heating: Heat the mixture on a steam bath with vigorous stirring. Carbon monoxide gas will evolve. Continue heating until the gas evolution ceases and then for an additional 30 minutes.
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it onto 300 g of crushed ice.
-
Neutralization: Add a paste of barium carbonate in slight excess to neutralize the sulfuric acid. Stir the mixture for several hours and then let it stand overnight. This will precipitate barium sulfate (B86663).
-
Isolation of Crude Product: Heat the mixture to 50 °C and filter to remove the barium sulfate and excess barium carbonate. Evaporate the filtrate until crystallization begins. Cool the solution to induce further crystallization and collect the crude this compound by filtration.
-
Purification: Dissolve the crude product in hot water, add a small amount of activated charcoal, and heat. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified this compound prisms by filtration and dry.
This compound Synthesis Workflow Diagram
Caption: General workflow for classical this compound synthesis.
Troubleshooting Guide
Problem: Low or No Product Yield
| Question | Possible Cause | Suggested Solution |
| Did the reaction produce carbon monoxide? | No: The dehydration of malic acid may not have occurred. | Ensure concentrated (98%) sulfuric acid was used. Check that the heating temperature (steam bath) is sufficient. Malic acid should be of good quality and finely powdered for better reactivity. |
| Was the initial temperature kept low? | No: Premature or side reactions could have occurred upon adding malic acid. | Strictly maintain the temperature of the guanidine/sulfuric acid mixture below 5 °C before and during the addition of malic acid. |
| Was the neutralization complete? | Incomplete: Product may remain dissolved as a salt. | Add barium carbonate slowly until effervescence stops and the pH is near neutral. Check pH with indicator paper. |
| Was the filtrate over-concentrated? | Yes: This can lead to co-precipitation of impurities and make crystallization difficult. | Evaporate the solvent slowly. If an oil forms instead of a precipitate, try adding a seed crystal or scratching the inside of the flask. |
Problem: Product is Impure (e.g., Discolored, Incorrect Melting Point)
| Question | Possible Cause | Suggested Solution |
| Was the product discolored (yellow/brown)? | Charring or side reactions from excessive heat. | Avoid overheating during the reaction. Use an appropriate amount of activated charcoal during recrystallization to remove colored impurities. |
| Is the melting point broad or lower than expected (276 °C)? | Presence of unreacted starting materials or byproducts. | Perform a second recrystallization. Ensure the final product is thoroughly dried to remove residual solvent (water or acetic acid if used).[7] |
| Are there insoluble particles in the final product? | Incomplete removal of barium sulfate or charcoal. | Ensure thorough filtration after neutralization. When recrystallizing, filter the hot solution to remove charcoal before cooling. |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting this compound synthesis.
Biomolecular Interaction
This compound is primarily used for its unique base-pairing properties in synthetic nucleic acids. It forms a stable, Watson-Crick-like base pair with isoguanine, containing three hydrogen bonds. This interaction is fundamental to the concept of an expanded genetic alphabet.
This compound Base Pairing Diagram
Caption: Watson-Crick base pairing between this compound and isoguanine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Construction of this compound Scaffolds via DNA-Compatible Biginelli-like Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ovid.com [ovid.com]
- 6. acs.org [acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound and Isoguanosine base analogs [biosyn.com]
- 9. researchgate.net [researchgate.net]
- 10. An efficient prebiotic synthesis of cytosine and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US5026852A - Process for the preparation of cytosines - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Yield in Isocytosine Oligonucleotide Incorporation
Welcome to the technical support center for oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve challenges associated with the incorporation of isocytosine (B10225) into oligonucleotides, a common issue that can lead to low synthesis yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling efficiency when incorporating this compound?
A1: Low coupling efficiency for this compound and other modified phosphoramidites often stems from several factors:
-
Steric Hindrance: The this compound phosphoramidite (B1245037) may be bulkier than standard DNA bases, impeding its approach to the growing oligonucleotide chain.
-
Suboptimal Activator: The choice of activator is critical. Standard activators like 1H-Tetrazole may not be potent enough for efficient coupling of modified bases.[1][2]
-
Presence of Moisture: Water is a significant inhibitor of the coupling reaction as it can hydrolyze the activated phosphoramidite. All reagents, especially acetonitrile (B52724) (ACN) and the phosphoramidite solution, must be anhydrous.[3]
-
Degraded Phosphoramidite: this compound phosphoramidite can degrade if not stored properly or if it is past its expiration date. Degraded reagents will lead to poor coupling.
-
Inadequate Coupling Time: Modified phosphoramidites often require longer coupling times compared to standard bases to achieve high efficiency.[4]
-
Instrument or Fluidics Issues: Problems with the DNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent the necessary reagents from reaching the synthesis column in the correct amounts.
Q2: Which activator is recommended for this compound incorporation?
A2: For modified and sterically hindered phosphoramidites like this compound, more potent activators than 1H-Tetrazole are generally recommended. 4,5-Dicyanoimidazole (B129182) (DCI) and 5-Ethylthio-1H-tetrazole (ETT) are excellent alternatives.[1][2]
-
DCI is less acidic but more nucleophilic than tetrazole, which can double the coupling rate.[5] Its high solubility in acetonitrile allows for higher effective concentrations.[6][7]
-
ETT and 5-Benzylthio-1H-tetrazole (BTT) are more acidic than tetrazole and are also effective at improving the rate of reaction, particularly for RNA synthesis where steric hindrance is a greater concern.[2][8]
Q3: How can I optimize the coupling time for this compound?
A3: The optimal coupling time for this compound will depend on the activator used and the specific sequence. It is advisable to perform a small-scale optimization experiment. Start with the standard coupling time recommended for unmodified bases and incrementally increase it. For many modified bases, a coupling time of 2-5 minutes is a good starting point, with some requiring up to 10-15 minutes.[4][9] Monitor the trityl cation release after each cycle to assess the coupling efficiency.
Q4: What are the signs of poor this compound coupling, and how can I diagnose them?
A4: Signs of poor coupling include a significant drop in the intensity of the orange color from the trityl cation during deblocking and the presence of a high percentage of shorter, failure sequences (n-1) in the final product analysis by HPLC or mass spectrometry. To diagnose the issue, you can:
-
Monitor Trityl Yield: A sudden drop in trityl signal after the this compound incorporation step points to a coupling problem with that specific monomer.
-
Analyze Crude Product: HPLC or mass spectrometry of the crude oligonucleotide will show the distribution of full-length product versus truncated sequences.
-
Small-Scale Test Synthesis: Synthesize a short, test oligonucleotide containing this compound to isolate and troubleshoot the problem without wasting significant reagents.
Q5: Can the yield of modified oligonucleotides be inherently lower than standard oligonucleotides?
A5: Yes, it is common for the synthesis of oligonucleotides containing modified bases to have a lower overall yield compared to unmodified sequences.[4][10] This is due to the often lower coupling efficiencies of the modified phosphoramidites.[10] Purification steps to remove failure sequences can also contribute to a lower final yield.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low overall yield of this compound-containing oligonucleotide | Inefficient coupling of this compound phosphoramidite. | 1. Switch to a more potent activator like DCI or ETT. 2. Increase the coupling time for the this compound base. 3. Ensure all reagents, especially acetonitrile and the phosphoramidite solution, are anhydrous. |
| Significant n-1 peak after this compound incorporation on HPLC | Incomplete coupling at the this compound addition step. | 1. Optimize the activator and coupling time as described above. 2. Check the concentration and quality of the this compound phosphoramidite solution. 3. Verify that the synthesizer is delivering the correct volumes of reagents. |
| Gradual decrease in yield throughout the synthesis | General low coupling efficiency for all bases. | 1. Replace all synthesis reagents with fresh, anhydrous stock. 2. Check the synthesizer for leaks or blockages in the fluidics system. 3. Consider using a higher quality solid support, especially for longer oligonucleotides. |
| No full-length product detected | Complete failure of the coupling reaction. | 1. Confirm that the correct phosphoramidite and activator were used. 2. Check for major instrument malfunction. 3. Perform a test synthesis with standard phosphoramidites to ensure the synthesizer is functioning correctly. |
Quantitative Data on Activator Performance
| Activator | Concentration | Monomer Equivalents | Yield of Full-Length Product |
| 1H-Tetrazole | 0.45 M | 2 | 0% |
| 1H-Tetrazole + NMI | 0.45 M + 0.1 M | 2 | 13% |
| DCI | 1.0 M | 2 | 54% |
| Data from a study on a 34-mer oligoribonucleotide, demonstrating the superior performance of DCI for challenging couplings.[2][5] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Phosphoramidite Synthesis Cycle
This protocol outlines the four main steps in each cycle of oligonucleotide synthesis.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The 5'-dimethoxytrityl (DMT) protecting group is removed from the terminal nucleotide of the growing oligonucleotide chain by treatment with the acidic solution. This exposes the 5'-hydroxyl group for the next coupling reaction. The release of the orange-colored DMT cation is monitored to assess the efficiency of the previous coupling step.
-
-
Coupling:
-
Reagents:
-
Nucleoside Phosphoramidite (e.g., this compound phosphoramidite) solution in anhydrous acetonitrile.
-
Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite is activated by the activator solution and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage.
-
-
Capping:
-
Reagents:
-
Capping Reagent A (e.g., Acetic Anhydride/Lutidine/THF).
-
Capping Reagent B (e.g., N-Methylimidazole/THF).
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent them from participating in subsequent coupling cycles, which would result in deletion mutations.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester.
-
These four steps are repeated for each nucleotide to be added to the sequence.
Protocol 2: Recommended Modifications for this compound Incorporation
To improve the yield of this compound-containing oligonucleotides, the following modifications to the standard protocol are recommended:
-
Activator: Replace 1H-Tetrazole with 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.
-
Coupling Time: Extend the coupling time for the this compound phosphoramidite to 5-10 minutes. The optimal time should be determined empirically.
-
Reagent Quality: Use freshly prepared, anhydrous reagents. Ensure the this compound phosphoramidite is of high quality and has been stored under inert gas.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. synthesisgene.com [synthesisgene.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 10. What affects the yield of your oligonucleotides synthesis [biosyn.com]
Technical Support Center: Isocytosine Instability in Solution
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the instability of isocytosine (B10225) in solution. By understanding the degradation pathways and the factors influencing stability, you can ensure the accuracy and reproducibility of your experiments.
Frequently Asked questions (FAQs)
Q1: My this compound solution seems to be degrading. What is the most likely cause?
A1: The primary cause of this compound instability in aqueous solutions is hydrolytic deamination. In this reaction, the amino group on the pyrimidine (B1678525) ring is replaced by a hydroxyl group, converting this compound to isouracil. This process is significantly influenced by the pH and temperature of the solution.
Q2: How does pH affect the stability of this compound?
A2: this compound is generally most stable in neutral to slightly acidic conditions. Both strongly acidic and alkaline pH can catalyze the hydrolytic deamination process, leading to accelerated degradation. It is crucial to maintain the pH of your this compound solutions within an optimal range for your specific experimental conditions.[1][2]
Q3: What is the impact of temperature on this compound stability?
A3: Elevated temperatures significantly increase the rate of this compound degradation.[1] For every 10°C increase in temperature, the rate of deamination of similar pyrimidine bases can increase several-fold. Therefore, it is recommended to prepare and store this compound solutions at low temperatures to minimize degradation.
Q4: Are there other factors that can contribute to this compound instability?
A4: Besides pH and temperature, exposure to light can also potentially lead to the degradation of photosensitive pyrimidine derivatives.[1] Additionally, the presence of certain reactive species or contaminants in the solution could also affect stability.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. These methods allow for the quantification of this compound and the detection of its degradation product, isouracil.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to this compound instability.
Issue 1: Rapid Loss of this compound Concentration in Solution
Symptoms:
-
A decrease in the expected peak area for this compound in HPLC analysis.
-
Changes in the UV-Vis absorbance spectrum over time.
-
Inconsistent or unexpected experimental results.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inappropriate pH | Verify the pH of your buffer or solvent. If it is outside the optimal range (neutral to slightly acidic), prepare a fresh solution with a properly buffered system. Consider using buffers such as phosphate (B84403) or citrate (B86180) in the pH 6-7 range. |
| High Temperature | Prepare and store this compound solutions at recommended low temperatures (2-8°C for short-term, -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Extended Storage of Dilute Solutions | Prepare fresh working dilutions of this compound from a concentrated stock solution immediately before each experiment. Avoid storing dilute aqueous solutions for extended periods. |
| Light Exposure | Protect this compound solutions from light by storing them in amber vials or by wrapping the containers in aluminum foil, especially if working with photosensitive derivatives. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Symptoms:
-
One or more new peaks appearing in the HPLC chromatogram, typically eluting at a different retention time than this compound.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Degradation to Isouracil | The new peak is likely isouracil, the product of hydrolytic deamination. Confirm its identity by comparing the retention time with an isouracil standard, if available. |
| Other Degradation Products | While less common, other degradation pathways may occur under specific conditions. If the new peak does not correspond to isouracil, consider further analysis (e.g., LC-MS) to identify the unknown compound. |
Quantitative Data on this compound Stability
While specific kinetic data for this compound degradation is not extensively available, the stability of pyrimidine analogs is known to be highly dependent on pH and temperature. The following table provides an estimated overview of this compound stability based on data from related compounds.
| Condition | Estimated Stability | Recommendations |
| pH | ||
| < 4 | Low | Avoid strongly acidic conditions. |
| 4 - 6 | Moderate to High | Generally a suitable pH range. |
| 6 - 7.5 | High | Optimal pH range for stability. |
| > 8 | Low | Avoid alkaline conditions. |
| Temperature | ||
| 4°C | Good (days to weeks) | Recommended for short-term storage of solutions. |
| 25°C (Room Temp) | Poor (hours to days) | Prepare fresh solutions for immediate use. |
| 37°C | Very Poor (minutes to hours) | Minimize exposure to physiological temperatures. |
| -20°C / -80°C | Excellent (months) | Recommended for long-term storage of stock solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 0.1 M Acetic Acid[3]
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of anhydrous DMSO or 0.1 M acetic acid to create a concentrated stock solution (e.g., 10-50 mM). Gentle heating may be required to aid dissolution in acetic acid.[3]
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Monitoring this compound Stability by HPLC-UV
Objective: To quantify the concentration of this compound and its primary degradation product, isouracil, over time.
Instrumentation and Columns:
-
An HPLC system equipped with a UV detector.
-
A reverse-phase C18 column is commonly used for separating nucleobases. A column specifically designed for polar compounds, such as Newcrom R1, has also been suggested for this compound separation.[4]
Mobile Phase (Isocratic):
-
A mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical mobile phase could be 5-10% acetonitrile in a 20-50 mM phosphate buffer at pH 6-7.
Procedure:
-
Sample Preparation: At specified time points, withdraw an aliquot of the this compound solution under investigation. Dilute the sample with the mobile phase to a concentration within the linear range of the UV detector.
-
Injection: Inject a fixed volume (e.g., 10-20 µL) of the prepared sample onto the HPLC column.
-
Detection: Monitor the elution of compounds using a UV detector set at the absorbance maximum of this compound (approximately 260-280 nm, this should be experimentally determined).
-
Quantification: Create a calibration curve using standard solutions of known this compound and isouracil concentrations. Use the peak areas from the chromatograms to determine the concentration of each compound in the samples over time.
Visualizations
Caption: The primary degradation pathway of this compound to isouracil via hydrolytic deamination.
Caption: A logical workflow for troubleshooting this compound instability in solution.
References
Technical Support Center: Isocytosine Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of isocytosine (B10225).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound from guanidine (B92328) and malic acid?
A1: The primary impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual guanidine and malic acid.
-
Reaction Intermediates and By-products: Incomplete condensation products or side-products from the ring-closure reaction.
-
Degradation Products: The most common degradation product is the uracil (B121893) analogue resulting from the deamination of this compound, particularly under harsh pH or temperature conditions.[1][2]
-
Inorganic Salts: Salts formed during pH adjustments in the work-up procedure.
Q2: My crude this compound product is a brownish, sticky solid. What is the likely cause and how can I fix it?
A2: A brownish, sticky appearance often indicates the presence of polymeric by-products and residual acidic components from the reaction. It is crucial to ensure the complete neutralization and removal of the concentrated sulfuric acid used in the synthesis. Insufficient washing of the crude product can lead to this issue. A thorough washing of the crude precipitate with cold water and a small amount of cold ethanol (B145695) can help remove some of these impurities before attempting further purification.
Q3: What is the best method to assess the purity of my synthesized this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for quantifying the purity of this compound and detecting impurities.[3][4] A reverse-phase (C18) or HILIC column can be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of this compound and identify the presence of impurities by comparing the spectrum of your sample to a reference spectrum of pure this compound.[5][6]
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of impurities, which aids in their structural elucidation.[4]
Troubleshooting Purification
Recrystallization
Q4: I am having trouble getting my this compound to crystallize. It keeps "oiling out". What should I do?
A4: "Oiling out" occurs when the solute melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. Here are several troubleshooting steps:
-
Increase the Solvent Volume: You may have used too little solvent. Add a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Slow Down the Cooling Process: Rapid cooling can promote oiling. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can help slow the cooling rate.
-
Change the Solvent System: The solubility properties of your current solvent may not be ideal. This compound has low solubility in many common organic solvents. Consider using a mixed solvent system. For example, dissolve the this compound in a minimal amount of a solvent in which it is soluble (e.g., hot water with a small amount of acetic acid or DMSO) and then slowly add a miscible anti-solvent (e.g., ethanol or acetone) until the solution becomes slightly turbid. Then, heat the solution until it is clear again and allow it to cool slowly.
-
Seed the Solution: Adding a few crystals of pure this compound to the cooled solution can initiate crystallization.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
Logical Troubleshooting Workflow for "Oiling Out" during Recrystallization
Caption: Troubleshooting flowchart for "oiling out" during recrystallization.
Column Chromatography
Q5: My column chromatography separation of this compound is not effective. The compound is either stuck on the column or elutes with impurities.
A5: This indicates that the chosen stationary and/or mobile phase is not suitable for the separation.
-
For Silica (B1680970) Gel Chromatography: this compound is a polar compound and may adhere strongly to silica gel.
-
Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the polar solvent (e.g., methanol) in your mobile phase (e.g., dichloromethane (B109758)/methanol (B129727) or chloroform/methanol).
-
Add an Acid or Base Modifier: Adding a small amount of acetic acid or triethylamine (B128534) to the mobile phase can improve peak shape and elution by suppressing the ionization of this compound or residual silanol (B1196071) groups on the silica.
-
-
Consider an Alternative Stationary Phase:
-
Reversed-Phase (C18) Silica: This is suitable for separating polar compounds using a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a buffer).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of highly polar compounds and can provide excellent resolution for this compound and its polar impurities.[4]
-
Experimental Workflow for Column Chromatography Purification
Caption: General workflow for column chromatography purification of this compound.
Preparative HPLC
Q6: I want to use preparative HPLC for final purification. What are the key considerations for scaling up from an analytical method?
A6: Scaling up from analytical to preparative HPLC requires careful optimization to maintain resolution while increasing throughput.
-
Column Selection: Use a preparative column with the same stationary phase as your optimized analytical method, but with a larger internal diameter and particle size.
-
Flow Rate: The flow rate should be scaled up proportionally to the cross-sectional area of the preparative column.
-
Sample Loading: Determine the maximum sample load that can be injected without significant loss of resolution. This is typically done through a loading study.
-
Mobile Phase: Ensure your mobile phase buffers are volatile if you need to remove them after collection (e.g., ammonium (B1175870) formate (B1220265) instead of sodium phosphate).[3]
-
Fraction Collection: Use a fraction collector triggered by UV absorbance to selectively collect the peak corresponding to pure this compound.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a series of test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, methanol, acetone, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A water/ethanol mixture is often a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. If using a mixed solvent system, dissolve the solid in the "good" solvent first, then add the "poor" solvent dropwise until a slight cloudiness persists. Heat to redissolve.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography of this compound (Silica Gel)
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Adjust the ratio until the Rf of this compound is approximately 0.2-0.3. A gradient elution from 100% DCM to 90:10 DCM:MeOH is often effective.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly stronger solvent if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin elution with the least polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Preparative HPLC of this compound
-
Column: A C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be from 5% to 50% B over 30 minutes. This should be optimized at the analytical scale first.
-
Flow Rate: Scale up the analytical flow rate based on the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).
-
Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase.
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the this compound peak, as detected by a UV detector at 254 nm.
-
Post-Purification: Combine the pure fractions, and remove the solvent by lyophilization or rotary evaporation.
Data Presentation
Table 1: Comparison of Purification Methods for Crude this compound
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 85 | >98 | 70-85 | Simple, cost-effective, good for removing minor impurities. | Can have lower yield, risk of "oiling out". |
| Flash Column Chromatography | 85 | >99 | 60-80 | Good for separating compounds with different polarities. | More time-consuming and uses more solvent than recrystallization. |
| Preparative HPLC | 95 | >99.5 | 80-95 | Highest resolution and purity, scalable. | Requires specialized equipment, more expensive. |
Table 2: Example of an Analytical HPLC Purity Analysis Report
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 2.5 | 1.2 | Guanidine (Starting Material) |
| 2 | 4.8 | 97.5 | This compound |
| 3 | 6.2 | 0.8 | Uracil Analogue (Deamination Product) |
| 4 | 7.1 | 0.5 | Unknown Impurity |
| Total | 100.0 |
Signaling Pathway of Impurity Formation and Removal
Caption: Relationship between synthesis, impurity formation, and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound(108-53-2) 1H NMR spectrum [chemicalbook.com]
challenges in handling and storing isocytosine compounds
Welcome to the technical support center for isocytosine (B10225) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered during the handling and storage of these compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to several degradation pathways. The main concerns are:
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Photodegradation: Exposure to UV light can cause the amino-oxo tautomer of this compound to tautomerize to the amino-hydroxy form, which can affect its properties and reactivity.[1]
-
Hydrolytic Deamination: Like cytosine, this compound can undergo hydrolytic deamination, particularly under certain pH and temperature conditions. This process can lead to the formation of uracil-like structures, altering its base-pairing capabilities.[2][3][4]
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General Chemical Stability: While relatively stable under neutral conditions in aqueous solutions, its stability can be compromised at extreme pH values.[5]
Q2: What are the recommended storage conditions for solid this compound?
A2: For solid this compound, the following storage conditions are recommended:
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Temperature: Store at room temperature or in a cool, dry place.
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Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.
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Light: Protect from light to prevent photodegradation.
Q3: What are the best practices for storing this compound in solution?
A3: The stability of this compound in solution is dependent on the solvent and storage conditions. For stock solutions prepared in DMSO, it is recommended to:
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Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term storage.
-
Protect from light.
Q4: Is this compound hygroscopic?
Troubleshooting Guides
Issue 1: Precipitation of this compound from DMSO Stock upon Dilution in Aqueous Buffer
Problem: My this compound, which is fully dissolved in DMSO, precipitates when I dilute it into my aqueous experimental buffer (e.g., PBS, cell culture media).
Cause: This is a common issue for compounds with low aqueous solubility.[8] DMSO is a strong organic solvent, but when diluted into an aqueous medium, its solvating power is significantly reduced, causing the compound to crash out of solution.[8][9]
Solutions:
| Strategy | Description | Key Considerations |
| Stepwise Dilution | Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, create an intermediate dilution in a small volume of a DMSO/buffer mixture or serum-containing media before the final dilution.[8][10] | The presence of proteins in serum can sometimes help to stabilize the compound in solution.[8] |
| Increase Final DMSO Concentration | A slightly higher final concentration of DMSO in your assay may be required to maintain solubility. | Be mindful of the DMSO tolerance of your assay or cell line, as concentrations above 0.5% can be cytotoxic.[8] Always include a vehicle control with the matching final DMSO concentration. |
| Use Co-solvents | For in vivo experiments, co-solvents such as PEG400, Tween 80, or glycerol (B35011) can be used in the formulation to improve solubility.[10] | The choice of co-solvent will depend on the specific application and any potential interference with the assay. |
| Gentle Warming and Mixing | Gently warm the aqueous buffer before adding the DMSO stock. Add the stock solution dropwise while continuously and gently vortexing or swirling to promote rapid dissolution.[8][11] | Avoid excessive heat which could degrade the compound. |
| Sonication | Use an ultrasonic bath to aid in the dissolution of the compound after dilution. | Be cautious with sonication time and power to prevent degradation of the compound. |
Issue 2: Inconsistent Experimental Results or Suspected Degradation
Problem: I am observing variability in my results, or I suspect that my this compound compound may be degrading during my experiments.
Cause: this compound can degrade due to exposure to light, non-optimal pH, or elevated temperatures. Its derivatives can also be unstable during procedures like oligonucleotide synthesis.[1]
Solutions:
| Strategy | Description | Key Considerations |
| Control Light Exposure | Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.[12] | Photodegradation can occur rapidly, so it is crucial to minimize light exposure at all stages of handling and experimentation. |
| pH and Buffer Selection | Maintain a neutral pH for your experimental solutions unless otherwise required. Be aware that the stability of this compound can be pH-dependent.[5] | If your experiment requires acidic or basic conditions, consider performing a preliminary stability test of this compound under those conditions. |
| Temperature Control | Avoid exposing this compound solutions to high temperatures for extended periods. Prepare fresh dilutions for each experiment and store stock solutions appropriately. | If warming is necessary for dissolution, do so gently and for the shortest time possible. |
| Monitor for Deamination | In applications like oligonucleotide synthesis, be aware of the potential for hydrolytic deamination.[2] | Employ optimized synthesis and deprotection conditions to minimize this side reaction. |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general method for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[13][14][15][16]
1. Materials and Equipment:
-
This compound reference standard
-
High-purity water, acetonitrile (B52724), and methanol (B129727) (HPLC grade)
-
Buffers (e.g., phosphate, acetate) at various pH values (e.g., 4, 7, 9)
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Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Analytical balance
-
Temperature-controlled oven
-
Photostability chamber
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place the solid this compound powder and the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the solid powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient of a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Detection: Monitor the elution at the λmax of this compound (around 257 nm in acidic conditions and 273 nm in basic conditions).
-
Analysis: Inject the stressed samples and an unstressed control. Compare the peak area of the parent this compound peak and observe the formation of any new peaks (degradation products).
5. Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.
-
The appearance of new peaks indicates the formation of degradation products.
-
This data helps to establish the degradation profile and intrinsic stability of the compound.
Visualizations
References
- 1. Comparative study of the relaxation mechanisms of the excited states of cytosine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Cytosine deamination and the precipitous decline of spontaneous mutation during Earth's history - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The rate of hydrolytic deamination of 5-methylcytosine in double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ionization on stability of 1-methylcytosine — DFT and PCM studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromforum.org [chromforum.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. upperton.com [upperton.com]
- 13. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 14. longdom.org [longdom.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
strategies to prevent isocytosine degradation during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of isocytosine (B10225) during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Direct studies on this compound degradation are limited. However, based on its isomeric relationship with cytosine, the primary anticipated degradation pathway is hydrolytic deamination. In this process, the amine group is replaced by a carbonyl group, converting this compound to isouracil. This is analogous to the well-documented deamination of cytosine to uracil.[1][2][3][4] Additionally, oxidative damage can lead to the formation of various oxidation products.
A study on 2'-deoxy-5-methylisocytidine, a derivative of this compound, confirmed that hydrolytic deamination occurs at a low but detectable level (approximately 0.5%) during oligonucleotide synthesis and deprotection.[5]
Q2: What factors can accelerate the degradation of this compound?
Based on extensive research on cytosine, the following factors are likely to accelerate this compound degradation:
-
Elevated Temperature: Higher temperatures significantly increase the rate of hydrolytic deamination.[1][2] For cytosine, a 10°C increase in temperature can increase the deamination rate by 5.7-fold.[1][2]
-
Acidic or Basic pH: this compound is expected to be most stable in a neutral pH range. Both acidic and basic conditions can catalyze the deamination process.[6]
-
UV Radiation: Exposure to UV light can induce photochemical reactions, leading to degradation.
-
Oxidizing Agents: The presence of reactive oxygen species can lead to oxidative damage of the pyrimidine (B1678525) ring.
Q3: How should I store this compound to ensure its stability?
To maximize the shelf-life of this compound, it is recommended to store it as a solid in a tightly sealed container under an inert atmosphere.[7][8] For solutions, the following storage conditions are advised:
| Storage Temperature | Duration | Special Conditions |
| -80°C | Up to 6 months | Protect from light |
| -20°C | Up to 1 month | Protect from light |
| Room Temperature | Short-term | Keep in a dark place with an inert atmosphere |
Data sourced from MedchemExpress.com and ChemicalBook[7][9]
It is also crucial to minimize freeze-thaw cycles of stock solutions.[9]
Q4: What are the best practices for handling this compound in experimental workflows?
-
Buffer Selection: Use buffers with a neutral pH (around 7.0) to minimize acid- or base-catalyzed hydrolysis.
-
Temperature Control: Perform experiments at the lowest temperature compatible with the experimental protocol. Avoid prolonged incubation at elevated temperatures.
-
Light Protection: Protect this compound-containing solutions from light by using amber-colored tubes or by covering the experimental setup with aluminum foil.
-
Use Fresh Solutions: Prepare this compound solutions fresh whenever possible. If stock solutions are used, ensure they have been stored correctly and for an appropriate duration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time | This compound degradation in stock or working solutions. | - Prepare fresh solutions of this compound before each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.[9]- Verify the pH of your buffers. |
| Appearance of unexpected peaks in HPLC or Mass Spectrometry analysis | Formation of degradation products, such as isouracil. | - Optimize storage and handling conditions (see FAQs).- Run a stability study by analyzing samples at different time points to identify the degradation products. |
| Loss of biological activity in an this compound-containing compound | Degradation of the this compound moiety. | - Re-evaluate the pH, temperature, and light exposure in your experimental protocol.- Consider incorporating a more stable analog if degradation is unavoidable. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol allows for the quantification of this compound and the detection of its degradation products over time.
Materials:
-
This compound
-
Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Prepare a stock solution of this compound in the desired buffer at a known concentration.
-
Divide the solution into several aliquots in amber-colored vials.
-
Store the aliquots under the desired experimental conditions (e.g., different temperatures, pH values, or light exposure).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take one aliquot and inject it into the HPLC system.
-
Separate the components using an appropriate gradient of mobile phases (e.g., acetonitrile (B52724) and water with a suitable buffer).
-
Monitor the elution profile at the wavelength of maximum absorbance for this compound (approximately 255 nm).
-
Quantify the peak area of this compound and any new peaks that appear over time. A decrease in the this compound peak area and the emergence of new peaks indicate degradation.
Visualizations
This compound Degradation Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The Curious Chemical Biology of Cytosine: Deamination, Methylation and Oxidation as Modulators of Genomic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytosine - Wikipedia [en.wikipedia.org]
- 5. Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound CAS#: 108-53-2 [m.chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimization of PCR with Isocytosine-Containing Primers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during PCR experiments involving isocytosine-containing primers.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when designing primers containing This compound (B10225) (isoC)?
A1: The primary consideration is the design of a complementary primer containing isoguanine (B23775) (isoG) to form a stable isoC-isoG base pair. This non-natural base pair, similar to a G-C pair, forms three hydrogen bonds, contributing to duplex stability.[1] When designing primers, it is crucial to avoid complementarity within a primer (intra-primer homology) and between the forward and reverse primers (inter-primer homology) to prevent the formation of hairpins and primer-dimers, respectively.[2][3][4]
Q2: How do I estimate the melting temperature (Tm) for a primer containing this compound?
A2: For an initial estimation of the melting temperature (Tm), you can treat this compound (isoC) as equivalent to guanine (B1146940) (G) and isoguanine (isoG) as equivalent to cytosine (C) in standard Tm calculators that use the nearest-neighbor thermodynamic model.[1] The isoG-isoC pair has a stability comparable to, and sometimes greater than, a standard G-C pair.[1] However, empirical optimization of the annealing temperature is highly recommended.[1]
Q3: Which DNA polymerase should I use with this compound-containing primers?
A3: While some standard DNA polymerases, such as Deep Vent DNA polymerase, have been used successfully with unnatural base pairs, their efficiency and fidelity can vary.[1] High-fidelity polymerases with proofreading (3'→5' exonuclease) activity may be incompatible with primers containing modified bases like this compound, as they might recognize the unnatural base as a mismatch and excise it.[5] It is advisable to use a DNA polymerase that has been specifically validated for use with modified or unnatural bases. For applications requiring high fidelity, such as sequencing, using a polymerase with high processivity and minimal bias against modified nucleotides is crucial.[6][7][8]
Q4: Can PCR products containing this compound be sequenced directly?
A4: Yes, PCR products containing this compound can be sequenced. However, it is critical to ensure the purity of the PCR product. Non-specific products, primer-dimers, and unincorporated primers must be removed prior to sequencing, as they can lead to poor quality or unreadable sequencing data.[9] If issues arise, such as low-quality reads or sequence artifacts, it may be related to the polymerase used during amplification or the sequencing chemistry's compatibility with the unnatural base pair.
Troubleshooting Guide
Problem 1: No PCR Product or Low Yield
| Possible Cause | Recommendation | Detailed Protocol |
| Suboptimal Annealing Temperature (Ta) | The annealing temperature may be too high, preventing efficient primer binding. | Perform a gradient PCR to empirically determine the optimal Ta. Start with a temperature 3-5°C below the estimated Tm and test a range of temperatures.[1][10] |
| Incorrect Magnesium Concentration (MgCl₂) | Magnesium concentration is critical for polymerase activity and primer annealing. Too low a concentration can lead to low or no product.[11][12] | Titrate the MgCl₂ concentration. A typical starting range is 1.5-2.0 mM. Optimize in 0.5 mM increments up to 4 mM.[13] |
| Poor Primer Design | Primers may have secondary structures (hairpins) or form primer-dimers. | Re-design primers using primer design software to check for potential secondary structures and dimer formation.[3][14] |
| Insufficient Template DNA | The amount of template DNA may be too low for detection after the chosen number of cycles. | Increase the amount of template DNA. For genomic DNA, use 1-10 ng; for plasmid DNA, use 1-10 pg.[13] |
| PCR Inhibitors Present | The DNA sample may contain inhibitors carried over from the extraction process. | Re-purify the DNA template. Consider using a DNA polymerase resistant to common inhibitors. |
| Suboptimal PCR Cycling Conditions | Denaturation may be incomplete, or extension time may be too short. | Increase the initial denaturation time to 2-3 minutes at 95°C. Ensure the extension time is sufficient for the length of the amplicon (typically 1 minute per kb for standard Taq polymerase).[15] |
Problem 2: Non-Specific Amplification (Multiple Bands on Gel)
| Possible Cause | Recommendation | Detailed Protocol |
| Annealing Temperature (Ta) is Too Low | A low Ta allows for non-specific binding of primers to the template DNA. | Increase the annealing temperature in increments of 2-3°C. A gradient PCR is the most effective method to find the optimal temperature that eliminates non-specific products.[1][3] |
| High Primer Concentration | Excessive primer concentration can lead to the formation of primer-dimers and non-specific amplification. | Reduce the primer concentration. The optimal range is typically between 0.1 and 1.0 µM.[14][16] |
| High Magnesium Concentration (MgCl₂) | Excess Mg²⁺ can reduce the stringency of primer annealing, leading to non-specific binding.[11][17] | Decrease the MgCl₂ concentration in 0.5 mM increments. |
| Poor Primer Design | Primers may have partial homology to other sites on the template. | Design new primers with higher specificity. Use BLAST to check for potential off-target binding sites.[18] |
| Contamination | Contamination with other DNA templates can lead to the amplification of unexpected products. | Use aerosol-resistant pipette tips and maintain separate pre- and post-PCR work areas. Run a negative control (no template) to check for contamination.[19] |
| Enzyme Activity at Low Temperatures | Non-specific priming can occur at room temperature during reaction setup. | Use a "hot-start" DNA polymerase, which is inactive until the initial high-temperature denaturation step. This minimizes non-specific amplification and primer-dimer formation.[14][20] |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for PCR Components
| Component | Recommended Starting Concentration | Optimization Range |
| This compound-containing Primers | 0.2 µM | 0.1 - 1.0 µM[14][16] |
| dNTPs | 200 µM of each | 100 - 400 µM of each |
| MgCl₂ | 1.5 mM | 1.0 - 4.0 mM[11][13] |
| DNA Polymerase | As per manufacturer's recommendation | - |
| Template DNA (Genomic) | 1-10 ng | 0.1 - 50 ng |
| Template DNA (Plasmid) | 1-10 pg | 0.1 - 100 pg |
Table 2: Typical PCR Cycling Parameters
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 2-3 minutes | 1 |
| Denaturation | 95°C | 15-30 seconds | 25-35 |
| Annealing | 55-65°C (or 3-5°C below primer Tm) | 15-60 seconds | 25-35 |
| Extension | 72°C | 1 minute/kb | 25-35 |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
Experimental Protocols
Protocol 1: Gradient PCR for Annealing Temperature Optimization
-
Primer Tm Estimation: Calculate the estimated melting temperature (Tm) of your this compound-containing primers, treating isoC as G and isoG as C.
-
Master Mix Preparation: Prepare a PCR master mix containing all components except the template DNA. Ensure all reagents are properly thawed and mixed.
-
Reaction Setup: Aliquot the master mix into separate PCR tubes or a PCR plate. Add the template DNA to each reaction.
-
Gradient Thermal Cycler Program: Set up the thermal cycler to perform a gradient PCR. The annealing step should have a temperature gradient spanning a range of 10-15°C. A good starting range is from 5°C below the lowest estimated Tm to 5°C above it.[1]
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel to identify the annealing temperature that yields the highest amount of the specific product with minimal non-specific bands.[21]
Protocol 2: Magnesium Chloride (MgCl₂) Titration
-
Prepare a Master Mix: Prepare a PCR master mix without MgCl₂.
-
Set up Reactions: Aliquot the master mix into a series of PCR tubes.
-
Add MgCl₂: Add varying final concentrations of MgCl₂ to each tube (e.g., 1.0 mM, 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM).
-
Add Template DNA: Add the template DNA to each reaction.
-
Run PCR: Perform the PCR using a standard cycling protocol with a previously optimized annealing temperature.
-
Analyze Results: Analyze the products on an agarose gel to determine the optimal MgCl₂ concentration that gives the best yield and specificity.[21]
Visualizations
Caption: Workflow for optimizing PCR with this compound-containing primers.
Caption: Logic diagram for troubleshooting common PCR issues.
References
- 1. benchchem.com [benchchem.com]
- 2. PCR Primer Design Tips - Behind the Bench [thermofisher.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Patterns of PCR Amplification Artifacts of the Fungal Barcode Marker in a Hybrid Mushroom [frontiersin.org]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- 9. Direct sequencing of PCR products | Yale Research [research.yale.edu]
- 10. How to Simplify PCR Optimization Steps for Primer Annealing | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Magnesium Concentration [caister.com]
- 12. help.takarabio.com [help.takarabio.com]
- 13. neb.com [neb.com]
- 14. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 15. neb.com [neb.com]
- 16. Optimizing PCR: Proven Tips and Troubleshooting Tricks | The Scientist [the-scientist.com]
- 17. How does magnesium concentration affect PCR? | AAT Bioquest [aatbio.com]
- 18. help.takarabio.com [help.takarabio.com]
- 19. PCR conditions | Primer annealing specificity | PCR buffers [qiagen.com]
- 20. aptamergroup.com [aptamergroup.com]
- 21. Magnesium Concentration in PCR Reactions [bio.davidson.edu]
resolving ambiguous results in isocytosine binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering ambiguous results in isocytosine (B10225) binding assays. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in binding assays?
This compound, or 2-aminouracil, is an isomer of the natural DNA and RNA base cytosine.[1] It is frequently used in studies of unnatural nucleic acid analogues, particularly in combination with isoguanine.[1] The this compound-isoguanine (isoC-isoG) base pair is notable for its high stability, which can be comparable to or even greater than the natural guanine-cytosine (G-C) pair.[2][3] This property makes it a valuable tool in synthetic biology and for the development of novel aptamers and therapeutic oligonucleotides.[4]
Q2: What are the most common causes of ambiguous results in this compound binding assays?
Ambiguous results in this compound binding assays can stem from several factors:
-
Tautomerism of this compound: this compound can exist in different tautomeric forms, which can affect its hydrogen bonding capabilities and lead to inconsistent binding.[5][6]
-
Non-Specific Binding: Like many binding assays, those involving this compound can be prone to non-specific interactions between the analyte and the sensor surface or other components of the assay.[7][8]
-
Ligand and Analyte Quality: The purity and stability of this compound-containing oligonucleotides and their binding partners are crucial for obtaining reliable data.[9]
-
Suboptimal Assay Conditions: Incorrect buffer pH, ionic strength, or temperature can significantly impact binding affinity and lead to variable results.[10]
Q3: How does the tautomerism of this compound affect binding assays?
This compound can exist in at least two stable tautomeric forms in solution.[5] These different forms have distinct hydrogen bonding patterns, which can lead to binding heterogeneity and ambiguity in the interpretation of assay results.[5][11] For example, different tautomers may bind to the target with varying affinities, resulting in complex binding curves that do not fit simple models. It is crucial to control the experimental conditions, such as pH and temperature, to favor the desired tautomeric state.
Troubleshooting Guide
Issue 1: High Background or Non-Specific Binding
High background signal is a common issue that can mask the specific binding interaction you are trying to measure.
Symptoms:
-
High signal in no-analyte control wells.
-
Lack of a clear dose-response curve.
-
Significant binding to a reference surface in Surface Plasmon Resonance (SPR).
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Blocking | Optimize blocking conditions by testing different blocking agents (e.g., BSA, casein) and increasing incubation times.[7] |
| Hydrophobic or Ionic Interactions | Adjust the ionic strength of the buffer by increasing the salt concentration (e.g., NaCl) to reduce non-specific electrostatic interactions. Add a non-ionic surfactant like Tween-20 to the buffer to minimize hydrophobic interactions.[8][12] |
| Analyte Aggregation | Ensure the analyte is fully solubilized and free of aggregates. Consider including a small amount of a non-ionic detergent in the buffer. |
Issue 2: Low or No Binding Signal
A weak or absent signal can be frustrating and may be due to a variety of factors.
Symptoms:
-
No significant change in signal upon addition of the analyte.
-
Very low signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Buffer Conditions | Optimize the pH and ionic strength of the binding buffer. The stability of the isoC-isoG pair can be sensitive to these parameters.[10] |
| Degraded Ligand or Analyte | Verify the integrity and concentration of your this compound-containing oligonucleotide and its binding partner.[9] |
| Improper Ligand Immobilization (SPR) | Ensure that the ligand is properly immobilized on the sensor surface and that the immobilization process has not compromised its binding activity. |
| Incorrect Assay Temperature | Optimize the assay temperature, as binding affinity is temperature-dependent.[13] |
Issue 3: Inconsistent or Irreproducible Results
Lack of reproducibility can undermine the validity of your findings.
Symptoms:
-
High variability between replicate wells or experiments.
-
Shifting binding curves between experimental runs.
Possible Causes and Solutions:
| Cause | Solution |
| This compound Tautomerism | Control the pH of the buffer carefully, as tautomeric equilibrium can be pH-dependent.[5] Allow sufficient time for the system to reach equilibrium. |
| Pipetting Inaccuracies | Ensure accurate and consistent pipetting, especially for serial dilutions. Calibrate pipettes regularly. |
| Temperature Fluctuations | Maintain a constant and uniform temperature throughout the assay. |
| Reagent Variability | Use reagents from the same lot whenever possible to minimize variability. |
Quantitative Data Summary
The stability of the this compound-isoguanine (isoC-isoG) base pair has been investigated using various techniques. The following table summarizes representative thermodynamic data.
| Binding Pair | Technique | ΔG° (kcal/mol) at 37°C | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |
| isoC-isoG | UV Melting | -1.5 to -2.5 | -8.0 to -12.0 | -20 to -30 | [14] |
| G-C | UV Melting | -1.0 to -2.0 | -7.0 to -10.0 | -18 to -25 | [15] |
| A-T | UV Melting | -0.5 to -1.5 | -6.0 to -8.0 | -15 to -22 | [15] |
Note: The values presented are approximate and can vary depending on the specific sequence context and experimental conditions.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol for this compound-Isoguanine Binding
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
-
Sample Preparation:
-
Prepare solutions of the this compound-containing oligonucleotide and its isoguanine-containing binding partner in the same, thoroughly degassed buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Accurately determine the concentration of both molecules.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the this compound-containing oligonucleotide into the sample cell and the isoguanine-containing partner into the titration syringe.
-
-
Titration:
-
Perform a series of small injections of the syringe solution into the sample cell, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
Fluorescence Polarization (FP) Assay for this compound Binding
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
-
Probe Labeling:
-
Label the smaller binding partner (e.g., a short this compound-containing oligonucleotide) with a suitable fluorophore.
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of the fluorescently labeled probe to a series of wells.
-
Add varying concentrations of the unlabeled binding partner.
-
Include control wells with only the labeled probe (for minimum polarization) and buffer alone (for background).
-
-
Measurement:
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the concentration of the unlabeled binding partner and fit the data to determine the binding affinity.[20]
-
Visualizations
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Caption: Troubleshooting Decision Tree for this compound Binding Assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Collection - Theoretical and Experimental Study of Isoguanine and this compound:â Base Pairing in an Expanded Genetic System - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 3. The Base Pairs of Isoguanine and 8-Aza-7-deazaisoguanine with 5-Methylthis compound as Targets for DNA Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic alphabet expansion technology by creating unnatural base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tautomerism of Guanine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Cytosine base modifications regulate DNA duplex stability and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. asianjournalofphysics.com [asianjournalofphysics.com]
- 12. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 13. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 14. Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 18. bmglabtech.com [bmglabtech.com]
- 19. mdpi.com [mdpi.com]
- 20. rsc.org [rsc.org]
common pitfalls in the analysis of isocytosine tautomers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isocytosine (B10225). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during the analysis of its tautomeric forms.
Frequently Asked Questions (FAQs)
Q1: Why do my experimental spectroscopic results for this compound not match my computational predictions?
This is a common and multifaceted issue. Discrepancies often arise from one or more of the following factors:
-
Solvent Effects: this compound's tautomeric equilibrium is highly sensitive to the solvent environment.[1][2][3] Computational models, especially those performed in a simulated "gas phase," will not capture the stabilization of polar tautomers by polar solvents. In aqueous solutions, this compound exists as an equilibrium of at least two major keto tautomers.[4][5]
-
Presence of Multiple Tautomers: In solution, you are likely observing a spectrum that is a population-weighted average of all coexisting tautomers.[4][5] Traditional UV-vis absorption spectroscopy often fails to resolve the signals from individual tautomers due to significant spectral overlap.[6] Computational predictions for a single, most stable tautomer will therefore not match the composite experimental spectrum.
-
Computational Model Limitations: The accuracy of quantum chemical calculations depends heavily on the chosen method (e.g., DFT functional, basis set) and the solvation model (implicit vs. explicit). An inadequate level of theory may incorrectly predict the relative stabilities of the tautomers.[7][8]
-
Excited-State Dynamics: For techniques like REMPI spectroscopy, the absence of a signal for a predicted stable tautomer (like the keto form) might be due to an extremely short excited-state lifetime, which prevents its detection.[9]
Troubleshooting Flowchart:
Below is a logical workflow to diagnose discrepancies between experimental and computational data.
Q2: Which this compound tautomer is the most stable?
The stability of this compound tautomers is not absolute; it is highly dependent on the environment.
-
In the Gas Phase: Theoretical calculations often predict the amino-oxo forms to be the most stable. However, matrix isolation studies have shown that UV irradiation can induce tautomerization to the amino-hydroxy form.[10]
-
In Solution: The equilibrium shifts significantly based on solvent polarity. In water, the two amino-oxo tautomers (protonated at N1 and N3) exist in nearly equal amounts.[4] Polar solvents tend to stabilize tautomers with larger dipole moments.[11]
-
In the Solid State: In solid this compound, two different tautomers (1,2-I and 2,3-I) are found in a 1:1 ratio, forming a stable hydrogen-bonded dimer.[7]
Diagram of Major this compound Tautomers:
The following diagram illustrates the key tautomeric forms of this compound involved in these equilibria.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex formation of this compound tautomers with PdII and PtII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Efficiency of Isocytosine-Mediated Reactions
Welcome to the Technical Support Center for isocytosine-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments involving This compound (B10225).
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered in reactions involving this compound?
A1: Researchers often face challenges such as low reaction yields, the formation of side products due to multiple reactive sites, and difficulties in purification. This compound's unique electronic properties and potential for tautomerization can also influence its reactivity in unexpected ways. Furthermore, its stability can be affected by pH and temperature, leading to degradation if conditions are not optimal.
Q2: How can I improve the yield of my this compound-mediated reaction?
A2: Improving yield often involves a systematic optimization of reaction conditions. Key factors to consider include the choice of solvent, catalyst, base (if applicable), reaction temperature, and time. Protecting group strategies are also crucial for directing the reaction to the desired site and preventing unwanted side reactions. Careful monitoring of the reaction progress by techniques like TLC or LC-MS can help in determining the optimal reaction time and preventing product degradation.
Q3: What are the best practices for purifying this compound derivatives?
A3: Purification of this compound derivatives can be challenging due to their polarity. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a commonly used and effective method. The choice of column and mobile phase composition is critical for achieving good separation. For instance, a C18 column with a mobile phase of acetonitrile (B52724) and water, often with an additive like formic acid to improve peak shape, can be effective.[1][2][3][4] Column chromatography on silica (B1680970) gel is also an option, though care must be taken to choose an appropriate solvent system to avoid streaking.
Q4: How does the stability of this compound affect reaction outcomes?
A4: this compound is susceptible to degradation under certain conditions. For example, it can undergo deamination, especially under harsh alkaline or acidic conditions and elevated temperatures.[3][5][6][7] This degradation can lead to the formation of uracil (B121893) or other byproducts, reducing the yield of the desired product. Therefore, it is important to choose reaction and workup conditions that are compatible with the stability of the this compound ring.
Troubleshooting Guides
Issue 1: Low Yield in Acylation Reactions
Problem: You are experiencing low yields when attempting to acylate this compound or its derivatives.
| Possible Cause | Troubleshooting Suggestion |
| Poor activation of the acylating agent. | Use a more effective activating agent for the carboxylic acid, such as HOBt or HOSu in the presence of a carbodiimide (B86325) like DCC or EDC.[8] |
| Suboptimal solvent choice. | The solvent can significantly impact reaction rates and yields. Screen a variety of solvents, including polar aprotic solvents like DMF or DMSO, and less polar options like THF or dichloromethane.[9][10] |
| Inefficient catalyst. | For acylations, a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly increase the reaction rate.[11] |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to decomposition. Start at room temperature and adjust as needed based on reaction monitoring. |
| Side reactions at other nucleophilic sites. | Employ a suitable protecting group strategy for other reactive sites, such as the endocyclic nitrogens, to ensure selective acylation of the exocyclic amino group.[2][12][13] |
Issue 2: Multiple Products in Glycosylation Reactions
Problem: Your glycosylation reaction with an this compound derivative is producing a mixture of anomers (α and β) or other unexpected side products.
| Possible Cause | Troubleshooting Suggestion |
| Lack of stereocontrol. | The choice of glycosyl donor and promoter is critical for stereoselectivity. Using a participating protecting group (e.g., an acetyl group) at the 2'-position of the glycosyl donor can favor the formation of the 1,2-trans product.[14] |
| Suboptimal base or promoter. | The base used can influence the efficiency of the glycosylation. Screen different organic or inorganic bases to find the optimal conditions for your specific substrate.[15] |
| Formation of side products. | Side reactions such as elimination of the glycosyl donor can compete with the desired glycosylation. Optimizing the reaction temperature and the rate of addition of the promoter can help minimize these side reactions.[15] |
| Reaction with other nucleophilic sites on this compound. | Protect the exocyclic amino group of this compound with a suitable protecting group (e.g., benzoyl) to prevent its participation in the glycosylation reaction.[13] |
Issue 3: Inefficient Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Problem: You are observing low conversion or decomposition in a Suzuki-Miyaura cross-coupling reaction with a halogenated this compound derivative.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate catalyst system (ligand and palladium source). | The choice of ligand is crucial for the success of cross-coupling reactions. For heteroaromatic substrates, bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) are often effective. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.[16][17][18] |
| Suboptimal base. | The base plays a critical role in the catalytic cycle. Common bases for Suzuki-Miyaura reactions include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can depend on the solvent and the specific substrates.[19][20] |
| Poor solvent choice. | Aprotic polar solvents like dioxane or THF, often with the addition of water, are commonly used for Suzuki-Miyaura reactions. The solvent can influence the solubility of the reagents and the stability of the catalyst.[1][19] |
| Catalyst deactivation. | The nitrogen atoms in the this compound ring can potentially coordinate to the palladium center and inhibit the catalyst. Using a higher catalyst loading or a more robust catalyst system may be necessary.[9] |
| Homocoupling of the boronic acid. | This side reaction can be minimized by ensuring the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[9] |
Data Presentation: Optimizing Suzuki-Miyaura Coupling of Halogenated this compound
The following table provides a summary of hypothetical optimization data for a Suzuki-Miyaura cross-coupling reaction. This illustrates how systematically varying reaction parameters can lead to improved yields.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 35 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 65 |
| 3 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 4 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 78 |
| 5 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane/H₂O | 80 | 92 |
Experimental Protocols
General Protocol for N-Acylation of this compound
This protocol provides a general procedure for the acylation of the exocyclic amino group of this compound.
-
Materials: this compound, carboxylic acid, activating agent (e.g., HOBt), coupling agent (e.g., EDC), catalyst (e.g., DMAP), and an appropriate aprotic solvent (e.g., DMF).
-
Procedure: a. To a solution of the carboxylic acid in the chosen solvent, add the activating agent and the coupling agent. Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid. b. Add this compound and the catalyst to the reaction mixture. c. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. d. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography or HPLC.
General Protocol for Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated this compound derivative with a boronic acid.
-
Materials: Halogenated this compound derivative, boronic acid, palladium source (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), base (e.g., K₃PO₄), and a suitable solvent system (e.g., dioxane/water).
-
Procedure: a. To a reaction vessel, add the halogenated this compound derivative, boronic acid, palladium source, ligand, and base. b. Evacuate and backfill the vessel with an inert gas (e.g., argon) three times. c. Add the degassed solvent system to the reaction vessel. d. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, cool the reaction to room temperature and dilute with an organic solvent. g. Filter the mixture through a pad of celite to remove the catalyst. h. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography or HPLC.
Visualizations
Caption: A generalized workflow for the N-acylation of this compound.
Caption: A simplified decision tree for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Pressure and pH on the Physical Stability of an I-Motif DNA Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A strategy for selective N-acylation of purine and pyrimidine bases of deoxy and ribo nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 12. agroipm.cn [agroipm.cn]
- 13. pacb.com [pacb.com]
- 14. The impact of glycosylation on the structure, function, and interactions of CD14 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acceptor-influenced and donor-tuned base-promoted glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 18. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 19. researchgate.net [researchgate.net]
- 20. N-glycosylation efficiency is determined by the distance to the C-terminus and the amino acid preceding an Asn-Ser-Thr sequon - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Isocytosine and Cytosine Photostability: A Guide for Researchers
An in-depth comparison of the photostability of isocytosine (B10225) and its canonical isomer, cytosine, reveals significant differences in their response to ultraviolet radiation. While cytosine is recognized for its high photostability, a crucial property for its role in the genetic code, this compound demonstrates a pronounced photoreactivity, primarily undergoing tautomerization. This guide provides a comparative analysis of their photostability, supported by experimental data, detailed protocols, and an examination of their distinct deactivation pathways.
Executive Summary
Cytosine, a fundamental component of DNA and RNA, exhibits remarkable resistance to degradation upon exposure to UV light. In contrast, its isomer, this compound, is considerably less photostable and readily undergoes a photo-induced tautomerization from its amino-oxo form to an amino-hydroxy form. This fundamental difference in their photochemical behavior is attributed to distinct excited-state deactivation pathways. This guide summarizes the available quantitative data on their photostability, outlines the experimental methodologies used to assess these properties, and provides a theoretical framework for understanding their divergent responses to UV radiation.
Quantitative Photostability Parameters
The photostability of a molecule is quantitatively described by parameters such as its photochemical quantum yield and excited-state lifetime. The photochemical quantum yield (Φ) represents the efficiency of a photochemical process, defined as the number of molecules undergoing a specific transformation divided by the number of photons absorbed. The excited-state lifetime (τ) is the average time a molecule spends in an electronically excited state before returning to the ground state.
| Parameter | This compound | Cytosine | Key Observations & References |
| Primary Photochemical Process | Photo-induced Tautomerization (amino-oxo to amino-hydroxy) | Generally Photostable; minor photodegradation upon prolonged irradiation | This compound's tautomerization has been experimentally observed in both acetonitrile (B52724) and aqueous solutions.[1][2] Cytosine's amino-oxo tautomer is noted for its photostability.[1][3] |
| Phototransformation Rate Constant | 5.29 x 10⁻³ min⁻¹ (in aqueous solution, UVC irradiation) | Not reported due to high photostability | This first-order rate constant quantifies the tautomerization of this compound upon UV irradiation.[2] |
| Excited-State Lifetimes (Calculated/Theoretical) | Keto tautomer: Ultrafast decay | - | Theoretical studies predict rapid deactivation from the excited state for this compound. |
| Excited-State Lifetimes (Experimental) | Not available under comparable conditions | S1 state lifetime of ~7.2 ± 0.4 ps (in aqueous solution, pH 6.8) | Experimental data for cytosine shows a short excited-state lifetime, contributing to its photostability.[4] |
| Photodegradation Products | Amino-hydroxy tautomer | Minor products upon prolonged irradiation or in the presence of photosensitizers | The primary photoproduct of this compound is its tautomer.[1][2] |
Note: The lack of a directly reported photodegradation quantum yield for cytosine under standard conditions is a testament to its high photostability. For this compound, while a quantum yield for tautomerization is not explicitly stated in the reviewed literature, the provided rate constant indicates a significant photochemical transformation.
Deactivation Pathways and the Origin of Photostability
The difference in photostability between cytosine and this compound can be attributed to their different excited-state deactivation pathways. After absorbing a UV photon, a molecule is promoted to an electronically excited state. For a molecule to be photostable, it must have an efficient mechanism to dissipate this excess energy and return to the ground state without undergoing a chemical reaction.
Cytosine's Photostability: Cytosine's photostability is attributed to an efficient internal conversion process from its excited ¹ππ* state back to the ground state.[1] This rapid, non-radiative decay pathway effectively prevents the molecule from accessing longer-lived, more reactive excited states, such as the triplet state, thereby minimizing the chance of photochemical reactions.
This compound's Photoreactivity: In contrast, the deactivation of the excited amino-oxo form of this compound is less efficient at returning to the ground state. It is proposed that a repulsive ¹πσ* excited state plays a role in facilitating the tautomerization to the more stable amino-hydroxy form.[1] This process represents an efficient photochemical reaction pathway that outcompetes the non-radiative decay to the original ground state.
The following diagram illustrates the divergent photochemical fates of cytosine and this compound upon UV excitation.
Caption: Photochemical pathways of cytosine and this compound.
Experimental Protocols
The determination of photostability involves several key experimental procedures. Below are detailed methodologies for UV irradiation experiments and the determination of photochemical quantum yields, based on established practices for nucleobase photochemistry.
UV Irradiation of this compound and Cytosine
This protocol is adapted from studies comparing the photostability of cytosine and this compound in solution.[1]
Objective: To qualitatively and quantitatively assess the changes in the concentration of this compound and cytosine upon UV irradiation.
Materials:
-
This compound (Sigma-Aldrich)
-
Cytosine (Sigma-Aldrich)
-
Spectroscopic grade acetonitrile or ultrapure water
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Low-pressure mercury lamp (emitting at 254 nm for aqueous solutions) or a lamp with a broader emission for acetonitrile solutions.
-
Stir plate and magnetic stir bars
-
Nitrogen gas for deaeration
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound and cytosine in the chosen solvent (e.g., 1 x 10⁻⁴ M in acetonitrile).
-
Deaeration: Transfer the solutions to quartz cuvettes and deaerate by bubbling with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can participate in side reactions.
-
Initial Absorbance Measurement: Record the initial UV-Vis absorption spectrum of each solution before irradiation.
-
UV Irradiation: Place the cuvettes in a photochemical reactor equipped with the UV lamp. Ensure the solutions are continuously stirred during irradiation. Irradiate the samples for specific time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes).
-
Absorbance Measurements During Irradiation: At each time interval, remove the cuvettes from the reactor and record the UV-Vis absorption spectrum.
-
Data Analysis: Plot the absorbance at the wavelength of maximum absorption (λmax) against the irradiation time for both compounds. A significant decrease in absorbance for this compound compared to cytosine indicates its lower photostability. The appearance of new absorption bands can indicate the formation of photoproducts.
Determination of Photochemical Quantum Yield (Φ)
The determination of the photochemical quantum yield requires the use of a chemical actinometer to measure the photon flux of the light source. Ferrioxalate (B100866) actinometry is a common method for the UV region.
Objective: To determine the quantum yield of this compound's phototautomerization.
Materials:
-
Potassium ferrioxalate actinometer solution (0.006 M)
-
1,10-phenanthroline (B135089) solution
-
Sodium acetate (B1210297) buffer
-
Sulfuric acid
-
The this compound solution prepared as described above.
Procedure:
-
Actinometry (Photon Flux Measurement):
-
Irradiate the potassium ferrioxalate solution in the same experimental setup as the sample for a short, measured period.
-
After irradiation, take an aliquot of the actinometer solution and add the 1,10-phenanthroline solution and buffer. This forms a colored complex with the Fe²⁺ ions produced photochemically.
-
Measure the absorbance of the complex at 510 nm.
-
Calculate the moles of Fe²⁺ formed using the Beer-Lambert law.
-
Using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, calculate the photon flux (moles of photons per unit time).
-
-
Sample Irradiation and Analysis:
-
Irradiate the this compound solution for a known period, ensuring that the conversion is kept low (typically <10%) so that the concentration of the starting material does not change significantly.
-
Determine the change in the number of moles of this compound (the number of molecules that have tautomerized) during the irradiation period. This can be done using UV-Vis spectrophotometry by monitoring the decrease in the absorbance of the starting material or the increase in the absorbance of the photoproduct, provided the molar extinction coefficients are known. Alternatively, HPLC can be used for more accurate quantification.
-
-
Quantum Yield Calculation:
-
The photochemical quantum yield (Φ) is calculated using the following formula: Φ = (moles of this compound reacted) / (moles of photons absorbed)
-
The moles of photons absorbed can be determined from the photon flux measured by actinometry and the fraction of light absorbed by the sample at the irradiation wavelength.
-
The following diagram outlines the workflow for determining the photochemical quantum yield.
Caption: Quantum yield determination workflow.
Conclusion
The comparative analysis of this compound and cytosine photostability underscores the remarkable robustness of the canonical nucleobases to UV radiation, a feature essential for the integrity of genetic information. This compound's propensity for photo-induced tautomerization highlights how subtle changes in molecular structure can dramatically alter photochemical reactivity. For researchers in drug development and the study of nucleic acid analogs, this disparity in photostability is a critical consideration. The experimental protocols and theoretical framework presented in this guide provide a foundation for further investigation into the photophysical and photochemical properties of these and other related compounds. Future studies should aim to provide a direct, quantitative comparison of the photochemical quantum yields of this compound and cytosine under identical conditions to further refine our understanding of their distinct behaviors.
References
- 1. Comparative study of the relaxation mechanisms of the excited states of cytosine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Thermal versus photochemical tautomerization of cytosine and guanine: a BLYP computational study along the IRC curves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Singlet excited-state lifetimes of cytosine derivatives measured by femtosecond transient absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Expanding the Genetic Alphabet: A Guide to Validating Isocytosine Incorporation in DNA/RNA
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-natural bases into DNA and RNA opens new avenues for therapeutic development, diagnostics, and synthetic biology. Isocytosine (B10225) (iC), an isomer of cytosine, paired with isoguanine (B23775) (iG), represents a well-studied unnatural base pair that expands the genetic alphabet. This guide provides a comparative overview of methods to validate the successful incorporation of this compound, supported by experimental data and detailed protocols.
The fidelity and efficiency of incorporating this compound into nucleic acid sequences are critical for its application. Several robust analytical techniques can be employed to confirm and quantify the presence of this unnatural base. This guide will delve into the principles and methodologies of these techniques, offering a direct comparison of their utility in validating this compound incorporation.
Comparing the Alternatives: this compound and Other Unnatural Base Pairs
While the this compound-isoguanine (iC-iG) pair is a cornerstone of synthetic genetics, alternative unnatural base pairs (UBPs) have been developed, primarily focusing on hydrophobic and non-hydrogen-bonding interactions. A direct comparison of their incorporation efficiencies is crucial for selecting the appropriate tool for a given application.
| Unnatural Base Pair | Primary Interaction | Reported Fidelity (% per PCR cycle) | Key Advantages | Key Disadvantages |
| This compound (iC) - Isoguanine (iG) | Hydrogen Bonding | ~98%[1] | Well-characterized, mimics natural base pairing. | Tautomerization of isoguanine can lead to mispairing with thymine.[2] |
| d5SICS - dNaM | Hydrophobic | >99% | High fidelity and efficiency. | Relies on non-natural interactions, potentially altering DNA structure. |
| Ds - Px | Hydrophobic / Shape Complementarity | >99% | High fidelity, compatible with 3'→5' exonuclease proofreading. | Can exhibit sequence-dependent incorporation efficiency. |
Validating this compound Incorporation: A Multi-faceted Approach
A combination of enzymatic and analytical techniques is recommended for the comprehensive validation of this compound incorporation. Each method provides a different layer of confirmation, from the presence of the modified base to its exact position within a sequence.
Enzymatic Digestion and 2D-Thin Layer Chromatography (2D-TLC)
This classical method provides a straightforward qualitative and semi-quantitative assessment of the nucleotide composition of a DNA or RNA strand.
Experimental Workflow:
Figure 1. Workflow for 2D-TLC analysis of this compound incorporation.
Principle: The nucleic acid is digested into its constituent mononucleotides. These are then radiolabeled and separated in two dimensions on a TLC plate based on their physicochemical properties. The presence of a spot corresponding to this compound monophosphate confirms its incorporation. The relative intensity of the spots provides a semi-quantitative measure.
Primer Extension Assay
This technique is used to assess the efficiency and fidelity of polymerase-mediated incorporation of this compound triphosphate (iCTP) at a specific site.
Experimental Workflow:
Figure 2. Workflow for a primer extension assay to validate this compound incorporation.
Principle: A radiolabeled primer is annealed to a template strand containing isoguanine. A DNA polymerase extends the primer in the presence of natural dNTPs and iCTP. The reaction products are separated by size on a denaturing polyacrylamide gel. The presence of a full-length product indicates successful incorporation of this compound opposite isoguanine. The ratio of full-length to shorter products can be used to quantify incorporation efficiency.
Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) offers a highly sensitive and quantitative method to detect and quantify this compound within a nucleic acid sequence.
Principle: The DNA or RNA is first digested into individual nucleosides or nucleotides. These are then separated by liquid chromatography and ionized for mass analysis. The mass spectrometer detects molecules based on their mass-to-charge ratio, allowing for the precise identification and quantification of this compound.[3][4]
Sequencing
Modified sequencing protocols, such as pyrosequencing and dye terminator sequencing, can be adapted to identify the exact position of this compound within a DNA strand.[2]
Principle: These methods rely on polymerase-mediated synthesis of a complementary strand. The incorporation of specific nucleotides, including this compound triphosphate, is detected, revealing the sequence of the template strand.
Experimental Protocols
2D-Thin Layer Chromatography (2D-TLC) of RNA
1. Enzymatic Digestion:
-
Incubate 1-5 µg of RNA with 2 units of Nuclease P1 in 10 µL of 20 mM sodium acetate (B1210297) (pH 5.3) at 50°C for 4 hours.
-
Add 1 µL of 1 M Tris-HCl (pH 8.0) and 1 µL of bacterial alkaline phosphatase (1 U/µL) and incubate at 37°C for 1 hour.
2. Radiolabeling:
-
Add 1 µL of 10x T4 Polynucleotide Kinase (PNK) buffer, 1 µL of [γ-³²P]ATP (10 µCi/µL), and 1 µL of T4 PNK (10 U/µL).
-
Incubate at 37°C for 30 minutes.
3. 2D-TLC Separation:
-
Spot the reaction mixture onto a cellulose (B213188) TLC plate.
-
Develop the first dimension using a solvent system of isobutyric acid:concentrated ammonia:water (66:1:33, v/v/v).
-
Air dry the plate and develop the second dimension using a solvent system of 0.1 M sodium phosphate (B84403) (pH 6.8):ammonium sulfate:n-propanol (100:60:2, v/w/v).
4. Analysis:
-
Expose the TLC plate to a phosphor screen and visualize using a phosphorimager.
-
Identify the spot corresponding to this compound monophosphate by comparing its migration to a known standard.
-
Quantify the relative abundance of this compound by measuring the intensity of the corresponding spot.
Primer Extension Assay for DNA
1. Primer Labeling:
-
In a 10 µL reaction, combine 10 pmol of the oligonucleotide primer, 1 µL of 10x T4 PNK buffer, 50 µCi of [γ-³²P]ATP, and 10 units of T4 PNK.
-
Incubate at 37°C for 30 minutes, then heat-inactivate the enzyme at 65°C for 20 minutes.
-
Purify the labeled primer using a spin column.
2. Annealing:
-
Combine 1 pmol of the labeled primer with 1.5 pmol of the DNA template containing isoguanine in an annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl).
-
Heat to 95°C for 5 minutes and then slowly cool to room temperature.
3. Extension Reaction:
-
To the annealed primer-template, add the extension mix containing DNA polymerase buffer, a specific concentration of dNTPs, and varying concentrations of this compound triphosphate (iCTP).
-
Initiate the reaction by adding a suitable DNA polymerase (e.g., Klenow fragment).
-
Incubate at the optimal temperature for the polymerase for a defined time course.
4. Analysis:
-
Stop the reactions by adding an equal volume of formamide (B127407) loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the products on a denaturing polyacrylamide gel.
-
Visualize the gel by autoradiography and quantify the band intensities to determine the efficiency of this compound incorporation.
Signaling Pathways and Logical Relationships
The process of validating this compound incorporation can be visualized as a decision-making pathway, guiding the researcher from initial confirmation to detailed quantitative analysis.
Figure 3. Decision pathway for selecting validation methods for this compound incorporation.
By employing a combination of these robust experimental techniques, researchers can confidently validate the incorporation of this compound into DNA and RNA, paving the way for innovative applications in biotechnology and medicine.
References
- 1. A third base pair for the polymerase chain reaction: inserting isoC and isoG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence determination of nucleic acids containing 5-methylthis compound and isoguanine: identification and insight into polymerase replication of the non-natural nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Isocytosine's Binding Affinity: A Comparative Analysis with Other Nucleobases
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of non-canonical nucleobases is paramount for advancements in synthetic biology and therapeutic design. This guide provides an objective comparison of the binding affinity of isocytosine (B10225) with canonical and other non-canonical nucleobases, supported by experimental data.
This compound (iso-C), a structural isomer of cytosine, presents a unique hydrogen bonding pattern that deviates from the canonical Watson-Crick base pairing. This distinct characteristic allows it to form highly stable and specific interactions with complementary non-canonical bases, most notably isoguanine (B23775) (iso-G). The stability of the this compound-isoguanine (iso-C:iso-G) base pair has been shown to be comparable to, and in some contexts, even exceed that of the natural guanine-cytosine (G-C) pair, which is the most stable of the canonical Watson-Crick pairs. This high affinity and specificity make the iso-C:iso-G pair a cornerstone of expanded genetic alphabets, offering new avenues for the development of novel diagnostics and therapeutics.
Quantitative Comparison of Base Pairing Stability
The binding affinity of this compound with various nucleobases is often evaluated through thermal denaturation studies of DNA or RNA duplexes. The melting temperature (Tm), the temperature at which half of the duplex dissociates, serves as a direct indicator of the stability of the base pairings. A higher Tm value corresponds to a more stable interaction and thus a higher binding affinity.
The following table summarizes the melting temperatures of oligonucleotide duplexes containing this compound (or its methylated analog, 5-methyl-isocytosine) paired with isoguanine and in mismatched contexts with canonical nucleobases.
| Base Pair | Duplex Context | Melting Temperature (Tm) in °C | Comparative Stability |
| iso-C:iso-G | DNA | Reported to be as stable as a C:G pair | High |
| d-isoCMe:d-isoG | DNA | 63.6 | High |
| h-isoCMe:d-isoG | HNA-DNA Hybrid | 62.1 | High |
| h-isoCMe:h-isoG | HNA | 60.0 | High |
| C:G (control) | DNA | 61.3 | High |
| d-isoCMe:G | DNA Mismatch | More stable than other mismatches with d-isoCMe | Moderate |
| h-isoCMe:G | HNA-DNA Mismatch | More stable than other mismatches with h-isoCMe | Moderate |
| iso-G:T | DNA Mismatch | Reported to form a stable pair | Moderate |
| d-isoG:T | DNA Mismatch | More stable than d-isoG:G and d-isoG:C | Moderate |
| h-isoG:T | HNA-DNA Mismatch | Less stable than h-isoG:G and h-isoG:C | Low |
d- denotes deoxyribose (DNA), h- denotes hexitol (B1215160) (HNA), isoCMe denotes 5-methyl-isocytosine.
Experimental Protocols
The data presented in this guide are primarily derived from thermal denaturation studies. Below are detailed methodologies for conducting such experiments.
Thermal Denaturation Studies via UV-Vis Spectroscopy
This method measures the change in UV absorbance of a DNA or RNA duplex as the temperature is increased, allowing for the determination of the melting temperature (Tm).
1. Sample Preparation:
-
Synthesize and purify the desired oligonucleotides, including those containing this compound and its pairing partners.
-
Prepare stock solutions of the single-stranded oligonucleotides in a suitable melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Determine the concentration of the stock solutions by measuring the absorbance at 260 nm at a high temperature (e.g., 85 °C) using the nearest-neighbor method for extinction coefficient calculation.
-
Prepare the duplex samples by mixing equimolar amounts of the complementary strands in the melting buffer to a final concentration of approximately 1-2 µM.
2. Annealing:
-
Heat the duplex solutions to 95°C for 5 minutes to ensure complete dissociation of any secondary structures.
-
Allow the solutions to cool slowly to room temperature over several hours to facilitate proper duplex formation.
3. Data Acquisition:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Transfer the annealed duplex solution to a quartz cuvette.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled ramp rate (e.g., 0.5°C/minute).
4. Data Analysis:
-
Plot the absorbance as a function of temperature to obtain a melting curve.
-
The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum.
-
Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) of duplex formation can be calculated from the melting curves using appropriate software and theoretical models.
Visualization of Binding Affinity Relationships
The following diagram illustrates the relative binding affinities of this compound with other nucleobases based on the stability of the resulting base pairs.
Unraveling Isocytosine: An Experimental and Theoretical Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental validation of theoretical models of isocytosine (B10225), a crucial isomer of cytosine. This guide delves into the tautomeric nature of this compound, presenting key experimental data alongside theoretical predictions and comparing its properties to relevant alternatives.
This compound, a structural isomer of the canonical nucleobase cytosine, plays a significant role in the study of unnatural nucleic acid analogues and prebiotic chemistry.[1][2] Understanding its structure, stability, and interactions is paramount for its application in these fields. Theoretical models provide invaluable insights into the behavior of this compound, but their accuracy and predictive power must be rigorously validated through experimental investigation. This guide provides a comparative overview of the key experimental techniques and theoretical approaches used to elucidate the properties of this compound, with a particular focus on its tautomerism.
Tautomerism: A Tale of Two (or More) Forms
A central aspect of this compound chemistry is its existence as a mixture of tautomers, isomers that differ in the position of a proton. The relative populations of these tautomers are highly dependent on the surrounding environment, whether in the gas phase, in solution, or in a solid crystalline state.[3][4] Theoretical calculations, primarily using Density Functional Theory (DFT) and ab initio methods, have been instrumental in predicting the relative stabilities of various this compound tautomers.[3][4] These computational models are then tested and refined against experimental data obtained from various spectroscopic and crystallographic techniques.
The Experimental Verdict
A variety of experimental methods have been employed to probe the tautomeric equilibrium of this compound. X-ray crystallography has revealed that in the solid state, this compound can co-crystallize as a 1:1 mixture of two distinct tautomers, which are engaged in hydrogen bonding.[5][6] In solution, Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool to study the dynamic equilibrium between different tautomeric forms.[3] Furthermore, infrared (IR) spectroscopy, particularly in low-temperature matrices, has provided detailed vibrational spectra that can be compared with theoretical predictions to identify the specific tautomers present.[4]
The following table summarizes key quantitative data from experimental and theoretical studies on this compound tautomers.
| Tautomer | Method | Relative Energy (kcal/mol) | Key Bond Lengths (Å) | Reference |
| Amino-oxo (keto) | DFT (B3LYP) | 0.00 | C2-N1: 1.37, C4=O: 1.24 | [3] |
| X-ray Crystallography | - | C2-N1: 1.36, C4=O: 1.25 | [5] | |
| Amino-hydroxy (enol) | DFT (B3LYP) | 0.87 | C2=N1: 1.32, C4-OH: 1.34 | [3] |
| Matrix Isolation IR | Predominant in gas phase | - | [4] | |
| Imino-oxo | DFT (B3LYP) | 4.35 | C2=NH: 1.30, C4=O: 1.23 | [3] |
Experimental Protocols: A Closer Look
To ensure the reproducibility and accuracy of experimental findings, detailed protocols are essential. Below are outlines of the key experimental methodologies used in the study of this compound.
X-Ray Crystallography
-
Crystal Growth: Single crystals of this compound are typically grown by slow evaporation of a saturated solution in a suitable solvent, such as water or acetic acid.[1]
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson synthesis. The structural model is refined to achieve the best fit with the experimental data.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d6) to avoid interference from solvent protons.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts, coupling constants, and signal intensities provide information about the molecular structure and the relative abundance of different tautomers in solution.
-
Variable-Temperature NMR: By acquiring spectra at different temperatures, the thermodynamics of the tautomeric equilibrium can be investigated.[3]
Infrared (IR) Spectroscopy
-
Matrix Isolation: this compound is sublimated and co-deposited with an inert gas (e.g., argon) onto a cold window (typically at ~10 K). This traps individual molecules in an inert matrix, allowing for the study of their intrinsic vibrational properties.
-
Spectral Measurement: An IR beam is passed through the matrix, and the absorption of light at different frequencies is measured.
-
Comparison with Theory: The experimental IR spectrum is compared with the vibrational frequencies and intensities predicted by theoretical calculations for different tautomers to identify the species present in the gas phase.[4]
Visualizing the Connections
The relationship between theoretical modeling and experimental validation can be visualized as a cyclical workflow.
Caption: Workflow for the validation of theoretical models of this compound.
The tautomeric equilibrium of this compound is a key determinant of its chemical and physical properties.
Caption: Tautomeric forms of this compound.
Comparison with Alternatives: The Case of Cytosine
The properties of this compound are often best understood in comparison to its canonical counterpart, cytosine. While both are pyrimidine (B1678525) bases, the seemingly minor positional difference of the amino and carbonyl groups leads to significant differences in their behavior. For instance, experimental and theoretical studies have shown that the amino-oxo tautomer of cytosine is significantly more stable than its other tautomers in the gas phase, whereas for this compound, the amino-hydroxy (enol) form is more favored.[4][7] This has implications for their respective roles in biological systems and their photostability. UV irradiation experiments have demonstrated that the amino-oxo tautomer of cytosine is photostable, while the corresponding tautomer of this compound undergoes tautomerization to the amino-hydroxy form.[7]
Conclusion
The study of this compound provides a compelling example of the synergy between theoretical modeling and experimental validation. Computational chemistry offers powerful tools to predict the behavior of molecules like this compound, but these predictions must be grounded in and refined by rigorous experimental data. The continued application of techniques such as X-ray crystallography, NMR, and IR spectroscopy, in conjunction with increasingly sophisticated theoretical models, will undoubtedly lead to a deeper understanding of this important molecule and pave the way for its application in novel chemical and biological systems.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Tautomerism of Guanine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. mdpi.com [mdpi.com]
- 7. Comparative study of the relaxation mechanisms of the excited states of cytosine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Analytical Methods for Isocytosine Detection
For researchers, scientists, and drug development professionals, the accurate and reliable detection of isocytosine (B10225) is crucial for a variety of applications, from diagnostics to the development of novel therapeutics. This guide provides a comprehensive comparison of various analytical methods for this compound detection, complete with supporting experimental data and detailed protocols to aid in method selection and cross-validation.
This compound, a non-canonical nucleobase, presents unique analytical challenges. To ensure data integrity and reproducibility, it is essential to not only select the most appropriate analytical method but also to cross-validate findings across different techniques. This guide explores the principles, performance characteristics, and experimental procedures for five key analytical methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Surface-Enhanced Raman Spectroscopy (SERS), UV-Vis Spectrophotometry, and Electrochemical Biosensors.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound detection depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following tables summarize the quantitative performance of each method. It is important to note that while direct comparative data for this compound is limited in the literature, the following performance metrics are based on the analysis of this compound, cytosine, and other closely related nucleobase analogs.
| Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Linearity (R²) | Key Advantages | Key Limitations |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | ~0.5 µg/mL | ~1.5 µg/mL | >0.999 | Robust, reproducible, widely available. | Moderate sensitivity, potential for matrix interference. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection.[1] | ng/mL to pg/mL range | ng/mL to pg/mL range | >0.99 | High sensitivity and selectivity.[1][2] | Higher cost and complexity. |
| SERS | Enhancement of Raman scattering signal of molecules adsorbed on a nanostructured metallic surface.[3] | Attomolar (aM) to picomolar (pM) range[4] | Not always determined | Analyte dependent | Ultra-high sensitivity, provides molecular fingerprint.[5][6] | Reproducibility can be challenging.[7] |
| UV-Vis Spectrophotometry | Measurement of the absorption of UV-Visible light by the analyte. | µg/mL range | µg/mL range | >0.99 | Simple, rapid, and cost-effective.[8] | Low selectivity, susceptible to interference from other UV-absorbing compounds. |
| Electrochemical Biosensor | Specific biological recognition element coupled with an electrochemical transducer.[9] | Nanomolar (nM) to picomolar (pM) range[10][11] | Not always determined | Analyte dependent | High sensitivity and selectivity, potential for portability.[12] | Sensor fabrication can be complex, potential for matrix effects. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for obtaining reliable and comparable results. Below are representative protocols for each of the discussed analytical methods for this compound detection.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound.[1]
Instrumentation:
-
HPLC system with a UV detector
-
Newcrom R1 column or similar C18 column (e.g., 250 x 4.6 mm, 5 µm)[1]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small percentage of phosphoric acid (e.g., 0.1%) or formic acid. The exact ratio should be optimized for best separation.[1]
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the calibration standards and samples onto the HPLC system. Record the chromatograms and integrate the peak area for this compound.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards. Determine the concentration of this compound in the samples from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the highly sensitive and selective detection of this compound using LC-MS/MS.[14]
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 column suitable for LC-MS
-
Data acquisition and analysis software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound standard
-
Internal standard (e.g., isotopically labeled this compound)
Procedure:
-
Mobile Phase Preparation: Prepare mobile phases A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid).
-
Standard and Sample Preparation: Prepare standard solutions and samples as described for the HPLC method, including the addition of an internal standard.
-
LC Conditions:
-
Use a gradient elution program, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute this compound.
-
Optimize the flow rate and column temperature.
-
-
MS/MS Conditions:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Optimize the ion source parameters (e.g., spray voltage, capillary temperature).
-
Determine the precursor and product ions for this compound and the internal standard for selected reaction monitoring (SRM).
-
-
Analysis and Quantification: Inject the standards and samples. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Surface-Enhanced Raman Spectroscopy (SERS)
This protocol describes a label-free SERS method for the detection of this compound.[3]
Instrumentation:
-
Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)
-
SERS substrate (e.g., silver or gold nanoparticles, or a structured surface)
-
Microscope for sample visualization
Reagents:
-
This compound solution
-
SERS substrate
-
Aggregating agent (e.g., spermine, MgSO₄) (optional, can enhance signal)[15]
Procedure:
-
SERS Substrate Preparation: If using colloidal nanoparticles, they may need to be aggregated to create "hot spots" for signal enhancement. This can be achieved by adding an aggregating agent.
-
Sample Preparation: Mix a small volume of the this compound solution with the SERS substrate.
-
SERS Measurement:
-
Deposit a droplet of the mixture onto a clean surface (e.g., a glass slide).
-
Focus the laser on the sample using the microscope.
-
Acquire the SERS spectrum. Optimize the laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.
-
-
Data Analysis: Identify the characteristic Raman peaks of this compound in the SERS spectrum. The intensity of these peaks can be correlated with the concentration of this compound.
UV-Vis Spectrophotometry
This is a simple and rapid method for the quantification of this compound in a pure solution.[16]
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Reagents:
-
Solvent (e.g., water, buffer)
-
This compound standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent.
-
Measurement:
-
Set the spectrophotometer to scan a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax) for this compound.
-
Measure the absorbance of the blank (solvent), calibration standards, and samples at the λmax.
-
-
Quantification: Create a calibration curve by plotting absorbance versus concentration. Determine the concentration of this compound in the samples using the Beer-Lambert law and the calibration curve.
Electrochemical Biosensor
This protocol outlines the use of an electrochemical biosensor for the sensitive and selective detection of this compound.
Instrumentation:
-
Potentiostat
-
Electrochemical cell with a three-electrode system (working, reference, and counter electrodes)
-
Modified working electrode (the biosensor)
Reagents:
-
Electrolyte solution (e.g., phosphate-buffered saline)
-
This compound solution
-
Biorecognition element for modifying the electrode (e.g., a complementary DNA strand, an antibody)
Procedure:
-
Biosensor Fabrication: Modify the working electrode with a biorecognition element that specifically interacts with this compound.
-
Electrochemical Measurement:
-
Immerse the three-electrode system in the electrolyte solution.
-
Perform an electrochemical measurement (e.g., cyclic voltammetry, differential pulse voltammetry) to obtain a baseline signal.
-
Introduce the this compound sample into the electrochemical cell.
-
Record the change in the electrochemical signal (e.g., current, potential) resulting from the interaction between this compound and the biorecognition element.
-
-
Quantification: The change in the electrochemical signal is proportional to the concentration of this compound. A calibration curve can be constructed by measuring the response to different concentrations of this compound standards.
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate a typical analytical workflow and a conceptual framework for cross-validation.
Figure 1. Experimental workflow for this compound detection by HPLC-UV.
Figure 2. Logical workflow for cross-validation of different analytical methods.
Conclusion
The choice of an analytical method for this compound detection should be guided by the specific requirements of the research or application. While HPLC-UV and UV-Vis spectrophotometry offer accessibility and robustness for routine analysis, LC-MS/MS, SERS, and electrochemical biosensors provide superior sensitivity for trace-level detection. Cross-validation of results obtained from different methods is a critical step to ensure the accuracy and reliability of the data. By following the protocols and comparative data presented in this guide, researchers can confidently select, implement, and validate analytical methods for the detection of this compound, ultimately contributing to the advancement of their respective fields.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. rsc.org [rsc.org]
- 3. Detecting Chemically Modified DNA Bases Using Surface Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Applications of surface enhanced Raman scattering (SERS) ... [degruyterbrill.com]
- 7. Advancing SERS as a quantitative technique: challenges, considerations, and correlative approaches to aid validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical method development and validation of UV-visible spectrophotometric method for the estimation of CNS stimulant drug in bulk - Int J Pharm Chem Anal [ijpca.org]
- 9. Electrochemical biosensors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. A Novel Poly(cytosine)-Based Electrochemical Biosensor for Sensitive and Selective Determination of Guanine in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Poly(cytosine)-Based Electrochemical Biosensor for Sensitive and Selective Determination of Guanine in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrochemical Biosensors for Pathogen Detection: An Updated Review [mdpi.com]
- 13. HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 14. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dergipark.org.tr [dergipark.org.tr]
A Comparative Analysis of Isocytosine and Isoguanine Base Pairing
An in-depth examination of the stability, thermodynamics, and enzymatic recognition of the non-canonical isocytosine-isoguanine base pair in contrast to the natural Watson-Crick pairing.
In the ever-evolving landscape of synthetic biology and drug development, the exploration of non-natural nucleobase pairs is paramount. Among these, the This compound (B10225) (isoC) and isoguanine (B23775) (isoG) pair stands out for its remarkable stability and orthogonality to the canonical Watson-Crick base pairs. This guide provides a comprehensive comparative study of the isoC-isoG base pair, presenting key experimental data, detailed protocols, and visual representations of the underlying molecular principles.
At a Glance: this compound-Isoguanine vs. Guanine-Cytosine
| Feature | This compound (isoC) - Isoguanine (isoG) | Guanine (G) - Cytosine (C) |
| Hydrogen Bonds | 3 | 3 |
| Relative Stability | Comparable to or slightly greater than G-C[1][2] | High |
| Pairing Geometry | Watson-Crick like | Watson-Crick |
| Enzymatic Recognition | Recognized by various DNA and RNA polymerases[3] | The standard for all polymerases |
| Potential for Mispairing | isoG can mispair with Thymine (T) due to tautomerization[4] | Mispairing is a key source of natural mutations |
Thermodynamic Stability: A Quantitative Comparison
The stability of a DNA duplex is a critical parameter in its biological function and in biotechnological applications. The thermodynamic parameters—enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°)—quantify this stability. The isoC-isoG base pair has been shown to be isoenergetic with the G-C pair.[2]
Table 1: Illustrative Thermodynamic Parameters for Nearest-Neighbor Doublets
| Nearest-Neighbor Doublet (5'-3'/3'-5') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| d(GC)/d(GC) | -14.2 | -34.9 | -3.8 |
| d(CG)/d(CG) | -10.6 | -27.2 | -2.5 |
| d(IC)/d(GC) | -9.1 | -23.5 | -2.1 |
| d(CI)/d(CG) | -10.9 | -28.4 | -2.5 |
Note: Data for G-C pairs are well-established. Data for I-C containing duplexes are derived from studies on deoxyinosine.[5][6] These values serve as a proxy to illustrate the relative stability and highlight the need for further direct comparative studies for isoC-isoG.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for researchers aiming to work with non-natural base pairs. Below are detailed protocols for key experiments used to characterize the isoC-isoG base pair.
Thermal Denaturation (Tm) Analysis
Thermal denaturation is a fundamental technique to assess the stability of a DNA duplex. The melting temperature (Tm) is the temperature at which half of the double-stranded DNA has dissociated into single strands.
Protocol:
-
Sample Preparation:
-
Synthesize and purify complementary oligonucleotides, one containing this compound and the other isoguanine at the desired position. A control duplex with a G-C pair at the same position should also be prepared.
-
Anneal the complementary strands by mixing them in equimolar amounts in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to ensure proper duplex formation.
-
-
UV-Vis Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance of the DNA solution at 260 nm as the temperature is increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) in small increments (e.g., 0.5°C/minute).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm against temperature. The resulting curve will be sigmoidal.
-
The Tm is determined as the temperature corresponding to the midpoint of the transition in the melting curve. This can be accurately determined by finding the peak of the first derivative of the melting curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about DNA duplexes in solution, confirming the Watson-Crick-like geometry of the isoC-isoG base pair.
Protocol:
-
Sample Preparation:
-
Prepare a concentrated sample (0.5-1.0 mM) of the purified and annealed DNA duplex in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H₂O/10% D₂O or 100% D₂O, pH 7.0).
-
For studies of exchangeable imino protons, which are direct evidence of hydrogen bonding, the sample must be in H₂O.
-
-
NMR Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Acquire a one-dimensional ¹H NMR spectrum to observe the imino proton region (typically 10-15 ppm). The presence of sharp imino proton signals is indicative of stable base pairing.
-
Acquire two-dimensional NMR spectra, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign proton resonances and determine spatial proximities between protons.
-
-
Structure Calculation:
-
Use the distance restraints derived from NOESY cross-peak intensities and torsion angle restraints from coupling constants to calculate a family of 3D structures of the DNA duplex using molecular modeling software.
-
Enzymatic Incorporation Assay
This assay determines the efficiency and fidelity with which DNA or RNA polymerases incorporate an isoguanine nucleotide opposite an this compound in a template strand, and vice versa.
Protocol:
-
Primer-Template Design:
-
Design a primer and a longer template oligonucleotide. The template contains the non-natural base (e.g., isoC) at a specific position.
-
Label the 5' end of the primer with a radioactive isotope (e.g., ³²P) or a fluorescent dye for visualization.
-
-
Primer Extension Reaction:
-
Anneal the labeled primer to the template.
-
Set up a series of reactions containing the primer-template duplex, a DNA polymerase (e.g., Klenow fragment), the corresponding deoxyribonucleoside triphosphates (dNTPs), including the non-natural triphosphate (e.g., d-isoGTP), and the reaction buffer.
-
Incubate the reactions at the optimal temperature for the polymerase for a set period.
-
-
Gel Electrophoresis and Analysis:
-
Stop the reactions and separate the products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the labeled DNA fragments using autoradiography or fluorescence imaging.
-
The length of the extended primer indicates whether the polymerase successfully incorporated the non-natural nucleotide. The efficiency can be quantified by measuring the intensity of the bands corresponding to the full-length product and any paused products.
-
Visualizing the Concepts
Diagrams are powerful tools for understanding complex biological processes. The following visualizations, created using the DOT language, illustrate key aspects of this compound and isoguanine base pairing.
Base Pairing Logic
This diagram illustrates the hydrogen bonding pattern of the isoC-isoG base pair compared to the canonical G-C pair.
Caption: Hydrogen bonding patterns of isoC-isoG and G-C pairs.
Experimental Workflow: Enzymatic Incorporation
This diagram outlines the key steps in an enzymatic incorporation assay to test the functionality of the isoC-isoG pair in a biological context.
Caption: Workflow for enzymatic incorporation of isoguanine.
Conclusion
The this compound-isoguanine base pair represents a robust and orthogonal addition to the genetic alphabet. Its high stability, comparable to that of the natural G-C pair, and its recognition by cellular machinery make it a valuable tool for various applications in synthetic biology, including the development of expanded genetic systems and novel therapeutic agents. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this non-natural base pair. Further research focusing on the in vivo applications and the potential for mispairing under different conditions will continue to illuminate the capabilities and limitations of the isoC-isoG system.
References
- 1. Collection - Theoretical and Experimental Study of Isoguanine and this compound:â Base Pairing in an Expanded Genetic System - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 2. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Non-Natural Nucleotides as Probes for the Mechanism and Fidelity of DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
Expanding the Genetic Alphabet: A Comparative Guide to Isocytosine and Its Alternatives
For researchers, scientists, and drug development professionals, the expansion of the genetic alphabet beyond the canonical four bases (A, T, C, and G) represents a frontier in synthetic biology and molecular engineering. The ability to incorporate unnatural base pairs (UBPs) into DNA and RNA opens up possibilities for novel diagnostics, therapeutics, and data storage. Isocytosine (B10225) (isoC), pairing with isoguanine (B23775) (isoG), was an early and important step in this endeavor. This guide provides a comprehensive comparison of the isoC:isoG system with other leading unnatural base pairs, focusing on performance metrics backed by experimental data.
This guide will delve into the validation of this compound's role and compare it against prominent alternatives, including the hydrophobically paired d5SICS:dNaM and the Ds:Px systems, as well as the multi-base Hachimoji DNA. We will examine key performance indicators such as replication fidelity, thermal stability, and the efficiency of enzymatic incorporation.
Performance Comparison of Unnatural Base Pairs
The successful integration of an unnatural base pair into a biological system hinges on its ability to be replicated and transcribed with high fidelity and efficiency, while maintaining the structural integrity of the DNA duplex. The following tables summarize the quantitative data for this compound and its alternatives.
Table 1: Replication Fidelity
Replication fidelity is a critical parameter, indicating the accuracy with which an unnatural base pair is copied during PCR. Low fidelity leads to the loss of the unnatural pair and the introduction of mutations over successive amplification cycles.
| Unnatural Base Pair | DNA Polymerase(s) | Fidelity (% per cycle/doubling) | Error Rate (per base per doubling) | Citation(s) |
| isoC:isoG | Various | ~98% | ~2 x 10⁻² | [1][2] |
| d5SICS:dNaM | OneTaq | 99.91% | ~9 x 10⁻⁴ | [3] |
| Taq | 98.90% | ~1.1 x 10⁻² | [4][5] | |
| dNaM:dTPT3 * | OneTaq | >99.98% | < 2 x 10⁻⁴ | [4][5] |
| Taq | 99.7% | ~3 x 10⁻³ | [5] | |
| Ds:Px | Deep Vent (exo+) | >99.9% | ~1 x 10⁻³ | [6][7] |
| ≥99.96% (with modified Px) | < 4 x 10⁻⁴ | [8][9] | ||
| Hachimoji DNA (Z:P, S:B) | Data not available | Data not available | Data not available |
*dTPT3 is an optimized analogue of d5SICS.
Table 2: Thermal Stability (Tm)
The melting temperature (Tm) of a DNA duplex is a measure of its stability. The incorporation of unnatural base pairs can affect the overall stability of the DNA molecule. Direct comparative data is limited as Tm is highly dependent on sequence context and buffer conditions.
| Unnatural Base Pair | Effect on Tm | Notes | Citation(s) |
| isoC:isoG | Stable duplex formation has been observed. | Tm values are comparable to natural DNA, but context-dependent. | [10][11] |
| d5SICS:dNaM | Stabilized by hydrophobic and packing forces, not hydrogen bonds. | Specific Tm values are not readily available in the literature, but are expected to be influenced by stacking interactions. | [6] |
| Ds:Px | Non-cognate Ds-Ds self-pairs can exhibit high thermal stability, comparable to G-C pairs. | The stability contribution is sequence-dependent, with 5'-pyrimidine-Ds-purine-3' contexts being more stable. | |
| Hachimoji DNA (Z:P, S:B) | Hachimoji DNA forms a stable double helix. | Predictable thermodynamic stability has been demonstrated across various sequences. |
Table 3: Enzymatic Incorporation Kinetics
The efficiency of enzymatic incorporation of unnatural triphosphates by DNA polymerases is crucial for their practical use. This is often characterized by the kinetic parameters kcat (turnover number) and KM (Michaelis constant).
| Unnatural Base Pair | Polymerase | Kinetic Parameters (kcat/KM) | Notes | Citation(s) |
| isoC:isoG | Klenow Fragment, T7 RNA Polymerase, AMV Reverse Transcriptase | Incorporation is observed, but can be inefficient and prone to misincorporation opposite T due to isoG tautomerism. | Several polymerases can recognize the pair. | [12] |
| d5SICS:dNaM | Klenow Fragment | Replication efficiency approaches that of natural base pairs. | Each step of replication is within 6- to 490-fold of a natural base pair. | [13] |
| Ds:Px | Deep Vent (exo+) | High efficiency in PCR amplification. | The system is optimized for high amplification efficiency and fidelity. | [8][9] |
| Hachimoji DNA (Z:P, S:B) | FAL (T7 RNA polymerase variant) | Efficient incorporation into RNA transcripts. | The polymerase was engineered to accept the unnatural triphosphates. |
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of unnatural base pairs. Below are summaries of key experimental protocols.
PCR Amplification with Unnatural Base Pairs
This protocol outlines the general steps for performing PCR with an expanded genetic alphabet.
Objective: To amplify a DNA template containing an unnatural base pair.
Materials:
-
DNA template containing the UBP of interest.
-
Forward and reverse primers.
-
High-fidelity DNA polymerase (e.g., Deep Vent, OneTaq).
-
All four natural dNTPs (dATP, dCTP, dGTP, dTTP).
-
The two unnatural nucleoside triphosphates (e.g., d-isoCTP and d-isoGTP, or d5SICSTP and dNaMTP).
-
PCR buffer with MgSO₄.
-
Thermocycler.
Procedure:
-
Prepare a PCR master mix containing the reaction buffer, MgSO₄, natural dNTPs, unnatural triphosphates, forward and reverse primers, and the DNA polymerase.
-
Add the DNA template to the master mix.
-
Perform PCR using a standard thermocycling program, with optimized annealing and extension temperatures and times for the specific UBP and polymerase being used. A typical program includes an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Analyze the PCR product by gel electrophoresis to confirm amplification of the correct size fragment.
Determination of Replication Fidelity
The fidelity of UBP replication can be assessed using several methods, including DNA sequencing and restriction digestion-based assays.
Objective: To quantify the accuracy of unnatural base pair replication during PCR.
Method 1: DNA Sequencing
-
Amplify the DNA containing the UBP by PCR for a defined number of cycles.
-
Clone the PCR products into a plasmid vector.
-
Transform the plasmids into competent E. coli cells and select individual colonies.
-
Isolate plasmid DNA from multiple clones.
-
Sequence the plasmid inserts using Sanger sequencing or next-generation sequencing (NGS).
-
Align the sequences to the original template sequence and count the number of mutations at the UBP site to calculate the fidelity.[14][15]
Method 2: Restriction Digestion-Based Assay
-
Design a DNA template where the loss of the UBP and its replacement with a natural base pair (e.g., A:T or G:C) creates a unique restriction enzyme recognition site.[7]
-
Amplify the template by PCR using the UBP system.
-
Digest the PCR product with the corresponding restriction enzyme(s).
-
Analyze the digested products by gel electrophoresis.
-
The percentage of cleaved product corresponds to the percentage of amplicons where the UBP was lost, allowing for the calculation of fidelity.[7]
Thermal Melting (Tm) Analysis
This protocol determines the thermal stability of a DNA duplex containing an unnatural base pair.
Objective: To measure the melting temperature (Tm) of a DNA duplex.
Materials:
-
Complementary synthetic oligonucleotides, one or both containing the UBP.
-
Annealing buffer (e.g., containing NaCl and a buffering agent like sodium phosphate).
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
Procedure:
-
Anneal the complementary oligonucleotides by heating to 95°C and slowly cooling to room temperature.
-
Place the DNA duplex solution in a quartz cuvette in the spectrophotometer.
-
Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute).
-
Plot absorbance versus temperature to generate a melting curve.
-
The Tm is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the sigmoidal transition.[6][16]
Single Nucleotide Insertion Assay
This assay measures the efficiency of a single unnatural nucleotide incorporation by a DNA polymerase.
Objective: To determine the kinetic parameters for the incorporation of an unnatural nucleotide opposite its partner in a DNA template.
Materials:
-
A short primer and a longer template oligonucleotide designed to form a primer-template duplex with a single UBP site in the template overhang.
-
5'-radiolabeled primer (e.g., with ³²P).
-
DNA polymerase.
-
The unnatural nucleoside triphosphate to be tested.
-
Reaction buffer.
-
Quenching solution (e.g., EDTA in formamide).
-
Denaturing polyacrylamide gel.
Procedure (Pre-Steady-State Kinetics):
-
Anneal the radiolabeled primer to the template DNA.
-
Rapidly mix the enzyme-DNA complex with the unnatural triphosphate substrate in a quench-flow instrument.
-
Quench the reaction at various short time points (milliseconds to seconds).
-
Separate the primer and the extended product on a denaturing polyacrylamide gel.
-
Quantify the amount of product at each time point to determine the rate of incorporation.
-
Analyze the data to calculate the kinetic parameters kpol (rate of polymerization) and Kd (dissociation constant).[1][5][8]
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) help to illustrate the key concepts discussed.
Conclusion
The validation of this compound's role in expanded genetic alphabets marked a significant step forward in synthetic biology. The isoC:isoG pair, based on alternative hydrogen bonding, demonstrated the feasibility of expanding the genetic code. However, challenges with the tautomerism of isoguanine, leading to lower replication fidelity, have spurred the development of alternative systems.
Unnatural base pairs like d5SICS:dNaM and Ds:Px, which rely on hydrophobic and packing forces, have shown remarkable improvements in fidelity, often exceeding 99.9% per replication cycle. This high fidelity is crucial for applications requiring multiple rounds of amplification, such as in vivo studies and the development of robust diagnostics. The Hachimoji system further expands the concept by introducing multiple UBPs, creating an eight-letter genetic alphabet and demonstrating the potential for even greater information density.
The choice of an unnatural base pair system ultimately depends on the specific application. For applications requiring the highest fidelity and efficiency in PCR, the hydrophobic pairs d5SICS:dNaM (and its derivatives) and Ds:Px currently represent the state-of-the-art. The foundational work on this compound and isoguanine, however, remains a cornerstone in the field, having paved the way for these more advanced systems. Continued research into novel base pairs and engineered polymerases will undoubtedly lead to even more robust and versatile tools for manipulating the code of life.
References
- 1. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Characterization, and Optimization of an Unnatural Base Pair for Expansion of the Genetic Alphabet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural-Like Replication of an Unnatural Base Pair for the Expansion of the Genetic Alphabet and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Full Pre-Steady-State Kinetic Analysis of Single Nucleotide Incorporation by DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Building better polymerases: Engineering the replication of expanded genetic alphabets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of unnatural base pairs and mispairs on DNA duplex stability and solvation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and this compound:guanine basepairs by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and this compound:guanine basepairs by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of an Unnatural Base Pair Towards Natural-Like Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fidelity Assess of DNA polymerase-Zhuhai Biori Biotechnology Co.,Ltd. [biori-en.com]
- 14. neb.com [neb.com]
- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 16. Nucleic Acid Thermal Stability Analysis (Tm Analysis) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Unlocking Enhanced Aptamer Performance: A Comparative Functional Analysis of Isocytosine-Containing Aptamers
For researchers, scientists, and drug development professionals, the quest for higher affinity and specificity in molecular recognition tools is paramount. Aptamers, synthetic nucleic acid ligands, have emerged as powerful alternatives to antibodies, but their performance can be further enhanced through chemical modifications. This guide provides a comparative functional analysis of isocytosine-containing aptamers, offering insights into their performance relative to their canonical counterparts and detailing the experimental protocols necessary for their characterization.
The incorporation of modified nucleobases, such as This compound (B10225), into aptamer libraries represents a promising strategy to expand their chemical diversity and functional capabilities. This compound, an isomer of cytosine, can form a stable base pair with isoguanine (B23775), introducing a third base pair into the genetic alphabet. This expanded genetic system has the potential to yield aptamers with novel structural motifs and improved binding properties.
Data Presentation: A Comparative Look at Binding Affinity
While direct comparative studies detailing the binding affinities of this compound-containing aptamers versus their canonical counterparts for the same target are not abundant in publicly accessible literature, the thermodynamic stability of the this compound-isoguanine base pair suggests a strong potential for high-affinity interactions. Theoretical and experimental studies have shown that the this compound/isoguanine pair is as stable as a natural guanine/cytosine pair, indicating that its incorporation should not compromise the structural integrity of the aptamer.
To illustrate the potential advantages, the following table presents a hypothetical comparison based on the principle that expanded chemical diversity can lead to improved binding characteristics.
| Aptamer Type | Target | Dissociation Constant (Kd) | Fold Improvement (Hypothetical) |
| Canonical DNA Aptamer | Thrombin | ~25 nM | - |
| This compound-Containing Aptamer | Thrombin | Potentially < 10 nM | > 2.5x |
| Canonical RNA Aptamer | VEGF | ~1 nM | - |
| This compound-Containing Aptamer | VEGF | Potentially < 0.5 nM | > 2x |
Note: The values for this compound-containing aptamers are hypothetical and serve to illustrate the potential for improved affinity. Actual performance would be target-dependent and require experimental validation.
Experimental Protocols: A Guide to Characterization
The generation and characterization of this compound-containing aptamers require specialized protocols, particularly for library synthesis and enzymatic amplification during the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process.
Synthesis of this compound-Containing Oligonucleotide Libraries
The synthesis of DNA or RNA libraries containing this compound is typically achieved using phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer.
Materials:
-
Standard DNA/RNA phosphoramidites (A, G, C, T/U)
-
5-methylthis compound (B103120) phosphoramidite
-
Solid support (e.g., controlled pore glass)
-
Standard synthesis reagents (activator, oxidizing agent, capping reagents, deprotection solutions)
Protocol:
-
Phosphoramidite Preparation: 5-methylthis compound phosphoramidite can be synthesized following established organic chemistry protocols or obtained from commercial suppliers.
-
Automated Synthesis: The synthesis is performed on an automated DNA/RNA synthesizer. The 5-methylthis compound phosphoramidite is incorporated at the desired positions within the random region of the oligonucleotide library.
-
Deprotection and Purification: Following synthesis, the oligonucleotides are cleaved from the solid support and deprotected using standard procedures. The full-length library is then purified, typically by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
SELEX Protocol for this compound-Containing Aptamers
The SELEX process for modified aptamers requires careful consideration of the polymerase used for amplification.
Materials:
-
Target molecule
-
This compound-containing oligonucleotide library
-
SELEX binding buffer (target-dependent)
-
Wash buffer
-
Elution buffer
-
Mutant DNA/RNA polymerase capable of recognizing and amplifying this compound-containing templates
-
Primers for PCR/RT-PCR
-
dNTPs/NTPs (including isoguanine triphosphate for amplification of this compound)
Protocol:
-
Incubation: The this compound-containing library is incubated with the target molecule in the binding buffer to allow for complex formation.
-
Partitioning: The target-bound oligonucleotides are separated from the unbound sequences. This can be achieved using various methods such as nitrocellulose filter binding, magnetic beads, or capillary electrophoresis.
-
Elution: The bound sequences are eluted from the target.
-
Amplification: The eluted sequences are amplified by PCR (for DNA libraries) or RT-PCR followed by PCR (for RNA libraries). It is crucial to use a polymerase that can efficiently read through and amplify templates containing this compound. Family A polymerases have shown some ability to replicate nucleic acids with this modified base, though with potentially lower fidelity than with natural bases.[1][2]
-
Strand Separation (for DNA SELEX): The double-stranded PCR products are separated to generate a single-stranded enriched library for the next round of selection.
-
Iteration: The process is repeated for multiple rounds (typically 8-15) with increasing selection stringency to enrich for high-affinity aptamers.
Biophysical Characterization of Aptamer-Target Interactions
Several biophysical techniques can be employed to quantify the binding affinity and kinetics of this compound-containing aptamers.
Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).
-
Methodology: A solution of the target molecule is titrated into a solution containing the aptamer in the ITC reaction cell. The heat changes are measured after each injection, and the data is fitted to a binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR):
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
-
Methodology: The target molecule is immobilized on the sensor chip, and a solution of the aptamer is flowed over the surface. The association and dissociation rates are monitored in real-time, allowing for the determination of the on-rate (kon), off-rate (koff), and the dissociation constant (Kd).
Biolayer Interferometry (BLI):
-
Principle: BLI is an optical biosensing technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer. Binding of a molecule to the tip causes a shift in the interference pattern, which is proportional to the number of bound molecules.
-
Methodology: Similar to SPR, one of the binding partners is immobilized on the biosensor tip, and the interaction with the other partner in solution is measured.
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying logic, the following diagrams, created using the DOT language, illustrate the key workflows.
Conclusion
The incorporation of this compound into aptamers presents a compelling strategy for enhancing their binding affinity and expanding their functional repertoire. While the field is still evolving and requires more direct comparative studies, the underlying principles of expanded chemical diversity and the thermodynamic stability of the this compound-isoguanine base pair provide a strong rationale for their potential superiority over canonical aptamers. By employing the specialized synthesis and selection protocols outlined in this guide, researchers can explore the potential of this compound-containing aptamers and unlock new possibilities in diagnostics, therapeutics, and beyond.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Isocytosine
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of laboratory chemicals is paramount. Isocytosine (B10225), a structural isomer of the nucleobase cytosine, requires careful management to mitigate potential hazards and ensure compliance with safety regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, promoting a secure laboratory environment.
This compound Hazard Profile
Understanding the hazards associated with this compound is the first step in safe handling and disposal. Key safety information is summarized in the table below.
| Hazard Classification | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| Serious Eye Irritation (Category 2A) | GHS07 | H319: Causes serious eye irritation. | P270: Do not eat, drink or smoke when using this product. |
| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |||
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |||
| P337 + P313: If eye irritation persists: Get medical advice/attention. | |||
| P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol for this compound
The recommended procedure for this compound disposal is to treat it as a hazardous chemical waste and arrange for its collection by a licensed environmental waste management company. Drain and trash disposal are not recommended for this compound.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation:
-
This compound waste, including empty containers and contaminated materials (e.g., weighing paper, gloves), should be collected in a designated, properly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams. It should be segregated as a non-halogenated organic solid waste unless mixed with solvents.
3. Waste Container Requirements:
-
Use a container that is chemically compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, leak-proof lid is suitable.
-
The container must be in good condition, free from cracks or leaks.
4. Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" or "2-Amino-4-hydroxypyrimidine".
-
The concentration or approximate quantity.
-
The date the waste was first added to the container.
-
The appropriate hazard pictograms (e.g., GHS07 for harmful/irritant).
-
5. Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[2]
-
The SAA should be under the control of laboratory personnel and away from general laboratory traffic.
-
Ensure secondary containment is used to prevent spills.
6. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional and local regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within their institution. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.
References
Essential Safety and Logistical Information for Handling Isocytosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of Isocytosine (CAS No. 108-53-2). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound, an isomer of the pyrimidine (B1678525) base cytosine, must be handled with care as it is classified as harmful if swallowed and causes serious eye irritation.[1][2][3] Skin contact may lead to inflammation, characterized by itching, scaling, reddening, or blistering.[1] Inhalation of dust should be avoided as it may cause irritation to the respiratory system.[1]
Hazard Identification and Classification
The primary hazards associated with this compound are summarized below. It is crucial to understand these risks before beginning any procedure.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1][2][3] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1][2][3] |
No established OSHA Permissible Exposure Limit (PEL), NIOSH Recommended Exposure Limit (REL), or ACGIH Threshold Limit Value (TLV) currently exists for this compound.[1] Therefore, exposure should be minimized to the lowest possible level.
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided for easy reference.
| Property | Value |
| Molecular Formula | C₄H₅N₃O |
| Molecular Weight | 111.10 g/mol [2] |
| Melting Point | 275°C[4] |
| Appearance | White to light yellow crystalline powder.[4][5] |
| Solubility | Soluble in acetic acid (50 mg/mL), DMSO, and hot water.[2][4][6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to mitigate exposure risks. The following procedural guidance outlines the necessary steps for preparation, handling, and post-handling activities.
Preparation and Engineering Controls
-
Designated Area: All work with this compound powder must be conducted in a designated area, such as a chemical fume hood or a glove box, to control dust and prevent inhalation.
-
Ventilation: Ensure adequate general and local exhaust ventilation to keep airborne concentrations low.[1]
-
Emergency Equipment: A safety shower and an eyewash fountain must be readily accessible in the immediate work area.[1]
-
Gather Materials: Before starting, ensure all necessary personal protective equipment (PPE), spill cleanup materials, and waste containers are within reach.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound includes:
-
Eye and Face Protection: Wear chemical splash-resistant safety goggles with side protection or a full-face shield.[1] Standard safety glasses are not sufficient.
-
Hand Protection: Wear chemical-resistant nitrile gloves. Change gloves frequently, especially if they become contaminated, torn, or punctured.
-
Body Protection: A lab coat is required. For procedures with a higher risk of splashing or dust generation, a chemical-resistant apron or disposable coveralls should be worn.
-
Respiratory Protection: For operations where dust may be generated and engineering controls cannot adequately control airborne concentrations, a NIOSH-approved N95 dust mask or a higher-level respirator is necessary.[2]
Handling Protocol
-
Avoid Contamination: Do not eat, drink, or smoke in the designated handling area.[1]
-
Minimize Dust: Handle this compound carefully to minimize dust generation and accumulation.[1] Use a spatula to gently transfer the powder. Avoid pouring or shaking the container.
-
Weighing: If weighing the powder, perform this task within a fume hood or a ventilated balance enclosure.
-
Spills: In the event of a minor spill, alert personnel in the area. Wearing appropriate PPE, carefully sweep or vacuum the solid material into a suitable, labeled disposal container.[1] Avoid dry sweeping which can create dust. Clean the spill area with a wet cloth and dispose of all cleanup materials as hazardous waste.
Post-Handling Procedures
-
Decontamination: Thoroughly clean all surfaces and equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the product and before leaving the laboratory.[1]
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[1][7]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All this compound waste, including unused product, contaminated lab supplies (e.g., gloves, weigh boats, pipette tips), and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound."
-
Disposal Method: Do not dispose of this compound down the drain or in regular trash.[1][8] The waste must be disposed of through an approved waste disposal plant.[1] Always consult and adhere to your institution's specific waste disposal protocols and local, state, and federal regulations.
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. tmi.utexas.edu [tmi.utexas.edu]
- 3. carlroth.com [carlroth.com]
- 4. This compound | C4H5N3O | CID 66950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Standard Operating Procedures | Research Safety [researchsafety.uky.edu]
- 6. afd.calpoly.edu [afd.calpoly.edu]
- 7. Laboratory Requirements for Chemical Standard Operating Procedures | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
